RO2959 monohydrochloride
説明
特性
IUPAC Name |
2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLSDODALBRLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RO2959 Monohydrochloride: A Deep Dive into its Mechanism of Action as a CRAC Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO2959 monohydrochloride has emerged as a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, most notably in lymphocytes. This technical guide provides an in-depth exploration of the mechanism of action of RO2959, detailing its molecular targets, downstream signaling consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of CRAC Channels and Store-Operated Calcium Entry
This compound exerts its primary effect by potently and selectively blocking the CRAC channel.[1][2][3] CRAC channels are composed of Orai proteins (forming the channel pore in the plasma membrane) and are activated by stromal interaction molecule (STIM) proteins, which act as calcium sensors in the endoplasmic reticulum (ER).[4][5] Depletion of ER calcium stores triggers the oligomerization and translocation of STIM proteins to ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to a sustained influx of extracellular calcium. This process is known as store-operated calcium entry (SOCE).[4][5]
RO2959 directly inhibits the function of the Orai1/STIM1-mediated CRAC channels, thereby blocking SOCE.[1][3] This inhibition has been demonstrated through both electrophysiological measurements of CRAC currents (ICRAC) and calcium imaging assays that measure intracellular calcium levels.[6]
Quantitative Data: Inhibitory Potency of RO2959
The inhibitory activity of RO2959 has been quantified across various experimental systems. The following table summarizes the key IC50 values, providing a comparative overview of its potency.
| Target/Process | IC50 Value | Cell Type/System | Reference |
| CRAC Channel | 402 nM | Not specified | [1][2][3] |
| Orai1/STIM1 mediated SOCE | 25 nM | CHO cells stably expressing human Orai1 and STIM1 | [1][3] |
| Orai1 | 25 nM | Not specified | |
| Orai3 | 530 nM | Not specified | |
| SOCE in activated CD4+ T lymphocytes | 265 nM | Human primary CD4+ T cells |
Signaling Pathways Modulated by RO2959
In T lymphocytes, the T-cell receptor (TCR) signaling pathway is a primary activator of CRAC channels. RO2959, by blocking CRAC channels, effectively decouples TCR activation from downstream calcium-dependent signaling events.
T-Cell Receptor Signaling to NFAT Activation
Caption: TCR signaling cascade leading to NFAT activation, inhibited by RO2959.
The inhibition of calcium influx by RO2959 prevents the activation of calcineurin, a calcium-dependent phosphatase.[1] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7] Without dephosphorylation, NFAT remains in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes, such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation and effector functions.[1] Consequently, RO2959 potently blocks T-cell receptor-triggered gene expression and functional pathways, including cytokine production and T-cell proliferation.[1][6]
Experimental Protocols
The mechanism of action of RO2959 has been elucidated through a combination of electrophysiological and cell-based imaging techniques.
Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement
This technique directly measures the ion flow through CRAC channels.
Objective: To measure the inhibitory effect of RO2959 on CRAC currents (ICRAC).
Methodology:
-
Cell Preparation: Human T lymphocytes or a suitable cell line (e.g., RBL-2H3, CHO) stably expressing Orai1 and STIM1 are used.
-
Store Depletion: Intracellular calcium stores are passively depleted by including a high concentration of a calcium chelator (e.g., BAPTA) in the patch pipette solution and/or by perfusing the cells with a solution containing a SERCA pump inhibitor (e.g., thapsigargin) in a calcium-free external solution.
-
Whole-Cell Recording: A giga-ohm seal is formed between a glass micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: A voltage ramp protocol (e.g., -100 mV to +100 mV over 50-100 ms) is applied to the cell to elicit the characteristic inwardly rectifying ICRAC.
-
Compound Application: RO2959 is applied at various concentrations to the external solution, and the resulting changes in ICRAC are recorded to determine the IC50 value.
Caption: Experimental workflow for electrophysiological recording of I-CRAC.
Calcium Imaging of Store-Operated Calcium Entry
This method visualizes and quantifies changes in intracellular calcium concentration.
Objective: To measure the effect of RO2959 on SOCE.
Methodology:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence is recorded in a calcium-free external solution.
-
Store Depletion: SOCE is induced by depleting ER calcium stores, typically with thapsigargin (B1683126) or by TCR stimulation.
-
Calcium Re-addition: Calcium is re-introduced into the external solution, and the subsequent increase in fluorescence, representing SOCE, is measured.
-
Inhibitor Treatment: The experiment is repeated in the presence of varying concentrations of RO2959 to assess its inhibitory effect on the calcium influx.
-
Data Analysis: The change in fluorescence intensity is used to calculate the intracellular calcium concentration and determine the IC50 of RO2959 for SOCE inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of the CRAC channel, acting directly on the Orai1/STIM1 complex to block store-operated calcium entry. This mechanism of action effectively uncouples T-cell receptor activation from downstream calcium-dependent signaling pathways, leading to the potent inhibition of T-cell activation, proliferation, and cytokine production. The well-characterized mechanism and high potency of RO2959 make it a valuable research tool for studying the role of CRAC channels in cellular physiology and a promising lead compound for the development of novel therapeutics for autoimmune and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Defining the Roles of Ca2+ Signals during T Cell Activation - Signaling Mechanisms Regulating T Cell Diversity and Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
RO2959 Monohydrochloride: A Technical Overview of its Inhibitory Action on Orai1/STIM1 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is formed by Orai1 and STIM1 proteins. The document details the mechanism of store-operated calcium entry (SOCE), the role of RO2959 as an inhibitor, quantitative efficacy data, and standard experimental protocols for its evaluation.
The Orai1/STIM1 Signaling Pathway and Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry (SOCE) is a fundamental Ca2+ influx mechanism in numerous cell types, crucial for a wide array of cellular functions, including gene expression, proliferation, and immune responses.[1][2] The primary molecular components of the CRAC channel, which mediates SOCE, are the stromal interaction molecule 1 (STIM1), located in the endoplasmic reticulum (ER), and Orai1, the pore-forming subunit in the plasma membrane.[3]
The activation sequence is as follows:
-
Store Depletion: Stimulation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases) activates Phospholipase C (PLC), leading to the generation of inositol-1,4,5-trisphosphate (IP3).[2] IP3 binds to its receptors (IP3R) on the ER membrane, causing the release of stored Ca2+ into the cytoplasm.[1]
-
STIM1 Sensing and Activation: STIM1, the ER Ca2+ sensor, detects the drop in luminal Ca2+ concentration.[3] This triggers a conformational change in STIM1, leading to its oligomerization and translocation to ER-plasma membrane junctions.[1]
-
Orai1 Channel Gating: At these junctions, the activated STIM1 oligomers directly interact with and gate the Orai1 channels.[4] This interaction opens the Orai1 pore, allowing a highly selective influx of extracellular Ca2+ into the cell, a current known as I-CRAC (Calcium Release-Activated Ca2+ current).[1][2]
Caption: Orai1/STIM1 signaling pathway for Store-Operated Calcium Entry (SOCE).
This compound: A Potent CRAC Channel Inhibitor
This compound is a small molecule identified as a potent and selective inhibitor of CRAC channels.[5] It effectively blocks store-operated calcium entry mediated by Orai1/STIM1 channels.[5] Its inhibitory action extends to downstream cellular processes that are dependent on SOCE, such as T-cell activation, proliferation, and cytokine production.[1][5] The mechanism of inhibition is not believed to be a direct block of the channel pore; rather, it requires a pre-incubation period of at least 30 minutes to be effective, suggesting an indirect mode of action.[6]
Quantitative Data: Inhibitory Potency of RO2959
The efficacy of RO2959 has been quantified across different experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency, particularly against Orai1-mediated currents.
| Target/Process | Cell Type / System | IC50 Value | Reference |
| CRAC Channel Current (I-CRAC) | RBL-2H3 cells | ~402 nM | [1][5] |
| Orai1-mediated SOCE | CHO cells expressing hOrai1/hStim1 | 25 nM | [5] |
| Orai3-mediated SOCE | T-REx-CHO cells expressing hStim1/hOrai3 | 530 nM | [5] |
| SOCE | Activated CD4+ T lymphocytes | 265 nM | [5] |
Selectivity: RO2959 exhibits high selectivity for CRAC channels. It has been shown to have no significant inhibitory effects on a panel of other ion channels, transporters, and receptors, including TRPC1, TRPM2, TRPM4, Cav1.2, and various Kv channels.[1][2]
Experimental Protocols for Evaluating RO2959 Efficacy
Assessing the inhibitory effect of RO2959 on Orai1/STIM1 channels typically involves intracellular calcium measurements and direct electrophysiological recording of the CRAC current (I-CRAC).
This method measures changes in cytosolic Ca2+ concentration in a population of cells.
-
Cell Preparation: Culture cells (e.g., Jurkat T-cells, HEK293, or CHO cells stably expressing Orai1/STIM1) on glass coverslips.
-
Dye Loading: Load cells with a ratiometric calcium indicator, such as Fura-2 AM, by incubating them in a buffer containing the dye.
-
Pre-incubation with Inhibitor: Incubate a subset of the cells with this compound (typically for at least 30 minutes) prior to the experiment.[6] A vehicle control (e.g., DMSO) should be run in parallel.
-
Establish Basal Calcium Level: Place the coverslip on a fluorescence microscope stage and perfuse with a Ca2+-free buffer to record the basal intracellular calcium level.
-
Store Depletion: Induce ER Ca2+ store depletion by adding an agent like thapsigargin (B1683126) (a SERCA pump inhibitor) or ionomycin (B1663694) (a Ca2+ ionophore) to the Ca2+-free buffer.[2]
-
Measure SOCE: Reintroduce a buffer containing extracellular Ca2+. The subsequent rise in the Fura-2 ratio indicates Ca2+ influx through store-operated channels.
-
Data Analysis: Compare the magnitude and rate of Ca2+ influx between RO2959-treated and control cells to quantify the inhibitory effect.
This technique provides a direct measurement of the ionic current (I-CRAC) through CRAC channels.
-
Cell Preparation: Use cells expressing Orai1/STIM1 channels.
-
Store Depletion: Deplete ER calcium stores either passively by including a Ca2+ chelator like BAPTA in the patch pipette solution or actively by pre-treating cells with thapsigargin.[7][8]
-
Recording Configuration: Establish a whole-cell patch-clamp configuration. The external solution should contain Ca2+ as the charge carrier, while the internal (pipette) solution contains the Ca2+ chelator.
-
I-CRAC Elicitation: Apply a series of voltage ramps or steps (e.g., a 100 ms (B15284909) ramp from -100 mV to +100 mV) to elicit the characteristic inwardly rectifying I-CRAC.[7]
-
Inhibitor Application: After a stable I-CRAC is recorded, perfuse the cell with an external solution containing RO2959 to observe the inhibition of the current. Alternatively, pre-incubate the cells with the inhibitor as described for calcium imaging.
-
Data Analysis: Measure the current amplitude (typically at a very negative potential like -100 mV) before and after the application of RO2959 to determine the percentage of inhibition.[7]
Caption: Experimental workflow for evaluating RO2959's effect on SOCE.
Conclusion
This compound is a valuable pharmacological tool for the study of Orai1/STIM1-mediated store-operated calcium entry. Its high potency and selectivity make it suitable for dissecting the physiological and pathological roles of CRAC channels. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of RO2959 and similar compounds, aiding in the exploration of CRAC channel function and the development of novel therapeutics for immune disorders and other diseases where SOCE is dysregulated.
References
- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cooperative Binding of Stromal Interaction Molecule 1 (STIM1) to the N and C Termini of Calcium Release-activated Calcium Modulator 1 (Orai1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How strict is the correlation between STIM1 and Orai1 expression, puncta formation, and ICRAC activation? - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of RO2959 Monohydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO2959 monohydrochloride is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. This channel, primarily formed by the Orai1 pore-forming subunit and the stromal interaction molecule 1 (STIM1) calcium sensor, plays a pivotal role in store-operated calcium entry (SOCE) in various cell types, most notably in lymphocytes. By blocking CRAC channel function, RO2959 effectively attenuates downstream signaling pathways dependent on calcium influx, leading to the suppression of T-cell activation, proliferation, and cytokine production. This technical guide provides an in-depth overview of the biological activity of RO2959, including its mechanism of action, quantitative potency, selectivity, and detailed experimental protocols for its characterization.
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, proliferation, and effector functions. In electrically non-excitable cells, such as lymphocytes, a primary mechanism for elevating intracellular Ca²⁺ concentration is store-operated calcium entry (SOCE). The depletion of endoplasmic reticulum (ER) Ca²⁺ stores is sensed by STIM1, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel, initiating a sustained influx of extracellular Ca²⁺.
The CRAC channel is a critical component of T-cell receptor (TCR) signaling. The influx of Ca²⁺ through the CRAC channel activates calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the transcription of genes encoding key cytokines like interleukin-2 (B1167480) (IL-2) and tumor necrosis factor-alpha (TNF-α). Given its central role in T-cell function, the CRAC channel represents a compelling therapeutic target for autoimmune and inflammatory diseases. This compound has emerged as a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for the CRAC channel.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the CRAC channel. It is a potent blocker of SOCE mediated by the Orai1/STIM1 complex.[1] This inhibition of Ca²⁺ influx subsequently disrupts the downstream signaling cascade, most notably the calcineurin-NFAT pathway, thereby preventing T-cell activation and the production of inflammatory cytokines.[2]
Quantitative Biological Activity
The inhibitory activity of RO2959 has been quantified in various in vitro systems. The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) for its effects on CRAC channel currents, SOCE, and functional cellular responses.
Table 1: In Vitro Inhibitory Activity of RO2959 on CRAC Channels and SOCE
| Assay | Cell Line/System | Target | IC₅₀ (nM) |
| CRAC Channel Current (ICRAC) | RBL-2H3 cells | Endogenous CRAC | 402[2] |
| SOCE | CHO cells stably expressing human Orai1/STIM1 | Orai1/STIM1 | 25[2] |
| SOCE | Activated human CD4⁺ T lymphocytes | Endogenous CRAC | 265[2] |
| Orai Channel Inhibition | T-REx-CHO cells expressing STIM1 and Orai isoforms | Orai1 | 25[1] |
| Orai3 | 530[1] |
Table 2: In Vitro Functional Inhibitory Activity of RO2959
| Functional Assay | Cell Type | Endpoint | IC₅₀ (nM) |
| T-Cell Proliferation | Human T-cells | Inhibition of proliferation | Potent inhibition observed[2] |
| Cytokine Production | Human T-cells | Inhibition of IL-2 production | Potent inhibition observed[2] |
Selectivity Profile
RO2959 exhibits high selectivity for the CRAC channel over other ion channels and receptors. However, at higher concentrations, some off-target activity has been noted.
Table 3: Selectivity of RO2959 Against Other Targets
| Target | Assay Type | Activity |
| 5-HT₂B Receptor | Not specified | Inhibition reported |
| Peripheral Benzodiazepine Receptor | Not specified | Inhibition reported |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of RO2959.
Calcium Imaging Assay for SOCE Inhibition
This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) to assess the inhibition of SOCE by RO2959 using a fluorescent Ca²⁺ indicator like Fura-2 AM.
-
Cell Preparation:
-
Seed cells (e.g., Jurkat T-cells, HEK293 cells stably expressing Orai1/STIM1) onto 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a Ca²⁺-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Wash the cells once with Ca²⁺-free HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye.
-
-
Measurement of SOCE:
-
Place the plate in a fluorescence plate reader capable of ratiometric measurement with excitation at 340 nm and 380 nm and emission at 510 nm.
-
Establish a stable baseline fluorescence ratio in Ca²⁺-free HBSS.
-
Add various concentrations of RO2959 and incubate for the desired time (e.g., 10-30 minutes).
-
Induce ER Ca²⁺ store depletion by adding a SERCA pump inhibitor, such as 1-2 µM thapsigargin.
-
Once the intracellular Ca²⁺ release has returned to baseline, re-introduce extracellular Ca²⁺ by adding a solution containing 1-2 mM CaCl₂.
-
Record the subsequent increase in the F340/F380 ratio, which represents SOCE.
-
-
Data Analysis:
-
Calculate the peak or area under the curve of the Ca²⁺ influx after the addition of extracellular Ca²⁺.
-
Normalize the data to the vehicle control (e.g., 0.1% DMSO).
-
Plot the percentage of inhibition against the concentration of RO2959 to determine the IC₅₀ value.
-
T-Cell Proliferation Assay (CFSE-based)
This protocol utilizes the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.
-
Cell Preparation and Staining:
-
Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells at 1-10 x 10⁶ cells/mL in serum-free PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% fetal bovine serum (FBS).
-
Wash the cells three times with complete medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Pre-treat the cells with a serial dilution of RO2959 for 1 hour.
-
Stimulate T-cell proliferation by adding anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28).
-
Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire the data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
-
Data Analysis:
-
Gate on the live lymphocyte population and then on the CD4⁺ or CD8⁺ T-cell subsets.
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Calculate the percentage of divided cells and the proliferation index in the presence and absence of RO2959 to determine its inhibitory effect.
-
Cytokine Release Assay (ELISA)
This protocol describes the quantification of secreted cytokines, such as IL-2 and TNF-α, in the supernatant of stimulated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Stimulation:
-
Isolate and prepare human PBMCs as described in the T-cell proliferation assay.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Pre-treat the cells with various concentrations of RO2959 for 1 hour.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (B1663694) (e.g., 1 µg/mL).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Perform the ELISA for the cytokine of interest (e.g., IL-2, TNF-α) according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with the cell culture supernatants and a standard curve of the recombinant cytokine.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a chromogenic substrate (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known concentrations of the recombinant cytokine.
-
Calculate the concentration of the cytokine in the cell culture supernatants based on the standard curve.
-
Determine the IC₅₀ value for RO2959 by plotting the percentage of cytokine inhibition against the inhibitor concentration.
-
NFAT Reporter Gene Assay
This assay measures the activation of the NFAT transcription factor using a reporter gene, typically luciferase, under the control of an NFAT-responsive element.
-
Cell Line:
-
Use a suitable cell line, such as Jurkat T-cells, stably transfected with an NFAT-luciferase reporter construct.
-
-
Assay Procedure:
-
Plate the NFAT-reporter cells in a 96-well white, clear-bottom plate.
-
Pre-incubate the cells with a serial dilution of RO2959 for 1 hour.
-
Stimulate the cells to activate the NFAT pathway (e.g., with PMA and ionomycin, or anti-CD3/anti-CD28 antibodies).
-
Incubate for 6-8 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Calculate the percentage of inhibition of NFAT activation for each concentration of RO2959.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Activity
While extensive in vivo data for RO2959 is not widely published, its mechanism of action suggests potential efficacy in animal models of autoimmune and inflammatory diseases. For instance, in models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in mice, inhibitors of the CRAC channel would be expected to reduce joint inflammation, cartilage destruction, and pro-inflammatory cytokine levels.
A typical experimental design to evaluate RO2959 in a CIA model would involve:
-
Induction of Arthritis: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in complete Freund's adjuvant.
-
Treatment: Prophylactic or therapeutic administration of RO2959 via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Assessment of Disease Severity: Monitoring of clinical signs of arthritis, such as paw swelling and clinical score.
-
Histopathological Analysis: Examination of joint tissues for inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Measurement of serum levels of inflammatory cytokines and anti-collagen antibodies.
Pharmacokinetic studies in rodents would be essential to determine the bioavailability, half-life, and optimal dosing regimen of RO2959 for in vivo efficacy studies.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CRAC channel signaling pathway and a typical experimental workflow for characterizing a CRAC channel inhibitor like RO2959.
Caption: CRAC Channel Signaling Pathway and Point of Inhibition by RO2959.
Caption: Experimental Workflow for Characterizing RO2959.
Conclusion
This compound is a potent and selective inhibitor of the CRAC channel, a key regulator of store-operated calcium entry and T-lymphocyte function. Its ability to block SOCE and downstream NFAT signaling translates into robust inhibition of T-cell proliferation and cytokine production in vitro. The detailed experimental protocols and workflow provided in this guide offer a comprehensive framework for researchers to further investigate the biological activities of RO2959 and other CRAC channel inhibitors. The promising preclinical profile of RO2959 underscores the therapeutic potential of targeting the CRAC channel for the treatment of autoimmune and inflammatory disorders. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. sketchviz.com [sketchviz.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]
An In-depth Technical Guide to the Inhibition of Interleukin-2 Production by RO2959 Monohydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. We delve into its mechanism of action, focusing on the inhibition of T-cell activation and subsequent Interleukin-2 (IL-2) production. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR). A critical downstream consequence of this activation is the production of cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation, differentiation, and survival. The signaling cascade leading to IL-2 production is tightly regulated, with intracellular calcium (Ca²⁺) mobilization playing a pivotal role.
Store-operated calcium entry (SOCE) is the primary mechanism for sustained Ca²⁺ influx in T-lymphocytes, mediated by the CRAC channels.[1] this compound has emerged as a potent and selective small molecule inhibitor of these channels.[2][3] By blocking SOCE, RO2959 effectively abrogates the downstream signaling required for T-cell activation and IL-2 synthesis, positioning it as a valuable tool for immunology research and a potential therapeutic agent for autoimmune disorders.[1][4]
Mechanism of Action: CRAC Channel Blockade
The inhibitory effect of RO2959 on IL-2 production is a direct consequence of its blockade of the CRAC channel, which is composed of ORAI1 proteins in the plasma membrane and STIM1 proteins in the endoplasmic reticulum (ER).
The T-Cell Activation Cascade:
-
TCR Engagement: The process begins when the T-cell receptor (TCR) and co-receptors like CD28 recognize an antigen presented by an antigen-presenting cell (APC).[5][6]
-
PLC-γ1 Activation: This recognition activates phospholipase C-gamma 1 (PLC-γ1).
-
IP₃ Generation & ER Calcium Release: PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[7]
-
STIM1 Activation: The depletion of ER Ca²⁺ is sensed by STIM1, an ER-transmembrane protein. STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[7]
-
ORAI1 Gating (SOCE): At these junctions, activated STIM1 interacts with and opens the ORAI1 channels in the plasma membrane. This allows for a sustained influx of extracellular Ca²⁺, a process known as store-operated calcium entry (SOCE).[2][7]
-
Calcineurin-NFAT Pathway: The sustained increase in cytosolic Ca²⁺ activates calcineurin, a Ca²⁺/calmodulin-dependent phosphatase.[8][9] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[9][10][11]
-
IL-2 Gene Transcription: Dephosphorylated NFAT translocates to the nucleus, where it binds to the promoter region of the IL2 gene, initiating its transcription and leading to the production and secretion of IL-2.[7][12]
Inhibition by RO2959:
This compound directly inhibits the ORAI1 channel, thereby blocking SOCE.[2][4] This prevention of sustained Ca²⁺ influx means that calcineurin is not sufficiently activated, NFAT remains phosphorylated in the cytoplasm, and transcription of the IL2 gene is suppressed.[1]
Visualization of Signaling Pathways
Caption: T-Cell activation pathway leading to IL-2 production and its inhibition by RO2959.
Quantitative Data Presentation
RO2959 has been characterized as a highly potent inhibitor across various assays. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy and selectivity.
| Target/Process | Cell Type/System | IC₅₀ Value | Reference(s) |
| CRAC Channel Current (ICRAC) | RBL-2H3 cells | 402 nM | [2][3][4] |
| Store Operated Calcium Entry (SOCE) | Orai1/Stim1 expressing CHO cells | 25 nM | [2][3] |
| Store Operated Calcium Entry (SOCE) | Activated CD4+ T lymphocytes | 265 nM | [2] |
| Orai1 Channel | T-REx-CHO cells | 25 nM | [2] |
| Orai3 Channel | T-REx-CHO cells | 530 nM | [2] |
| IL-2 Production | Jurkat T-cells | Potent Inhibition (Specific IC₅₀ not published) | [2][4] |
Note: The hydrochloride and monohydrochloride forms of RO2959 retain the same biological activity.[2]
Experimental Protocols
Protocol: In Vitro IL-2 Production Inhibition Assay
This protocol describes a method to quantify the inhibitory effect of RO2959 on IL-2 production in Jurkat T-cells, a human T-lymphocyte cell line.
Materials:
-
Jurkat T-cells (e.g., E6-1 clone)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
T-cell stimulation reagents:
-
96-well clear, flat-bottom cell culture plates
-
Human IL-2 ELISA Kit
-
Plate reader
Procedure:
-
Cell Seeding: Culture Jurkat T-cells in complete RPMI medium. On the day of the experiment, count viable cells and resuspend to a concentration of 1 x 10⁶ cells/mL. Seed 1 x 10⁵ cells (in 100 µL) into each well of a 96-well plate.[14][15]
-
Compound Pre-incubation: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired volume of diluted compound to the wells. Include a vehicle control (DMSO equivalent). Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.[14][16]
-
T-Cell Stimulation:
-
Option A (Antibody Stimulation): Prepare a mixture of anti-CD3 (e.g., 1-5 µg/mL final concentration) and anti-CD28 (e.g., 1-10 µg/mL final concentration) antibodies.[13] Add the antibody mixture to the wells.
-
Option B (Chemical Stimulation): Prepare a stimulation cocktail of PMA (e.g., 50 ng/mL final concentration) and Ionomycin (e.g., 1 µg/mL final concentration).[14] Add the cocktail to the wells.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[14][16]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for IL-2 analysis.
-
IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer's protocol.[16]
-
Data Analysis: Plot the IL-2 concentration against the log of the RO2959 concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.[17]
Visualization of Experimental Workflow
Caption: Workflow for the in vitro IL-2 production inhibition assay.
Protocol: Calcineurin Cellular Activity Assay
This protocol provides a general framework for measuring calcineurin phosphatase activity, a key downstream target in the pathway inhibited by RO2959.
Materials:
-
Treated and stimulated cell lysates (from Protocol 4.1)
-
Calcineurin Cellular Activity Assay Kit (commercial kits are available)
-
Assay Buffer (e.g., 20 mM Tris, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5)[18]
-
RII phosphopeptide substrate (a specific substrate for calcineurin)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Lysate Preparation: After cell treatment and stimulation, lyse the cells according to the kit manufacturer's instructions to release cellular proteins, including calcineurin.
-
Assay Reaction: In a 96-well plate, combine the cell lysate with the RII phosphopeptide substrate in the presence of assay buffer.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes) to allow calcineurin to dephosphorylate the substrate.
-
Stop Reaction & Color Development: Stop the reaction and add the phosphate detection reagent. This reagent will react with the free phosphate released by calcineurin activity, producing a colorimetric signal.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: The amount of free phosphate is directly proportional to calcineurin activity. Compare the activity in RO2959-treated samples to the stimulated control to determine the extent of inhibition on this downstream signaling node.
Broader Effects on T-Cell Function
The inhibition of the CRAC-Calcineurin-NFAT axis by RO2959 has profound effects on overall T-cell function, extending beyond just IL-2 production.
-
Gene Expression: Gene expression array analysis has shown that RO2959 potently blocks TCR-triggered gene expression and functional pathways in a manner similar to the established calcineurin inhibitors Cyclosporin A (CsA) and FK506 (Tacrolimus).[1]
-
Cytokine Production: The compound completely inhibits the production of other key cytokines mediated by TCR stimulation.[1]
-
T-Cell Proliferation: RO2959 effectively halts T-cell proliferation that is driven by either TCR stimulation or a mixed lymphocyte reaction (MLR).[1][2]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the CRAC channel. Its mechanism of action is centered on the blockade of store-operated calcium entry, a critical signal for T-cell activation. By preventing the sustained rise in intracellular calcium, RO2959 effectively shuts down the calcineurin-NFAT signaling pathway, leading to a powerful inhibition of IL-2 gene transcription and a complete suppression of T-cell effector functions. The detailed data and protocols provided in this guide underscore its utility as a specific probe for studying T-cell biology and as a promising lead compound for the development of novel immunosuppressive therapies.
References
- 1. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|2309172-44-7|COA [dcchemicals.com]
- 4. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T Cell Co-Signaling Pathway: Ligand-Receptor Interactions [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. The calcium/NFAT pathway: role in development and function of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcineurin Controls Hypothalamic NMDA Receptor Activity and Sympathetic Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of calcineurin-NFAT hypertrophy signaling by cGMP-dependent protein kinase type I in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The calcineurin–NFAT pathway allows for urokinase receptor-mediated beta3 integrin signaling to cause podocyte injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]
An In-depth Technical Guide to RO2959 Monohydrochloride: A Selective CRAC Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO2959 monohydrochloride is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] CRAC channels are pivotal in the regulation of intracellular calcium levels, particularly in immune cells.[3][4] The primary components of the CRAC channel are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor, and Orai1, the pore-forming subunit in the plasma membrane. Upon depletion of ER calcium stores, STIM1 activates Orai1, leading to a sustained influx of calcium known as store-operated calcium entry (SOCE).[3][4][5] This calcium influx is a critical second messenger in various cellular processes, including T-cell activation, proliferation, and cytokine production.[1][6]
This compound selectively blocks this pathway, demonstrating significant potential as a modulator of immune responses. Its high affinity for the Orai1-mediated channel makes it a valuable tool for investigating calcium signaling pathways and a potential therapeutic candidate for autoimmune and inflammatory disorders.[1][6] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its structure is centered around a benzamide (B126) core linked to a pyrazine (B50134) and a tetrahydropyridine-thiazole moiety.
Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride | [7][8] |
| CAS Number | 2309172-44-7 | [1][7] |
| Molecular Formula | C₂₁H₂₀ClF₂N₅OS | [7][8][9] |
| Molecular Weight | 463.9 g/mol | [7] |
| Canonical SMILES | CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl | [7][9] |
| InChIKey | GMLSDODALBRLPE-UHFFFAOYSA-N | [7][8] |
Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Solid powder | [10] |
| Solubility | Soluble in DMSO (10 mM) | [9] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage (months to years). 0-4°C for short-term (days to weeks). | [8][10] |
| Purity | ≥98% (or as per Certificate of Analysis) | [9][10] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary. However, analysis of its structure, which includes benzamide, pyrazine, tetrahydropyridine, and thiazole (B1198619) moieties, suggests a multi-step synthetic route involving standard organic chemistry reactions. The synthesis would likely involve the formation of key intermediates, such as substituted pyrazines and the tetrahydropyridine-thiazole fragment, followed by their coupling and final amide bond formation.
Mechanism of Action
RO2959 is a highly selective inhibitor of CRAC channels, which are responsible for store-operated calcium entry (SOCE).[1][6] Its primary mechanism involves the direct or allosteric blockade of the Orai1 channel pore, preventing the influx of extracellular calcium into the cell.
Inhibition of Store-Operated Calcium Entry (SOCE)
The process begins when cell surface receptor activation leads to the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, which then translocates to ER-plasma membrane junctions. At these junctions, STIM1 interacts with and activates Orai1 channels, opening a conduit for calcium to enter the cell from the extracellular space.[3][4] RO2959 potently blocks this Orai1/STIM1-mediated SOCE.[1][6]
Downstream Effects on T-Lymphocytes
In T-lymphocytes, SOCE is the primary source of sustained calcium signaling required for activation. This calcium influx activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and initiates the transcription of genes essential for T-cell function, including Interleukin-2 (IL-2).
By inhibiting SOCE, RO2959 effectively blocks these downstream events. It potently inhibits T-cell receptor (TCR) triggered gene expression, T-cell proliferation, and the production of IL-2.[1][6]
Selectivity and Potency
RO2959 exhibits high selectivity and potency, with inhibitory concentrations in the nanomolar range.
| Target/Process | IC₅₀ Value | Source(s) |
| CRAC Channel | 402 nM | [1][5][6] |
| Orai1/STIM1 Mediated SOCE | 25 nM | [1][5][6] |
| Orai3 | 530 nM | [9][10] |
| SOCE in activated CD4+ T lymphocytes | 265 nM | [9][10] |
Signaling Pathway and Experimental Workflows
STIM1/Orai1 Signaling Pathway and Inhibition by RO2959
The following diagram illustrates the key steps in the CRAC channel activation pathway and the point of intervention by this compound.
Caption: CRAC channel signaling pathway and inhibition by RO2959.
Experimental Workflow: Store-Operated Calcium Entry (SOCE) Assay
This diagram outlines a typical workflow for measuring the effect of RO2959 on SOCE using a fluorescent calcium indicator.
Caption: Workflow for a thapsigargin-induced SOCE inhibition assay.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Measurement of Store-Operated Calcium Entry (SOCE)
This protocol is adapted for a fluorescence plate reader using a ratiometric dye like Fura-2 AM.
Materials:
-
Cells of interest (e.g., Jurkat T-cells, primary CD4+ T-cells) seeded in a black, clear-bottom 96-well plate.
-
Fura-2 AM (calcium indicator).
-
Pluronic F-127.
-
Anhydrous DMSO.
-
Physiological salt solution (e.g., HBSS) with and without CaCl₂.
-
EGTA (calcium chelator).
-
Thapsigargin (SERCA pump inhibitor).
-
This compound stock solution.
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340/380 nm).
Methodology:
-
Cell Seeding: Seed cells to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological buffer). b. Aspirate the culture medium and wash cells once with buffer. c. Add the loading solution to the cells and incubate at 37°C for 30-60 minutes. d. Wash the cells 2-3 times with Ca²⁺-free buffer containing EGTA to remove extracellular dye.
-
Inhibitor Incubation: Add Ca²⁺-free buffer containing various concentrations of this compound or vehicle (DMSO) to the respective wells. Incubate for 10-20 minutes.
-
Baseline Measurement: Place the plate in the reader and measure the baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
ER Store Depletion: Add thapsigargin (final concentration 1-2 µM) to all wells to deplete ER calcium stores. This will cause a transient increase in cytosolic Ca²⁺. Continue recording until the fluorescence ratio returns to a stable baseline.[8]
-
SOCE Activation: Add a Ca²⁺-containing buffer to all wells (final concentration ~2 mM CaCl₂). This will trigger SOCE in control cells, leading to a rapid and sustained increase in the fluorescence ratio.
-
Data Analysis: The magnitude of SOCE is quantified by the peak increase in the F340/F380 ratio or the area under the curve after the re-addition of extracellular Ca²⁺.[8] Compare the response in RO2959-treated wells to control wells to determine the IC₅₀.
T-Cell Proliferation Assay (CFSE-based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.[8]
Materials:
-
Primary T-cells or a T-cell line (e.g., Jurkat).
-
CFSE dye.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
T-cell stimulants (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies, or PMA and Ionomycin).
-
This compound stock solution.
-
Flow cytometer.
Methodology:
-
Cell Labeling: a. Resuspend T-cells in pre-warmed PBS at 1-10 x 10⁶ cells/mL. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[8] c. Quench the staining by adding 5 volumes of cold complete culture medium and incubate on ice for 5 minutes. d. Wash the cells 2-3 times with complete medium.
-
Cell Culture and Stimulation: a. Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. b. Add various concentrations of this compound. Include a vehicle-only control. c. Stimulate the cells with appropriate activators (e.g., anti-CD3/anti-CD28). Include unstimulated and stimulated control wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved.
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index to assess the anti-proliferative effect of RO2959.
Cytokine Production Measurement (IL-2 ELISA)
This protocol outlines the measurement of IL-2 secretion from stimulated T-cells using a sandwich ELISA.[8]
Materials:
-
Supernatants from the T-cell proliferation assay (or a parallel experiment).
-
Human IL-2 ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate).
-
Wash buffer.
-
Stop solution.
-
Microplate reader capable of reading absorbance at 450 nm.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites.
-
Sample Incubation: Add cell culture supernatants (and a serial dilution of the IL-2 standard) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[8]
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.[8]
-
Signal Development: Wash the plate and add TMB substrate. Allow color to develop.[8]
-
Stopping the Reaction: Add the stop solution.
-
Data Acquisition and Analysis: Read the absorbance at 450 nm.[8] Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound is a powerful and selective research tool for the study of CRAC channel function and store-operated calcium entry. Its ability to potently inhibit T-cell activation and proliferation highlights its potential as a lead compound for the development of novel therapeutics for a range of immune-mediated diseases. The data and protocols presented in this guide offer a robust framework for researchers to effectively utilize RO2959 in their investigations into calcium signaling and immunomodulation.
References
- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3417849A1 - A process for preparing a solid daptomycin composition - Google Patents [patents.google.com]
- 3. US7829595B2 - Rapid dissolution formulation of a calcium receptor-active compound - Google Patents [patents.google.com]
- 4. US9643927B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 5. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 6. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]
- 7. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of RO2959 Monohydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, most notably T lymphocytes. By targeting the Orai1/STIM1 channel complex, RO2959 effectively blocks the sustained intracellular calcium signaling essential for T-cell activation, proliferation, and cytokine production. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and experimental investigation.
Introduction
The influx of extracellular calcium is a fundamental signaling mechanism in a multitude of cellular processes. In non-excitable cells, such as lymphocytes, store-operated calcium entry (SOCE) is the primary pathway for replenishing intracellular calcium stores and generating sustained calcium signals. The CRAC channel, formed by the interaction of the endoplasmic reticulum calcium sensor STIM1 and the plasma membrane pore-forming subunit Orai1, is the principal channel responsible for SOCE. Dysregulation of CRAC channel activity is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target. RO2959 has emerged as a selective and potent small molecule inhibitor of this channel, demonstrating significant potential for modulating immune responses.
Discovery and Synthesis
The discovery of RO2959, chemically known as 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide, was the result of a targeted effort to identify novel CRAC channel inhibitors. The synthesis of RO2959 is detailed in patent literature, specifically in patent WO2009016087 A1, assigned to Hoffmann-La Roche. The monohydrochloride salt is a stable and biologically active form of the compound.
Synthesis of this compound
The synthesis of RO2959 involves a multi-step process culminating in the formation of the final benzamide (B126) compound. The key steps, as outlined in the patent, typically involve the construction of the substituted pyrazine (B50134) core, followed by the introduction of the tetrahydropyridine-thiazole moiety and a final amidation reaction with 2,6-difluorobenzoyl chloride. The resulting free base is then treated with hydrochloric acid to yield the stable monohydrochloride salt.
Mechanism of Action
RO2959 exerts its biological effects through the selective inhibition of the CRAC channel. Upon depletion of intracellular calcium stores, STIM1 proteins in the endoplasmic reticulum aggregate and translocate to the plasma membrane, where they interact with and activate Orai1 channels, leading to an influx of calcium. RO2959 is a potent blocker of this SOCE mediated by the Orai1/STIM1 channels.[1][2] This inhibition of calcium influx prevents the activation of downstream signaling pathways that are dependent on sustained intracellular calcium levels, such as the calcineurin-NFAT pathway, which is crucial for the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by RO2959.
Quantitative Data
The inhibitory potency of RO2959 has been quantified in various in vitro assays. The following table summarizes the key IC50 values reported for RO2959.
| Target/Process | Cell Line/System | IC50 Value | Reference |
| CRAC Channel Current (ICRAC) | RBL-2H3 cells | 402 nM | [1][2] |
| Store-Operated Calcium Entry (SOCE) | CHO cells stably expressing human Orai1 and Stim1 | 25 nM | [1][2] |
| Store-Operated Calcium Entry (SOCE) | Activated CD4+ T lymphocytes | 265 nM | [1][2] |
| Orai1 Channel | CHO cells overexpressing STIM1 and Orai1 | 25 nM | [3] |
| Orai3 Channel | CHO cells overexpressing STIM1 and Orai3 | 530 nM | [1][2][3] |
Experimental Protocols
The characterization of RO2959 involved a series of key in vitro experiments. The following sections provide detailed methodologies for these assays, based on the primary literature.
Electrophysiological Measurement of CRAC Channel Current (ICRAC)
This protocol describes the whole-cell patch-clamp technique used to directly measure the current flowing through CRAC channels.
Experimental Workflow:
Methodology:
-
Cell Culture: RBL-2H3 cells are cultured under standard conditions.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Patch pipettes have a resistance of 3-5 MΩ.
-
Solutions: The intracellular pipette solution contains a high concentration of a calcium chelator (e.g., BAPTA) and inositol (B14025) 1,4,5-trisphosphate (IP3) to induce store depletion. The extracellular bath solution is a standard Ringer's solution containing 10-20 mM Ca2+.
-
Recording: Cells are voltage-clamped at a holding potential of 0 mV. ICRAC is elicited by voltage ramps from -100 mV to +100 mV.
-
Drug Application: After establishing a stable baseline ICRAC, RO2959 is perfused into the bath at various concentrations.
-
Data Analysis: The inhibition of the inward current at -80 mV is measured, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.
Calcium Imaging of Store-Operated Calcium Entry (SOCE)
This protocol details the use of fluorescent calcium indicators to measure the influx of calcium through SOCE.
Methodology:
-
Cell Preparation: CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) and loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.
-
Calcium Measurement: The fluorescence of the dye is measured using a fluorescence microscope or a plate reader capable of ratiometric measurements (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Store Depletion: Cells are initially placed in a calcium-free buffer. Store depletion is induced by the addition of thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, or by T-cell receptor (TCR) stimulation with anti-CD3 and anti-CD28 antibodies.
-
SOCE Induction: After store depletion, calcium is added back to the extracellular solution to a final concentration of 1-2 mM, and the subsequent increase in intracellular calcium due to SOCE is recorded.
-
Inhibition Assay: RO2959 is pre-incubated with the cells at various concentrations before the induction of store depletion.
-
Data Analysis: The inhibitory effect of RO2959 on the peak or integrated calcium influx is quantified, and the IC50 is calculated.
T-Cell Proliferation Assay
This protocol describes the measurement of T-cell proliferation in response to stimulation and its inhibition by RO2959.
Methodology:
-
T-Cell Isolation: Human CD4+ T cells are isolated from PBMCs.
-
Labeling: T cells are labeled with a fluorescent dye that is diluted with each cell division, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation: Labeled T cells are cultured in 96-well plates coated with anti-CD3 antibody and with soluble anti-CD28 antibody to stimulate T-cell activation and proliferation.
-
Treatment: RO2959 is added to the cell cultures at a range of concentrations at the time of stimulation.
-
Incubation: The cells are incubated for 3-5 days to allow for proliferation.
-
Analysis: The proliferation of T cells is assessed by flow cytometry, where the dilution of the CFSE dye is measured. The percentage of proliferating cells is determined, and the inhibitory effect of RO2959 is calculated.
Cytokine Production Assay
This protocol details the measurement of cytokine production by stimulated T cells and its inhibition by RO2959.
Methodology:
-
T-Cell Stimulation: Human CD4+ T cells are stimulated as described in the T-cell proliferation assay.
-
Treatment: RO2959 is added to the cultures at various concentrations.
-
Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatants are collected.
-
Cytokine Measurement: The concentration of cytokines, such as IL-2, in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Data Analysis: The inhibition of cytokine production by RO2959 is quantified, and the IC50 value is determined.
Preclinical and Clinical Development Status
As of the latest available information, there is no public record of this compound entering formal preclinical toxicology studies required for an Investigational New Drug (IND) application, nor are there any registered clinical trials for this compound in major clinical trial registries. The development of RO2959 appears to have been discontinued (B1498344) at the in vitro or early preclinical stage.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the CRAC channel. Its ability to effectively block store-operated calcium entry in T lymphocytes translates to a robust inhibition of T-cell activation, proliferation, and cytokine production in vitro. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers in the fields of immunology, ion channel pharmacology, and drug discovery who are interested in the modulation of CRAC channels for therapeutic purposes. While the clinical development of this compound has not been pursued, the compound remains a valuable tool for the investigation of the physiological and pathological roles of SOCE.
References
The Role of RO2959 Monohydrochloride in Calcium Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO2959 monohydrochloride has emerged as a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, key regulators of store-operated calcium entry (SOCE) in various cell types, particularly in immune cells. This technical guide provides a comprehensive overview of the mechanism of action of RO2959, its role in calcium signaling pathways, and detailed experimental protocols for its application in research settings.
Core Mechanism of Action: Inhibition of Store-Operated Calcium Entry
This compound is a potent blocker of SOCE mediated by the interaction of Orai1 and STIM1 proteins.[1] SOCE is a crucial mechanism for replenishing intracellular calcium stores and for sustaining calcium signaling, which is vital for a multitude of cellular functions including gene expression, proliferation, and cytokine production. The process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1. STIM1 then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel, leading to an influx of extracellular calcium. RO2959 exerts its inhibitory effect by targeting the CRAC channel, thereby blocking this calcium influx.
Quantitative Data: Inhibitory Potency of RO2959
The inhibitory activity of RO2959 has been quantified across various targets and cell lines, demonstrating its high potency and selectivity for CRAC channels.
| Target/Cell Line | IC50 Value | Reference |
| CRAC Channel | 402 nM | [1] |
| Orai1/Stim1-mediated SOCE | 25 nM | [1] |
| Orai3 | 530 nM | [1] |
| SOCE in activated CD4+ T lymphocytes | 265 nM | [1] |
| IP3-dependent current in RBL-2H3 cells | Potent inhibitor | |
| SOCE in CHO cells expressing human Orai1 and Stim1 | Potent inhibitor | |
| Human IL-2 production | Potent inhibitor | [1] |
Signaling Pathway Inhibition by RO2959
RO2959 primarily impacts the T-cell receptor (TCR) signaling pathway, which heavily relies on CRAC channel-mediated calcium influx for downstream effector functions.
Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE) Inhibition
This protocol describes the use of a fluorescent calcium indicator to measure the inhibition of SOCE by RO2959 in a cell line such as Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
This compound
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Calcium-free buffer (e.g., HBSS without Ca2+/Mg2+)
-
Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed Jurkat T-cells onto poly-L-lysine coated wells of a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Allow cells to attach for 30-60 minutes at 37°C.
-
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in calcium-free buffer.
-
Remove the culture medium and wash the cells once with calcium-free buffer.
-
Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with calcium-free buffer to remove extracellular dye.
-
-
Inhibitor Incubation:
-
Prepare various concentrations of RO2959 in calcium-free buffer.
-
Add the RO2959 solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
-
SOCE Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence for 1-2 minutes in calcium-free buffer.
-
To deplete ER calcium stores, add thapsigargin to a final concentration of 1-2 µM. Continue recording fluorescence to observe the transient increase due to calcium release from the ER.
-
Once the fluorescence returns to baseline, add calcium-containing buffer to initiate SOCE.
-
Record the fluorescence increase, which represents the influx of extracellular calcium through CRAC channels.
-
-
Data Analysis:
-
The magnitude of SOCE can be quantified by the peak fluorescence intensity or the area under the curve after the addition of calcium.
-
Calculate the percentage of inhibition for each RO2959 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the RO2959 concentration and fitting the data to a dose-response curve.
-
Selectivity Profile
An important aspect of a pharmacological inhibitor is its selectivity. Studies have shown that RO2959 has no significant inhibitory effect on a variety of other ion channels, including TRPC1, TRPM2, TRPM4, and Cav1.2 channels. This high selectivity for CRAC channels makes RO2959 a valuable tool for specifically investigating the role of SOCE in various biological processes.
Conclusion
This compound is a potent and selective inhibitor of CRAC channels, making it an invaluable tool for studying the intricacies of calcium signaling. Its ability to specifically block store-operated calcium entry allows researchers to dissect the downstream consequences of this pathway in a variety of cellular contexts, from immune cell activation to gene expression. The data and protocols provided in this guide serve as a comprehensive resource for the effective application of RO2959 in research and drug development.
References
Unraveling the Selectivity of RO2959: A Technical Guide to its Preferential Inhibition of Orai1 over Orai3
For Immediate Release
This technical guide provides an in-depth analysis of the selective inhibition of the calcium release-activated calcium (CRAC) channel protein Orai1 over its homolog Orai3 by the small molecule inhibitor RO2959. This document is intended for researchers, scientists, and drug development professionals engaged in the study of calcium signaling and the development of targeted therapeutics. Herein, we present a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways pertinent to the selectivity of RO2959.
Core Data Summary: RO2959 Potency against Orai1 and Orai3
RO2959 demonstrates a significant preferential inhibition of Orai1-mediated store-operated calcium entry (SOCE) compared to Orai3. The inhibitory potency, as determined by half-maximal inhibitory concentrations (IC50), reveals a greater than 20-fold selectivity for Orai1.
| Target | IC50 (nM) | Cell System | Reference |
| Orai1 | 25 | CHO cells stably expressing human Orai1 and STIM1 | [1] |
| Orai3 | 530 | Not explicitly stated, inferred from comparative statements | [1] |
| SOCE in CD4+ T lymphocytes | 265 | Human primary CD4+ T cells | [1] |
Table 1: Inhibitory Potency of RO2959 against Orai1 and Orai3.
STIM-Orai Signaling Pathway
The canonical activation of Orai channels is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). This is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein. Upon sensing low ER calcium levels, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates Orai channels, leading to the influx of extracellular calcium into the cytosol. This process is known as store-operated calcium entry (SOCE).
Experimental Protocols
The determination of RO2959's selectivity for Orai1 over Orai3 relies on two primary experimental techniques: electrophysiology and calcium imaging. The following protocols are based on the methodologies described in the characterization of novel CRAC channel inhibitors.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This technique directly measures the ion currents (I-CRAC) flowing through Orai channels.
Objective: To determine the concentration-dependent inhibition of Orai1- and Orai3-mediated currents by RO2959.
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing human STIM1 and human Orai1.
-
CHO cells stably co-expressing human STIM1 and human Orai3.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl2, 10 HEPES, 20 BAPTA (to chelate intracellular calcium and passively deplete ER stores), pH 7.2 with CsOH.
Procedure:
-
Culture the stably transfected CHO cells on glass coverslips.
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Use patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration and hold the cell at a potential of 0 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) at regular intervals (e.g., every 2 seconds) to elicit and measure the inwardly rectifying I-CRAC. The current will develop as the intracellular BAPTA diffuses into the cell and depletes the ER calcium stores.
-
Once a stable baseline I-CRAC is achieved, perfuse the cells with the external solution containing various concentrations of RO2959.
-
Record the current at each concentration until a steady-state inhibition is reached.
-
Calculate the percentage of current inhibition at a negative potential (e.g., -80 mV) for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the RO2959 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Imaging: Fura-2 Ratiometric Measurement of SOCE
This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to ER store depletion and subsequent calcium influx.
Objective: To determine the concentration-dependent inhibition of SOCE by RO2959 in cells endogenously or heterologously expressing Orai channels.
Cell Lines and Primary Cells:
-
Rat Basophilic Leukemia (RBL-2H3) cells (endogenously expressing CRAC channels).
-
Human primary CD4+ T cells.
Reagents:
-
Fura-2 AM (calcium indicator dye).
-
Thapsigargin (B1683126) (SERCA pump inhibitor to deplete ER calcium stores).
-
Calcium-free buffer (e.g., Hank's Balanced Salt Solution without CaCl2).
-
Calcium-containing buffer (e.g., Hank's Balanced Salt Solution with 2 mM CaCl2).
-
RO2959 at various concentrations.
Procedure:
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature.
-
Wash the cells to remove extracellular dye and mount the coverslip with the loaded cells onto an inverted fluorescence microscope equipped for ratiometric imaging.
-
Initially, perfuse the cells with a calcium-free buffer.
-
To deplete the ER calcium stores, add thapsigargin (e.g., 1-2 µM) to the calcium-free buffer. This will cause a transient increase in [Ca2+]i due to calcium leaking from the ER, followed by a return to baseline.
-
Pre-incubate the cells with different concentrations of RO2959 for a defined period.
-
Initiate SOCE by reintroducing the calcium-containing buffer.
-
Measure the Fura-2 fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm) over time.
-
Quantify the peak or the rate of rise of the calcium influx signal after the re-addition of extracellular calcium.
-
Calculate the percentage of inhibition of the SOCE signal for each RO2959 concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.
Experimental Workflow for Determining RO2959 Selectivity
The following diagram illustrates the general workflow for assessing the selectivity of an Orai channel inhibitor like RO2959.
Concluding Remarks
The significant difference in the IC50 values for RO2959 against Orai1 and Orai3 underscores its potential as a selective tool for dissecting the specific roles of Orai1 in cellular physiology and pathophysiology. The detailed experimental protocols provided herein offer a standardized framework for the validation and comparative analysis of Orai channel inhibitors. Further research into the structural and molecular determinants of this selectivity will be crucial for the rational design of next-generation Orai1-specific therapeutics. While the precise molecular interactions that govern the higher affinity of RO2959 for Orai1 are not yet fully elucidated, the presented data robustly establish its functional selectivity.
References
Preliminary Studies on RO2959 Monohydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The information presented herein is intended to support further research and development efforts in the fields of immunology, pharmacology, and drug discovery.
Core Mechanism of Action
This compound exerts its pharmacological effects by selectively targeting and inhibiting the CRAC channel, a key component of store-operated calcium entry (SOCE) in various cell types, particularly T lymphocytes.[1] By blocking the influx of extracellular calcium, RO2959 effectively attenuates downstream signaling pathways that are crucial for T-cell activation, proliferation, and cytokine production.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro studies on this compound.
| Target | IC50 (nM) | Cell Line/System | Reference |
| CRAC Channel | 402 | RBL-2H3 cells | [1] |
| Orai1/Stim1 Channels (SOCE) | 25 | CHO cells stably expressing human Orai1 and Stim1 | [1] |
| Orai1 | 25 | Not Specified | [1] |
| Orai3 | 530 | Not Specified | [1] |
| SOCE in activated CD4+ T lymphocytes | 265 | Human primary CD4+ T cells | [1] |
Table 1: Inhibitory Potency of this compound
| Functional Endpoint | Effect | Cell Type | Notes | Reference |
| IL-2 Production | Potent Inhibition | Human T cells | - | [1] |
| T-cell Proliferation | Complete Inhibition | Human T cells | Mediated by TCR stimulation or Mixed Lymphocyte Reaction (MLR) | [1] |
| T-cell Receptor Triggered Gene Expression | Potent Blockade | Human T cells | - | [1] |
Table 2: Functional Effects of this compound on T-cells
Signaling Pathway
The CRAC channel signaling pathway is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. This triggers the activation and translocation of STIM1 to the plasma membrane, where it interacts with and opens the Orai1 channel, leading to an influx of calcium into the cell. This rise in intracellular calcium activates downstream effectors such as calcineurin, which in turn dephosphorylates NFAT, allowing its translocation to the nucleus to initiate gene transcription for inflammatory cytokines.
Caption: CRAC Channel Signaling Pathway and Point of Inhibition by RO2959.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below. These protocols are based on standard techniques for evaluating CRAC channel inhibitors.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is designed to measure the CRAC current (ICRAC) in a controlled in vitro setting.
-
Cell Line: RBL-2H3 cells or CHO cells stably expressing human Orai1 and STIM1.
-
Solutions:
-
External Solution (in mM): 120 NaCl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 MgCl2, 20 BAPTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Procedure:
-
Cells are seeded on glass coverslips and allowed to adhere.
-
Whole-cell patch-clamp recordings are established.
-
To activate ICRAC, the intracellular stores are passively depleted by the high concentration of BAPTA in the pipette solution.
-
The membrane potential is held at 0 mV, and voltage ramps from -100 mV to +100 mV are applied every 2 seconds to elicit the current.
-
Once a stable ICRAC is established, this compound at various concentrations is perfused into the recording chamber.
-
The inhibition of the inward current at negative potentials is measured to determine the IC50 value.
-
Calcium Influx Assay (Fura-2 AM)
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and inhibition by RO2959.
-
Cell Line: Human primary CD4+ T cells or other suitable cell lines.
-
Reagents:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Thapsigargin (to induce store depletion)
-
This compound
-
-
Procedure:
-
Cells are loaded with Fura-2 AM in HBS containing Pluronic F-127 for 30-60 minutes at 37°C.
-
After washing to remove extracellular dye, the cells are resuspended in a Ca2+-free HBS.
-
Baseline fluorescence is recorded by exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Thapsigargin (1-2 µM) is added to deplete the intracellular calcium stores, causing a transient increase in [Ca2+]i.
-
Once the [Ca2+]i returns to near baseline, CaCl2 is added to the extracellular solution to initiate store-operated calcium entry.
-
The experiment is repeated with pre-incubation of the cells with various concentrations of this compound before the addition of CaCl2.
-
The inhibition of the sustained calcium influx is quantified to determine the IC50.
-
Caption: Experimental Workflow for Calcium Influx Assay.
T-Cell Proliferation Assay (CFSE)
This assay is used to assess the effect of RO2959 on the proliferation of T-cells following stimulation.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells.
-
Reagents:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
This compound
-
-
Procedure:
-
T-cells are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
The labeled cells are plated in a 96-well plate.
-
The cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of various concentrations of this compound.
-
The cells are incubated for 3-5 days at 37°C in a CO2 incubator.
-
After incubation, the cells are harvested and analyzed by flow cytometry.
-
The proliferation of the T-cells is determined by the sequential halving of CFSE fluorescence intensity in daughter cells. The percentage of proliferating cells is quantified in the presence and absence of the inhibitor.
-
IL-2 Production Assay (ELISA)
This protocol measures the production of the cytokine Interleukin-2 (IL-2) by activated T-cells.
-
Cells: Human PBMCs or purified CD4+ T-cells.
-
Reagents:
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Human IL-2 ELISA kit
-
-
Procedure:
-
T-cells are plated in a 96-well plate.
-
The cells are pre-incubated with various concentrations of this compound for a short period.
-
The cells are then stimulated with anti-CD3 and anti-CD28 antibodies.
-
After 24-48 hours of incubation, the cell culture supernatant is collected.
-
The concentration of IL-2 in the supernatant is quantified using a standard human IL-2 ELISA kit according to the manufacturer's instructions.
-
The inhibition of IL-2 production by RO2959 is calculated relative to the vehicle-treated control.
-
Conclusion
The preliminary data strongly suggest that this compound is a potent and selective inhibitor of the CRAC channel with significant immunosuppressive activity, particularly on T-cell functions. Its ability to block store-operated calcium entry and consequently inhibit T-cell activation, proliferation, and cytokine production makes it a promising candidate for further investigation in the context of autoimmune and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued preclinical evaluation of this and other CRAC channel inhibitors.
References
Methodological & Application
Application Notes and Protocols for In Vivo Study of RO2959 Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a critical role in T-cell activation and effector functions.[1] It acts as a potent blocker of store-operated calcium entry (SOCE) mediated by the Orai1/STIM1 channels.[1] By inhibiting this pathway, this compound effectively suppresses T-cell receptor (TCR) triggered gene expression, IL-2 production, and T-cell proliferation.[1] Given its mechanism of action, this compound holds significant therapeutic potential for autoimmune and inflammatory diseases where T-cells play a central pathogenic role. This document provides a detailed protocol for an in vivo study of this compound in a murine model of collagen-induced arthritis (CIA), a widely used preclinical model for rheumatoid arthritis.[2][3][4][5][6]
Mechanism of Action: Signaling Pathway
The primary molecular target of this compound is the CRAC channel. In T-lymphocytes, TCR activation triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane and activates Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular calcium through the CRAC channel activates calcineurin, which in turn dephosphorylates the transcription factor NFAT. Activated NFAT translocates to the nucleus and induces the expression of genes crucial for T-cell activation, proliferation, and cytokine production, such as IL-2. This compound directly inhibits the CRAC channel, thereby blocking this calcium influx and suppressing downstream T-cell mediated inflammatory responses.
Caption: Signaling pathway of T-cell activation and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound.
Table 1: In Vitro Inhibitory Activity of RO2959
| Target | IC₅₀ (nM) | Cell Type/System | Reference |
| CRAC Channel | 402 | Not Specified | [1] |
| Orai1/STIM1 mediated SOCE | 25 | CHO cells | [1] |
| Orai3 | 530 | Not Specified | [1] |
| SOCE in activated CD4+ T-lymphocytes | 265 | Human primary CD4+ T-cells | [1] |
Experimental Protocols
In Vivo Murine Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in DBA/1 mice and the subsequent treatment with this compound to evaluate its therapeutic efficacy.
1. Materials and Reagents
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Collagen: Bovine type II collagen.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
This compound: To be formulated for in vivo administration. A suggested formulation for oral or intraperitoneal injection is a suspension in a vehicle of DMSO, PEG300, Tween-80, and saline.[1]
-
Vehicle Control: The same formulation as RO2959 without the active compound.
-
Positive Control: Methotrexate or another approved therapeutic for rheumatoid arthritis.
-
Anesthesia, syringes, needles, and other standard laboratory equipment.
2. Experimental Workflow
Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.
3. Detailed Methodology
-
Animal Handling and Acclimatization: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least one week of acclimatization before the start of the experiment.
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine type II collagen with an equal volume of CFA. Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Prepare an emulsion of bovine type II collagen with an equal volume of IFA. Administer 100 µL of this emulsion intradermally at a site different from the primary immunization.
-
-
Treatment Groups: Once arthritis is established (typically around day 25-28), randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (e.g., Methotrexate)
-
-
Drug Administration: Administer this compound, vehicle, or positive control daily via oral gavage or intraperitoneal injection from the day of group assignment until the end of the study (e.g., day 42).
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of arthritis.
-
Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum clinical score per mouse is 16.
-
Record body weight every other day.
-
-
Endpoint Analysis (Day 42):
-
Euthanize mice and collect blood for serum cytokine analysis (e.g., IL-2, TNF-α, IL-6, IL-17).
-
Dissect the paws and fix them in 10% neutral buffered formalin for histological analysis.
-
Histopathology: Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation, pannus formation, and bone/cartilage erosion.
-
4. Data Presentation and Analysis
Summarize the quantitative data in the following tables.
Table 2: In Vivo Study Groups and Dosing
| Group | Treatment | Dose | Route of Administration | Frequency |
| 1 | Vehicle Control | - | e.g., Oral Gavage | Daily |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | e.g., Oral Gavage | Daily |
| 3 | This compound | High Dose (e.g., 30 mg/kg) | e.g., Oral Gavage | Daily |
| 4 | Positive Control | e.g., Methotrexate (1 mg/kg) | e.g., Intraperitoneal | Every 3 days |
Table 3: Key Outcome Measures
| Parameter | Method of Measurement | Time Points of Measurement |
| Clinical Arthritis Score | Visual scoring (0-4 per paw) | Daily from arthritis onset |
| Paw Swelling | Caliper measurement | Every other day from arthritis onset |
| Body Weight | Weighing scale | Every other day |
| Serum Cytokine Levels (IL-2, TNF-α, IL-6, IL-17) | ELISA or Multiplex Assay | Endpoint (Day 42) |
| Histopathological Score | Microscopic evaluation of H&E stained sections | Endpoint (Day 42) |
Statistical Analysis: Analyze data using appropriate statistical tests. For clinical scores and body weight changes over time, use a two-way ANOVA with repeated measures. For endpoint measurements like cytokine levels and histological scores, use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of <0.05 will be considered statistically significant.
Disclaimer: This protocol is a general guideline and may require optimization based on specific experimental conditions and institutional guidelines. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chondrex.com [chondrex.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 6. en.bio-protocol.org [en.bio-protocol.org]
Application Notes and Protocols for RO2959 Monohydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a crucial role in the immune system. Specifically, it blocks store-operated calcium entry (SOCE) mediated by the Orai1/Stim1 channels.[1] This inhibition of calcium influx has significant downstream effects, including the suppression of T-cell activation and proliferation, as well as the reduction of pro-inflammatory cytokine production. These properties make this compound a valuable tool for in vivo studies in mouse models of autoimmune and inflammatory diseases.
Mechanism of Action
This compound targets the CRAC channel, a key component of the cellular calcium signaling pathway. The binding of a ligand to a surface receptor triggers the release of calcium from the endoplasmic reticulum (ER). This depletion of ER calcium stores is sensed by STIM1 proteins, which then translocate and activate Orai1 channels in the plasma membrane. The opening of Orai1 channels allows for the influx of extracellular calcium, a process known as SOCE. This sustained increase in intracellular calcium is essential for the activation of various cellular processes, including gene transcription, cell proliferation, and cytokine release. This compound effectively blocks the Orai1 channel, thereby inhibiting SOCE and its downstream consequences.
Mechanism of action of this compound.
Quantitative Data
| Parameter | Value | Cell Line/System |
| IC50 (CRAC Channel Inhibition) | 402 nM | - |
| IC50 (Orai1/Stim1 Mediated SOCE) | 25 nM | - |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The following protocol describes the preparation of a 2.5 mg/mL suspended solution of this compound suitable for oral (p.o.) or intraperitoneal (i.p.) administration in mice.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Prepare the vehicle: In a sterile tube, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Formulate the final solution:
-
Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and Tween-80 mixture.
-
Vortex thoroughly to ensure complete mixing.
-
Add 450 µL of saline to the mixture.
-
Vortex again to create a uniform suspension.
-
This procedure yields 1 mL of a 2.5 mg/mL this compound solution. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
General Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE) or collagen-induced arthritis (CIA).
A typical experimental workflow for in vivo studies.
Key Considerations for In Vivo Studies:
-
Dose-finding studies: It is crucial to perform preliminary dose-finding studies to determine the maximum tolerated dose (MTD) and the optimal effective dose of this compound in the specific mouse model being used.
-
Administration route: The choice of administration route (oral gavage or intraperitoneal injection) may depend on the experimental design and the desired pharmacokinetic profile.
-
Frequency of administration: The dosing frequency should be determined based on the pharmacokinetic properties of this compound, which may need to be established in preliminary studies.
-
Control groups: Appropriate vehicle control groups are essential for interpreting the results accurately.
-
Ethical considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Conclusion
This compound is a powerful research tool for investigating the role of CRAC channels and SOCE in various physiological and pathological processes. While specific in vivo dosage information for mouse models is not extensively documented, the provided formulation protocol and general experimental workflow, in conjunction with the in vitro potency data, offer a solid foundation for researchers to design and conduct their own in vivo efficacy studies. Careful dose-finding experiments are recommended to establish the optimal therapeutic window for this compound in the chosen animal model.
References
Application Notes and Protocols for Intraperitoneal Injection of RO2959 Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation and intraperitoneal (i.p.) administration of RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. Due to its poor aqueous solubility, specific formulation strategies are required to achieve a stable suspension suitable for in vivo studies. This document outlines two validated methods for preparing a suspended solution of this compound, along with comprehensive guidelines for its intraperitoneal injection in murine models. Additionally, the underlying signaling pathway affected by this inhibitor is detailed and visualized to provide a complete context for experimental design.
Introduction to this compound
This compound is a powerful research tool for investigating the role of store-operated calcium entry (SOCE) in various physiological and pathological processes. It selectively inhibits the CRAC channel, which is composed of Orai1 pore-forming subunits and STIM1 stromal interaction molecules that act as endoplasmic reticulum (ER) calcium sensors. By blocking the influx of extracellular calcium following the depletion of intracellular stores, this compound effectively suppresses downstream signaling cascades, such as those involved in T-cell activation and proliferation. Its utility in immunological and oncological research necessitates a reliable method for systemic administration in animal models.
Physicochemical Properties and Solubility
A summary of the relevant physicochemical properties of this compound is presented in Table 1. The compound is sparingly soluble in aqueous solutions, necessitating the use of co-solvents and surfactants to prepare a homogenous suspension for intraperitoneal injection.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀ClF₂N₅OS · HCl | [1] |
| Molecular Weight | 463.93 g/mol | [1] |
| Solubility in DMSO | ≥ 25 mg/mL (with sonication) | [2] |
| Solubility in Water | < 0.1 mg/mL | [2] |
Preparation of this compound for Intraperitoneal Injection
The following protocols describe the preparation of a suspended solution of this compound at a final concentration of 2.5 mg/mL. It is crucial to use sterile techniques and high-purity reagents throughout the preparation process.
Rationale for Vehicle Selection
For compounds with poor aqueous solubility like this compound, a multi-component vehicle system is often employed to create a stable suspension suitable for parenteral administration.
-
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of organic compounds. It is used here to create an initial stock solution of the drug.
-
Polyethylene Glycol 300 (PEG300): A water-miscible polymer that acts as a co-solvent to help keep the drug in solution when diluted into an aqueous phase.
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that aids in the formation of a stable suspension by preventing the aggregation and precipitation of drug particles.
-
Saline (0.9% NaCl): The aqueous base of the formulation, ensuring isotonicity and biocompatibility.
Experimental Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation
This protocol yields a suspended solution of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound and dissolve it in the required volume of DMSO. Use an ultrasonic bath to aid dissolution if necessary.
-
In a separate sterile tube, combine the vehicle components. For a final volume of 1 mL, add the following in the specified order, vortexing thoroughly after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Add the drug stock to the vehicle. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and Tween-80 mixture. Vortex until the solution is homogenous.
-
Add saline to the final volume. Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. Vortex thoroughly to form a uniform suspension. The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Experimental Protocol 2: DMSO and SBE-β-CD in Saline Formulation
This protocol also yields a suspended solution of 2.5 mg/mL and provides an alternative to the PEG300/Tween-80 formulation.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. As described in Protocol 1.
-
Combine the components. For a final volume of 1 mL, add the following to a sterile tube in the specified order, vortexing thoroughly after each addition:
-
900 µL of the 20% SBE-β-CD in saline solution
-
100 µL of the 25 mg/mL this compound stock solution in DMSO
-
-
Mix to form a uniform suspension. Vortex the final mixture thoroughly. The final composition of the vehicle will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
Table 2: Formulation Compositions for Intraperitoneal Injection
| Component | Protocol 1 (Volume for 1 mL) | Protocol 2 (Volume for 1 mL) |
| RO2959 Stock (25 mg/mL in DMSO) | 100 µL | 100 µL |
| PEG300 | 400 µL | - |
| Tween-80 | 50 µL | - |
| 20% SBE-β-CD in Saline | - | 900 µL |
| Saline (0.9% NaCl) | 450 µL | - |
| Final Concentration | 2.5 mg/mL | 2.5 mg/mL |
Storage and Stability
-
Stock Solution (in DMSO): The stock solution of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.
-
Final Suspension: It is highly recommended to prepare the final injection suspension fresh on the day of use. If temporary storage is necessary, it should be kept at 4°C and protected from light for no longer than 24 hours. Before use, the suspension should be allowed to come to room temperature and be vortexed thoroughly to ensure homogeneity.
Protocol for Intraperitoneal Injection in Mice
This protocol provides a standardized procedure for the safe and effective intraperitoneal administration of the prepared this compound suspension.
Materials:
-
Prepared this compound suspension
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
70% ethanol
-
Gauze pads
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse. The scruff technique is commonly used, ensuring the animal's back is supported.
-
Injection Site Identification: Position the mouse in dorsal recumbency with its head tilted slightly downwards. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Site Disinfection: Clean the injection site with a gauze pad soaked in 70% ethanol.
-
Needle Insertion: Insert the sterile needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated. If fluid is drawn, withdraw the needle and use a new sterile needle to inject at a different site.
-
Injection: Once correct placement is confirmed, slowly and steadily inject the this compound suspension. The recommended maximum injection volume for mice is 10 mL/kg.
-
Needle Withdrawal: After injecting the full volume, smoothly withdraw the needle.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the Store-Operated Calcium Entry (SOCE) pathway. The following diagram illustrates the key steps in this signaling cascade and the point of inhibition by RO2959.
Caption: Store-Operated Calcium Entry (SOCE) Signaling Pathway.
Experimental Workflow
The following diagram outlines the complete workflow from preparation to administration of this compound.
Caption: Experimental workflow for RO2959 i.p. injection.
References
Application of RO2959 Monohydrochloride in Mast Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are pivotal players in the inflammatory and allergic response cascades. Upon activation, they undergo degranulation, releasing a potent arsenal (B13267) of pre-formed and newly synthesized inflammatory mediators, including histamine (B1213489), proteases (like β-hexosaminidase), cytokines, and chemokines. This release is a central event in the pathophysiology of allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis. Consequently, the inhibition of mast cell activation and degranulation represents a key therapeutic strategy for the development of novel anti-allergic and anti-inflammatory drugs.
RO2959 monohydrochloride has emerged as a valuable research tool for investigating the intricacies of mast cell activation. It is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, which are critical for the influx of extracellular calcium following the depletion of intracellular stores—a process known as store-operated calcium entry (SOCE). This sustained calcium influx is an essential signaling event for mast cell degranulation and the production of various inflammatory mediators. By blocking CRAC channels, this compound offers a specific means to probe the role of SOCE in mast cell function and to evaluate the therapeutic potential of CRAC channel inhibition.
These application notes provide detailed protocols for utilizing this compound in in vitro mast cell activation studies, focusing on key assays to measure degranulation and cytokine secretion.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of CRAC channels, which are composed of Orai1 proteins forming the pore and STIM1 proteins acting as the calcium sensors in the endoplasmic reticulum. In the context of IgE-mediated mast cell activation, the cross-linking of FcεRI receptors by an antigen triggers a signaling cascade that leads to the depletion of calcium from the endoplasmic reticulum. This depletion is sensed by STIM1, which then translocates to the plasma membrane to activate Orai1, opening the CRAC channel and allowing for a sustained influx of extracellular calcium. This rise in intracellular calcium is a critical trigger for the fusion of granular membranes with the plasma membrane, resulting in the release of pre-stored mediators (degranulation), as well as the activation of transcription factors that drive the synthesis of pro-inflammatory cytokines. This compound directly blocks this calcium influx, thereby inhibiting these downstream mast cell effector functions.
Data Presentation
The following tables summarize the known quantitative data for this compound's inhibitory activity.
| Parameter | Target/Process | Cell Line/System | IC50 Value | Citation |
| CRAC Channel Inhibition | CRAC Channel Current | Not specified | 402 nM | [1] |
| Store-Operated Calcium Entry (SOCE) | Orai1/Stim1 mediated SOCE | CHO cells expressing human Orai1 and Stim1 | 25 nM | [1][2] |
| IP3-dependent Current | CRAC channels | CRAC-expressing RBL-2H3 cells | Not specified (Effective Blocker) | [2] |
Experimental Protocols
Protocol 1: IgE-Mediated Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol details the use of the rat basophilic leukemia cell line (RBL-2H3), a widely accepted model for studying mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
Complete culture medium: Eagle's Minimum Essential Medium (MEM) supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-DNP IgE
-
DNP-BSA (Dinitrophenylated bovine serum albumin)
-
This compound
-
Tyrode's Buffer (or other suitable physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in complete culture medium at 37°C in a humidified 5% CO2 incubator.
-
Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 18-24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in Tyrode's buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE and serum.
-
Add 50 µL of the different concentrations of this compound to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (Tyrode's buffer with solvent).
-
-
Degranulation Induction:
-
Induce degranulation by adding 50 µL of 100 ng/mL DNP-BSA to each well.
-
For a positive control (maximum degranulation), add DNP-BSA without any inhibitor.
-
For a negative control (spontaneous release), add Tyrode's buffer instead of DNP-BSA.
-
For total release (to determine the maximum possible β-hexosaminidase release), lyse a separate set of untreated cells with 0.1% Triton X-100.
-
Incubate the plate for 1 hour at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100
-
Plot the percentage of inhibition (100 - % Release) against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Measurement of Cytokine Secretion (TNF-α and IL-6)
This protocol outlines the procedure for measuring the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines from activated mast cells.
Materials:
-
RBL-2H3 cells (or other suitable mast cell line/primary mast cells)
-
Complete culture medium
-
Anti-DNP IgE
-
DNP-BSA
-
This compound
-
ELISA kits for TNF-α and IL-6
-
24-well or 48-well cell culture plates
Procedure:
-
Cell Culture and Sensitization:
-
Follow step 1 of Protocol 1, adjusting the cell number for the larger well size (e.g., 2.5 x 10^5 cells/well for a 24-well plate).
-
-
Compound Treatment:
-
Follow step 2 of Protocol 1.
-
-
Activation and Cytokine Production:
-
Activate the cells by adding DNP-BSA (final concentration 100 ng/mL).
-
Incubate for 6-24 hours at 37°C to allow for cytokine synthesis and secretion. The optimal incubation time should be determined empirically for the specific cytokines and cell type.
-
-
Sample Collection:
-
Following incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant and store it at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine secretion for each concentration of this compound compared to the vehicle-treated, activated control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value for the inhibition of each cytokine.
-
Visualizations
IgE-Mediated Mast Cell Activation Signaling Pathway
Caption: IgE-mediated mast cell activation pathway and the inhibitory action of RO2959.
Experimental Workflow for Mast Cell Degranulation Assay
Caption: Workflow for the mast cell degranulation assay using RO2959.
Logical Relationship of RO2959 Action
Caption: Logical flow of RO2959's inhibitory effect on mast cell activation.
References
Application Notes and Protocols for RO2959 Monohydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] CRAC channels are key mediators of store-operated calcium entry (SOCE), a crucial signaling process in numerous cell types, including those in the central nervous system (CNS).[1] Dysregulation of calcium homeostasis is implicated in a variety of neurological disorders, including neurodegenerative diseases and neuroinflammation.[2] While initially characterized for its effects on T-cell activation and immune responses, the role of CRAC channels in microglia, astrocytes, and neurons suggests that this compound is a valuable tool for neuroscience research.
These application notes provide a comprehensive overview of the potential uses of this compound in neuroscience, including detailed protocols for in vitro and in vivo studies. The methodologies are based on established neuroscience research techniques and the known mechanism of action of CRAC channel inhibitors.
Mechanism of Action
RO2959 is a potent inhibitor of SOCE, blocking the influx of calcium through the Orai1 channel, the pore-forming subunit of the CRAC channel.[1] In the CNS, CRAC channels are expressed in microglia, astrocytes, and neurons, where they contribute to calcium signaling cascades that regulate a variety of cellular functions.[3] In microglia, the resident immune cells of the brain, CRAC channel activation is linked to the downstream activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), leading to the production of pro-inflammatory mediators.[4] By inhibiting this pathway, RO2959 can be used to investigate the role of microglial activation in neuroinflammatory processes.
Data Presentation
Table 1: In Vitro Efficacy of RO2959
| Target/Process | Cell Type | IC50 | Reference |
| CRAC Channel | RBL-2H3 cells | 402 nM | [4] |
| Orai1/Stim1-mediated SOCE | CHO cells | 25 nM | [1] |
| Orai3 | T-REx-CHO cells | 530 nM | [1] |
| SOCE | Activated CD4+ T lymphocytes | 265 nM | [1] |
Mandatory Visualizations
Caption: Signaling pathway of microglial activation and inhibition by RO2959.
Caption: Workflow for in vitro analysis of RO2959 in microglia.
Experimental Protocols
Protocol 1: In Vitro Microglia Activation Assay
This protocol is designed to assess the effect of this compound on the inflammatory response of microglia.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Griess Reagent for Nitric Oxide (NO) detection
-
ELISA kits for TNF-α and IL-1β
-
Reagents for Western blotting (antibodies for iNOS, COX-2, NF-κB)
Procedure:
-
Cell Culture: Plate primary microglia or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 1 hour.
-
Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response. Include vehicle-treated and unstimulated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitric Oxide Measurement: Collect the supernatant and measure NO production using the Griess Reagent according to the manufacturer's protocol.
-
Cytokine Measurement: Use the supernatant to quantify the levels of TNF-α and IL-1β using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of iNOS, COX-2, and the phosphorylation of NF-κB.
Protocol 2: Calcium Imaging in Primary Neurons or Microglia
This protocol allows for the direct measurement of SOCE inhibition by RO2959.
Materials:
-
Primary cortical neurons or microglia cultured on glass coverslips
-
This compound
-
Fura-2 AM or other suitable calcium indicator dye
-
Thapsigargin (B1683126) (to induce ER store depletion)
-
Calcium-free and calcium-containing imaging buffers
-
Fluorescence microscopy setup
Procedure:
-
Dye Loading: Incubate the cultured cells with Fura-2 AM (e.g., 2-5 µM) for 30-45 minutes at 37°C.
-
Baseline Measurement: Wash the cells and place them in a calcium-free imaging buffer. Record the baseline fluorescence ratio (340/380 nm excitation).
-
Store Depletion: Add thapsigargin (e.g., 1 µM) to the calcium-free buffer to deplete ER calcium stores, and continue recording.
-
RO2959 Treatment: Add this compound at the desired concentration and incubate for 5-10 minutes.
-
Calcium Re-addition: Perfuse the cells with a calcium-containing buffer to initiate SOCE and record the subsequent rise in intracellular calcium.
-
Data Analysis: Quantify the change in the Fura-2 ratio to determine the extent of SOCE and its inhibition by RO2959.
Protocol 3: In Vivo Model of Neuroinflammation
This protocol provides a framework for evaluating the anti-neuroinflammatory effects of RO2959 in an animal model.
Materials:
-
Adult male C57BL/6 mice
-
This compound
-
Lipopolysaccharide (LPS)
-
Vehicle for RO2959 (e.g., DMSO, PEG300, Tween-80, saline)
-
Anesthesia and surgical tools
-
Reagents for immunohistochemistry and cytokine analysis from brain tissue
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
RO2959 Administration: Dissolve this compound in a suitable vehicle. Administer RO2959 via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined dose (dose-response studies may be required).
-
Induction of Neuroinflammation: One hour after RO2959 administration, induce systemic inflammation by i.p. injection of LPS (e.g., 1-5 mg/kg).
-
Behavioral Assessment (Optional): At various time points post-LPS injection, perform behavioral tests to assess sickness behavior (e.g., open field test for locomotor activity).
-
Tissue Collection: At 24 hours post-LPS injection, euthanize the mice and perfuse with saline. Collect brain tissue.
-
Analysis:
-
Homogenize one hemisphere to measure cytokine levels (TNF-α, IL-1β) by ELISA or multiplex assay.
-
Fix the other hemisphere for immunohistochemical analysis of microglial activation (Iba1 staining) and inflammatory markers (iNOS).
-
Concluding Remarks
This compound presents a promising pharmacological tool for the investigation of CRAC channel function in the central nervous system. Its high potency and selectivity make it suitable for elucidating the role of store-operated calcium entry in neuroinflammatory and neurodegenerative processes. The protocols provided herein offer a starting point for researchers to explore the potential of RO2959 in their specific neuroscience research applications. Further optimization of concentrations and experimental timelines may be necessary depending on the specific cell type or animal model being used.
References
RO2959 Monohydrochloride: Application Notes for Cardiovascular Disease Models
For Research Use Only
Introduction
RO2959 monohydrochloride is a potent and highly selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is formed by the STIM1 and Orai1 proteins.[1][2][3][4] The CRAC channel mediates store-operated calcium entry (SOCE), a crucial signaling process in numerous cell types. Dysregulation of SOCE has been implicated in a variety of pathologies, including autoimmune diseases, inflammatory conditions, and increasingly, in cardiovascular diseases.[5][6] Emerging evidence highlights the role of STIM1/Orai1-mediated SOCE in the pathophysiology of cardiac hypertrophy, heart failure, and vascular remodeling associated with atherosclerosis and hypertension.[7][8][9][10][11] This makes this compound a valuable pharmacological tool for investigating the role of CRAC channels in preclinical models of cardiovascular disease.
These application notes provide an overview of the mechanism of action of RO2959, its potential applications in cardiovascular disease models, and detailed protocols for its use in relevant experimental settings.
Mechanism of Action
This compound selectively blocks CRAC channels, thereby inhibiting the influx of extracellular calcium following the depletion of intracellular calcium stores in the endoplasmic/sarcoplasmic reticulum (ER/SR).[1][2][3][4] In cardiovascular cells, agonist stimulation (e.g., angiotensin II, endothelin-1) leads to the depletion of ER/SR calcium stores, which is sensed by STIM1.[12] STIM1 then translocates and activates Orai1 channels at the plasma membrane, initiating SOCE.[13] This sustained calcium influx activates downstream signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which are known to drive pathological gene expression leading to cardiac hypertrophy and vascular smooth muscle cell proliferation.[9][14] By blocking this process, RO2959 allows for the targeted investigation of the pathological consequences of excessive CRAC channel activity in the cardiovascular system.
Caption: Mechanism of RO2959 in cardiovascular cells.
Quantitative Data
The inhibitory activity of RO2959 has been characterized in various in vitro systems. The following table summarizes the reported IC50 values.
| Target | Assay System | IC50 (nM) | Reference |
| CRAC Channel | RBL-2H3 cells | 402 | [1] |
| Orai1/STIM1-mediated SOCE | CHO cells | 25 | [1][3] |
| Orai1 | T-REx-CHO cells | 25 | [1][4] |
| Orai3 | T-REx-CHO cells | 530 | [1][4] |
| SOCE in activated CD4+ T lymphocytes | Human primary cells | 265 | [1][4] |
Applications in Cardiovascular Disease Models
Based on the established role of CRAC channels in cardiovascular pathophysiology, this compound can be utilized in the following preclinical models:
-
Cardiac Hypertrophy: Studies have shown that Orai1 expression and SOCE are increased in models of cardiac hypertrophy.[8][14] Inhibition of SOCE with RO2959 has been demonstrated to prevent pro-hypertrophic signaling in neonatal rat ventricular myocytes (NRVMs).[14] Therefore, RO2959 can be used in both in vitro (e.g., phenylephrine (B352888) or angiotensin II-stimulated NRVMs) and in vivo (e.g., transverse aortic constriction (TAC) or chronic angiotensin II infusion) models to investigate the therapeutic potential of CRAC channel inhibition in preventing or reversing cardiac hypertrophy.[14][15]
-
Heart Failure: Pathological cardiac hypertrophy often progresses to heart failure, a condition associated with altered calcium handling.[7] By preserving normal calcium cycling and systolic function under hypertrophic stress, Orai1 inhibition has shown therapeutic potential.[8][16] RO2959 can be employed in post-infarction or pressure-overload models of heart failure to assess its effects on cardiac function, remodeling, and fibrosis.
-
Atherosclerosis: The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the development of atherosclerotic plaques.[9] STIM1 and Orai1 are expressed in VSMCs and contribute to their proliferation.[1][2][12] RO2959 can be used in vitro to study the proliferation and migration of VSMCs in response to atherogenic stimuli and in vivo in models such as ApoE-/- or LDLR-/- mice fed a high-fat diet to evaluate its impact on plaque formation.
-
Hypertension: Enhanced SOCE and increased expression of STIM1 and Orai1 have been observed in vascular smooth muscle from hypertensive animal models.[9][15] RO2959 can be utilized in models like spontaneously hypertensive rats (SHRs) to explore the role of CRAC channels in the development of hypertension and associated vascular dysfunction.[15][17]
Experimental Protocols
In Vitro Model: Phenylephrine-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the use of RO2959 to assess its effect on cardiomyocyte hypertrophy in vitro.
Caption: Workflow for in vitro hypertrophy assay.
1. Isolation and Culture of NRVMs:
- Isolate ventricles from 1-2 day old Sprague-Dawley rat pups.
- Perform enzymatic digestion to obtain a single-cell suspension.
- Pre-plate cells for 1-2 hours to enrich for cardiomyocytes.
- Seed cardiomyocytes on collagen-coated plates in DMEM/F12 supplemented with 10% fetal bovine serum (FBS).
2. Induction of Hypertrophy:
- After 48-72 hours, replace the medium with serum-free medium for 24 hours to induce quiescence.
- Pre-incubate the cells with this compound (e.g., 0.1 - 10 µM) or vehicle control (e.g., DMSO) for 1 hour.
- Induce hypertrophy by adding phenylephrine (PE, e.g., 50 µM) in the presence of an α1-adrenergic antagonist (e.g., prazosin, 1 µM) to prevent non-specific effects.
- Incubate for 48 hours.
3. Assessment of Hypertrophy:
- Cell Size Measurement: Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin). Measure the cell surface area using imaging software.
- Protein Synthesis: Quantify protein synthesis by measuring the incorporation of a labeled amino acid (e.g., [3H]-leucine).
- Gene Expression: Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC) by qRT-PCR.
In Vivo Model: Transverse Aortic Constriction (TAC) Induced Cardiac Hypertrophy in Mice
This protocol outlines the use of RO2959 in a surgical model of pressure-overload cardiac hypertrophy.
Caption: Workflow for in vivo TAC model.
1. Animal Model:
- Use adult male C57BL/6 mice (8-10 weeks old).
- Anesthetize the mice and perform a thoracotomy to expose the aortic arch.
- Constrict the transverse aorta between the brachiocephalic and left common carotid arteries using a suture tied against a standardized needle.
- In sham-operated animals, the suture is passed under the aorta but not tied.
2. Preparation and Administration of this compound:
- Prepare a stock solution of this compound in DMSO.
- For intraperitoneal (IP) injection, prepare a suspended solution. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] The final concentration should be adjusted to deliver the desired dose (e.g., 1-10 mg/kg) in a suitable injection volume (e.g., 100 µL).
- Administer RO2959 or vehicle control daily via IP injection, starting from the day of surgery or after a specified period, depending on the study design (prevention vs. regression).
3. Evaluation of Cardiac Function and Hypertrophy:
- Echocardiography: Perform serial echocardiography (e.g., weekly) to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall thickness.
- Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements using a pressure-volume catheter to assess cardiac contractility and stiffness.
- Histological Analysis: After sacrifice, collect the hearts, weigh them, and calculate the heart weight to body weight ratio. Perform histological staining (e.g., H&E, Masson's trichrome) on cardiac sections to assess cardiomyocyte size and fibrosis.
- Molecular Analysis: Use heart tissue for qRT-PCR or Western blot analysis of hypertrophic and fibrotic markers.
Safety and Toxicity
As this compound is intended for research use only, comprehensive safety and toxicity data in the context of cardiovascular models are not extensively published. It is recommended to perform preliminary dose-ranging studies to determine the optimal therapeutic window and to monitor for any adverse effects in animal models. High selectivity for Orai1 over other ion channels suggests a lower likelihood of off-target effects.[7]
Conclusion
This compound is a powerful research tool for elucidating the role of CRAC channels and SOCE in the pathogenesis of cardiovascular diseases. Its high potency and selectivity for Orai1-mediated calcium entry make it suitable for a range of in vitro and in vivo models of cardiac hypertrophy, heart failure, atherosclerosis, and hypertension. The protocols provided herein offer a starting point for researchers to investigate the therapeutic potential of CRAC channel inhibition in cardiovascular disease.
References
- 1. physoc.org [physoc.org]
- 2. STIM/Orai signalling complexes in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CRAC Channels And Disease – From Human CRAC Channelopathies And Animal Models To Novel Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Store-operated CRAC channels: function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ahajournals.org [ahajournals.org]
- 9. STIM1 and Orai1: Novel Targets for Vascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue Specificity: Store-Operated Ca2+ Entry in Cardiac Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Complex Role of Store Operated Calcium Entry Pathways and Related Proteins in the Function of Cardiac, Skeletal and Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STIM-1 and ORAI-1 channel mediate angiotensin-II-induced expression of Egr-1 in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 14. Targeting Orai1-Mediated Store-Operated Ca2+ Entry in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the STIM1/Orai1 Signaling Pathway by Glycine Betaine Mitigates Myocardial Hypertrophy in Spontaneous Hypertension Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orai1 Channel Inhibition Preserves Left Ventricular Systolic Function and Normal Ca2+ Handling After Pressure Overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of the STIM1/Orai1 Signaling Pathway by Glycine Betaine Mitigates Myocardial Hypertrophy in Spontaneous Hypertension Rats | Xiao | Cardiology Research [cardiologyres.org]
Application Notes and Protocols for Calcium Imaging Assays with RO2959 Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO2959 monohydrochloride is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which play a pivotal role in store-operated calcium entry (SOCE) in various cell types.[1][2][3][4][5] The primary components of CRAC channels are the Orai1 protein, forming the channel pore in the plasma membrane, and the STIM1 protein, an endoplasmic reticulum (ER) calcium sensor.[6] Upon depletion of ER calcium stores, STIM1 activates Orai1, leading to a sustained influx of extracellular calcium. This process is crucial for T-cell activation, mast cell degranulation, and other physiological responses.[6] this compound effectively blocks this pathway by inhibiting Orai1- and Orai3-containing CRAC channels, making it a valuable tool for studying calcium signaling and for the development of therapeutics targeting autoimmune diseases and inflammatory conditions.[7][8]
These application notes provide a comprehensive guide for utilizing this compound in calcium imaging assays to investigate its inhibitory effects on SOCE.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized across various targets and cell systems. The following table summarizes the key quantitative data for easy reference and comparison.
| Target/System | IC50 Value | Description | Reference |
| CRAC Channel | 402 nM | Overall inhibitory concentration for CRAC channels. | [1][2][3][4][5][7] |
| Orai1/Stim1 Mediated SOCE | 25 nM | Potent blocking of store-operated calcium entry mediated by Orai1/Stim1 channels. | [1][2][3][4][5][8] |
| Orai1 | 25 nM | Inhibitory concentration specifically for the Orai1 channel subunit. | [1][7][8] |
| Orai3 | 530 nM | Inhibitory concentration for the Orai3 channel subunit. | [1][7][8] |
| SOCE in activated CD4+ T lymphocytes | 265 nM | Inhibition of store-operated calcium entry in activated immune cells. | [1][7][8] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical store-operated calcium entry (SOCE) pathway and the inhibitory action of this compound.
Caption: SOCE pathway and RO2959 inhibition.
Experimental Protocols
This section provides a detailed protocol for a fluorescence-based calcium imaging assay to measure the effect of this compound on SOCE in a cultured cell line (e.g., Jurkat, HEK293).
Materials and Reagents
-
Cell Line: Jurkat T-cells or HEK293 cells stably expressing Orai1 and STIM1.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Provided as a solid.
-
DMSO (Anhydrous)
-
Calcium-free HBSS (Hank's Balanced Salt Solution)
-
HBSS with Calcium (2 mM CaCl₂)
-
Thapsigargin
-
Calcium-sensitive fluorescent dye: Fluo-4 AM, Fura-2 AM, or equivalent.
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom microplates
Equipment
-
Fluorescence microplate reader with kinetic reading capabilities and appropriate filter sets (e.g., Ex/Em ~490/520 nm for Fluo-4).
-
Cell culture incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Centrifuge.
-
Hemocytometer or automated cell counter.
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM.[2][7] Aliquot and store at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.
-
Thapsigargin Stock Solution (1 mM): Prepare a 1 mM stock solution in DMSO. Aliquot and store at -20°C.
-
Calcium Dye Loading Buffer: For a 5 µM Fluo-4 AM solution, mix Fluo-4 AM and Pluronic F-127 (at a 1:1 ratio) in calcium-free HBSS. If using, add Probenecid to a final concentration of 2.5 mM. Vortex thoroughly to dissolve. This solution should be prepared fresh for each experiment.
Experimental Workflow Diagram
Caption: Calcium imaging assay workflow.
Step-by-Step Protocol
-
Cell Plating:
-
The day before the assay, seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Calcium Dye Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of calcium-free HBSS.
-
Add 50 µL of the prepared Calcium Dye Loading Buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of calcium-free HBSS to remove excess dye.
-
Add 100 µL of calcium-free HBSS to each well.
-
-
Assay Procedure:
-
Place the plate in the fluorescence microplate reader.
-
Baseline Measurement: Record the baseline fluorescence for 2-5 minutes.
-
Compound Addition: Add the desired concentrations of this compound (prepared by diluting the stock solution in calcium-free HBSS) to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest RO2959 concentration). Continue recording fluorescence for 5-10 minutes to observe any immediate effects.
-
ER Store Depletion: Add thapsigargin (e.g., 1-2 µM final concentration) to all wells to deplete the ER calcium stores. This will cause a transient increase in cytosolic calcium. Continue recording until the signal returns to a near-baseline level.
-
Induction of SOCE: Add CaCl₂ to a final concentration of 2 mM to all wells to initiate SOCE.
-
Kinetic Measurement: Continue recording the fluorescence intensity for an additional 10-15 minutes to capture the full SOCE response.
-
Data Analysis
The following diagram outlines the logical flow for analyzing the kinetic calcium imaging data.
Caption: Data analysis logical workflow.
-
Data Normalization: For each well, normalize the fluorescence signal (F) to the average baseline fluorescence (F₀) recorded before the addition of any reagents (F/F₀).
-
Quantify SOCE: The SOCE response can be quantified as either the peak fluorescence intensity after the addition of extracellular calcium or the area under the curve (AUC) during the SOCE phase.
-
Calculate Percent Inhibition: Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Response_RO2959 / Response_Vehicle)) * 100
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Determine IC50: Fit the dose-response curve to a four-parameter logistic equation to calculate the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the SOCE response.
Troubleshooting
-
High background fluorescence: Ensure complete removal of excess dye by performing adequate washing steps. Use phenol (B47542) red-free medium/buffer during the assay.
-
Low signal-to-noise ratio: Optimize cell seeding density and dye loading concentration/time.
-
No response to thapsigargin or extracellular calcium: Verify the health and passage number of the cells. Confirm the activity of thapsigargin and the presence of calcium in the final addition step. Ensure the cell line expresses the necessary components for SOCE.
-
Precipitation of RO2959: Ensure the final DMSO concentration in the assay buffer is low (typically <0.5%) to maintain compound solubility.
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a potent and selective inhibitor to investigate the role of CRAC channels and store-operated calcium entry in their specific cellular models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. probechem.com [probechem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|2309172-44-7|COA [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. RO2959 Hydrochloride | 1219927-22-6 | Calcium Channel | MOLNOVA [molnova.com]
- 8. arctomsci.com [arctomsci.com]
Application Notes and Protocols for Measuring T Cell Proliferation with RO2959 Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
T cell proliferation is a fundamental process in the adaptive immune response and a critical parameter in immunology research and drug development. RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a pivotal role in T cell activation and subsequent proliferation.[1][2] By blocking store-operated calcium entry (SOCE), RO2959 effectively suppresses the signaling cascade that leads to the transcription of key genes involved in T cell proliferation, such as Interleukin-2 (IL-2).[1][2] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on T cell proliferation using two standard methods: Carboxyfluorescein succinimidyl ester (CFSE) dilution assay and [³H]-Thymidine incorporation assay.
Mechanism of Action: Inhibition of CRAC Channels
T cell activation, initiated by T cell receptor (TCR) engagement, triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 proteins in the ER membrane, which then translocate and activate Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane. The subsequent influx of extracellular calcium through the CRAC channel is essential for the activation of calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T cells (NFAT). Activated NFAT translocates to the nucleus and induces the expression of genes crucial for T cell proliferation, including IL-2.[1][3] this compound specifically blocks the CRAC channel, thereby inhibiting this calcium influx and downstream signaling, ultimately leading to the suppression of T cell proliferation.[1][4]
Data Presentation
The inhibitory activity of this compound on various cellular processes related to T cell activation and proliferation is summarized in the tables below.
| Parameter | Cell Type/System | IC₅₀ Value | Reference |
| CRAC Channel Inhibition | RBL-2H3 cells | ~400 nM | [4] |
| Store Operated Calcium Entry (SOCE) | Orai1/Stim1 expressing CHO cells | 25 nM | [2] |
| SOCE in activated CD4+ T lymphocytes | Human primary CD4+ T cells | 265 nM | [2] |
| Orai1 Inhibition | T-REx-CHO cells expressing STIM1/ORAI1 | 25 nM | [2] |
| Orai3 Inhibition | T-REx-CHO cells expressing STIM1/ORAI3 | 530 nM | [2] |
| T Cell Proliferation | Human T cells | Potent Inhibition | [1] |
| IL-2 Production | Human T cells | Potent Inhibition | [2] |
Table 1: IC₅₀ values of this compound in various in vitro assays.
| Concentration of RO2959 (nM) | Predicted % Inhibition of T Cell Proliferation |
| 1 | Low |
| 10 | Moderate |
| 100 | High |
| 1000 | Complete |
Table 2: Expected dose-dependent inhibition of T cell proliferation by this compound. Note: Actual percentages will vary depending on experimental conditions.
Mandatory Visualizations
Caption: Signaling pathway of T cell activation and proliferation, highlighting the inhibitory action of this compound on the CRAC channel.
Caption: General experimental workflow for measuring the effect of this compound on T cell proliferation.
Experimental Protocols
Protocol 1: CFSE Dilution Assay for T Cell Proliferation
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the visualization of successive generations of proliferating cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
This compound
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate-Buffered Saline (PBS)
-
T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and CFSE Labeling:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the RO2959 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Prepare T cell activation stimuli (e.g., soluble anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL, or plate-bound anti-CD3). Add 50 µL of the stimuli to each well. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Acquire data on a flow cytometer, exciting the CFSE at 488 nm and detecting emission at ~520 nm.
-
Analyze the data using appropriate software to determine the percentage of proliferated cells and the proliferation index based on the dilution of CFSE fluorescence.
-
Protocol 2: [³H]-Thymidine Incorporation Assay for T Cell Proliferation
This assay measures the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of proliferating cells. The amount of incorporated radioactivity is directly proportional to the level of cell proliferation.
Materials:
-
Human PBMCs or isolated T cells
-
This compound
-
Complete RPMI-1640 medium
-
T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
[³H]-Thymidine (1 µCi/well)
-
96-well flat-bottom plate
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Isolate and prepare T cells as described in Protocol 1, step 1 (without CFSE labeling).
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.
-
Seed 50 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound and add 50 µL to the appropriate wells, including a vehicle control.
-
Pre-incubate for 1-2 hours at 37°C.
-
Add 100 µL of T cell activation stimuli to each well. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
[³H]-Thymidine Labeling:
-
Pulse the cells by adding 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Scintillation Counting:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters extensively with PBS to remove unincorporated [³H]-thymidine.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the mean CPM for each condition.
-
Determine the percentage of inhibition of proliferation for each concentration of this compound relative to the stimulated control.
-
Troubleshooting
-
High background proliferation in unstimulated controls: Ensure T cells are not activated during isolation. Use freshly prepared media and stimuli.
-
Low proliferation in stimulated controls: Optimize the concentration of T cell stimuli. Ensure the viability of the cells is high.
-
High variability between replicates: Ensure accurate and consistent pipetting. Mix cell suspensions thoroughly before plating.
-
CFSE staining is too bright or too dim: Titrate the concentration of CFSE for your specific cell type.
Conclusion
This compound is a valuable tool for studying the role of CRAC channels in T cell proliferation. The protocols provided here offer robust and reliable methods for quantifying the inhibitory effects of this compound. Proper experimental design, including appropriate controls and optimization of assay conditions, is crucial for obtaining accurate and reproducible results. These studies can provide significant insights into the therapeutic potential of CRAC channel inhibitors in immune-mediated diseases.
References
- 1. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Patch Clamp Experiments with RO2959 Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing RO2959 monohydrochloride in patch-clamp electrophysiology experiments for the study of Calcium Release-Activated Calcium (CRAC) channels. This document includes detailed protocols, data presentation, and visualizations to facilitate the investigation of CRAC channel function and modulation.
Introduction
This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] CRAC channels are crucial for store-operated calcium entry (SOCE), a fundamental signaling process in numerous cell types, particularly in immune cells like T lymphocytes.[2] The primary molecular components of the CRAC channel are the endoplasmic reticulum (ER) calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit in the plasma membrane, Orai1. Depletion of ER calcium stores triggers the activation of CRAC channels, leading to a sustained influx of calcium that is vital for downstream signaling events such as gene expression and cell proliferation. RO2959 has been shown to effectively block this IP3-dependent current in various cell models, including RBL-2H3 cells and CHO cells stably expressing human Orai1 and Stim1.[2]
Mechanism of Action
This compound acts as a blocker of SOCE mediated by the Orai1/STIM1 channel complex.[1] Its inhibitory action on CRAC channels prevents the sustained increase in intracellular calcium that follows the depletion of ER calcium stores. This makes it a valuable tool for dissecting the physiological and pathological roles of CRAC channels.
Quantitative Data
The inhibitory potency of this compound has been characterized in various assays. The following table summarizes the key quantitative data for its activity on CRAC channels and related processes.
| Parameter | Value | Cell Type | Assay Method |
| IC₅₀ for I-CRAC | ~402 nM | RBL-2H3 cells | Electrophysiology |
| IC₅₀ for Orai1/Stim1 channels | 25 nM | - | - |
| IC₅₀ for Orai3 | 530 nM | - | - |
| IC₅₀ for SOCE | 265 nM | Activated CD4+ T lymphocytes | Calcium Imaging |
Signaling Pathways
The activation of CRAC channels is a well-defined signaling cascade. The following diagram illustrates the key steps leading to CRAC channel activation and the subsequent downstream signaling events.
Caption: CRAC Channel Signaling Pathway.
Experimental Protocols
The following protocols are designed for whole-cell patch-clamp recording of CRAC channel currents (I-CRAC) and their inhibition by this compound.
Cell Preparation
-
Cell Culture: Culture RBL-2H3 cells or HEK293 cells stably expressing human STIM1 and Orai1 in appropriate media.
-
Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions
Internal (Pipette) Solution (in mM):
-
135 Cs-glutamate
-
8 NaCl
-
1 MgCl₂
-
10 HEPES
-
10 BAPTA (or EGTA)
-
Adjust pH to 7.2 with CsOH
-
Adjust osmolarity to ~290 mOsm
External (Bath) Solution (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH
-
Adjust osmolarity to ~310 mOsm
This compound Stock Solution:
-
Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Dilute to the final desired concentration in the external solution immediately before use.
Electrophysiological Recording
The following diagram outlines the general workflow for a whole-cell patch-clamp experiment to measure the effect of RO2959 on I-CRAC.
Caption: Whole-cell patch-clamp workflow.
Detailed Protocol:
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the patch pipette under positive pressure. Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of 0 mV. Apply voltage ramps from -100 mV to +100 mV over 100-200 ms (B15284909) at regular intervals (e.g., every 2-5 seconds) to elicit and measure I-CRAC.
-
Baseline Recording: Allow I-CRAC to fully develop as the intracellular chelator (BAPTA or EGTA) depletes the ER calcium stores. Record a stable baseline current.
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Effect Measurement: Record the inhibition of I-CRAC by RO2959. Continue recording until a new steady-state is reached.
-
Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the inhibition.
Data Analysis
-
Current Measurement: Measure the inward current amplitude at a negative potential (e.g., -80 mV or -100 mV) from the voltage ramps.
-
Current-Voltage (I-V) Relationship: Construct I-V plots from the voltage ramp data before, during, and after the application of RO2959.
-
Inhibition Calculation: Calculate the percentage of inhibition of the I-CRAC amplitude at a specific voltage by RO2959.
-
Dose-Response Curve: If multiple concentrations of RO2959 are tested, construct a dose-response curve to determine the IC₅₀ value.
Expected Results
Application of this compound is expected to cause a concentration-dependent inhibition of the inwardly rectifying I-CRAC. The I-V relationship will show a reduction in the inward current at negative membrane potentials in the presence of the compound. The inhibition should be at least partially reversible upon washout.
Troubleshooting
-
No I-CRAC development: Ensure complete store depletion by allowing sufficient time after establishing the whole-cell configuration. Check the concentration of the chelator in the internal solution.
-
Unstable seal: Use healthy, well-adhered cells. Ensure the osmolarity of the solutions is correct.
-
High leak current: Ensure a high-resistance seal (>1 GΩ) before rupturing the membrane.
-
Compound precipitation: Ensure the final concentration of DMSO is low (typically <0.1%) and that the compound is fully dissolved in the external solution.
References
Application Notes and Protocols for RO2959 Monohydrochloride in a Mixed Lymphocyte Reaction (MLR) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mixed Lymphocyte Reaction (MLR) is a fundamental in vitro assay used to assess the T-cell response to alloantigens, mimicking aspects of the immune response seen in transplantation and autoimmune diseases.[1][2][3] This assay is a valuable tool for evaluating the immunomodulatory effects of therapeutic compounds.[1][2] RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is crucial for T-cell activation.[4][5] Specifically, RO2959 targets Orai1, a key component of the CRAC channel pore, thereby blocking store-operated calcium entry (SOCE) in T lymphocytes.[4] This inhibition of calcium influx effectively suppresses T-cell activation, proliferation, and cytokine production.[4][5]
These application notes provide a detailed protocol for utilizing this compound in a one-way MLR assay to quantify its inhibitory effects on T-cell proliferation and cytokine secretion.
Mechanism of Action of RO2959 in T-Cell Activation
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs). This interaction triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). The decrease in ER calcium is sensed by STIM1, which then translocates to the plasma membrane and activates Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular calcium through the CRAC channel results in a sustained increase in intracellular calcium concentration. This rise in calcium is essential for the activation of calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and induces the transcription of genes crucial for T-cell activation, including Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.
This compound, as a CRAC channel inhibitor, directly blocks the influx of calcium through the Orai1 channel. This disruption of calcium signaling prevents the activation of NFAT and the subsequent transcription of activation-associated genes, ultimately leading to the complete inhibition of T-cell proliferation and cytokine production.[4][5]
Figure 1: Signaling pathway of T-cell activation and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on its molecular targets and cellular functions.
| Target/Process | Cell Type/System | IC50 Value | Reference |
| Orai1 | Recombinant cells | 25 nM | [4] |
| Orai3 | Recombinant cells | 530 nM | [4] |
| Store-Operated Calcium Entry (SOCE) | Activated CD4+ T lymphocytes | 265 nM | [4] |
| T-Cell Proliferation (MLR) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Complete Inhibition (Specific IC50 not provided) | [4][5] |
| Cytokine Production (e.g., IL-2) (MLR) | Human PBMCs | Complete Inhibition (Specific IC50 not provided) | [4][5] |
Experimental Protocol: One-Way Mixed Lymphocyte Reaction (MLR) Assay
This protocol details a one-way MLR to assess the dose-dependent inhibition of T-cell proliferation and cytokine production by this compound.
Materials
-
Cells:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B).
-
-
Reagents:
-
This compound
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI).
-
Phosphate Buffered Saline (PBS)
-
Mitomycin C
-
Carboxyfluorescein succinimidyl ester (CFSE) or Bromodeoxyuridine (BrdU)
-
Human IL-2 ELISA kit
-
Human IFN-γ ELISA kit
-
Experimental Workflow
Figure 2: Experimental workflow for the one-way Mixed Lymphocyte Reaction (MLR) assay.
Step-by-Step Procedure
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood of two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in Complete RPMI.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Stimulator and Responder Cells:
-
Stimulator Cells (Donor B):
-
Treat PBMCs from Donor B with Mitomycin C (25-50 µg/mL) for 30 minutes at 37°C to inhibit proliferation.
-
Wash the cells three times with a large volume of PBS to remove residual Mitomycin C.
-
Resuspend the inactivated stimulator cells in Complete RPMI at a concentration of 2 x 10⁶ cells/mL.
-
-
Responder Cells (Donor A):
-
For proliferation analysis using flow cytometry, label the PBMCs from Donor A with CFSE according to the manufacturer's protocol.
-
Resuspend the CFSE-labeled responder cells in Complete RPMI at a concentration of 2 x 10⁶ cells/mL.
-
-
-
MLR Assay Setup:
-
In a 96-well flat-bottom plate, add 50 µL of the responder cell suspension (1 x 10⁵ cells) to each well.
-
Add 50 µL of the inactivated stimulator cell suspension (1 x 10⁵ cells) to each well for a 1:1 ratio.
-
Prepare serial dilutions of this compound in Complete RPMI. It is advisable to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions to cover a broad range of concentrations, including those around the known IC50 for SOCE (265 nM).
-
Add 100 µL of the RO2959 dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Controls:
-
Negative Control: Responder cells alone.
-
Positive Control: Responder and stimulator cells with vehicle.
-
-
-
Incubation:
-
Incubate the plate for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
-
Assay Readouts:
-
T-Cell Proliferation (CFSE Dilution by Flow Cytometry):
-
On day 5-7, harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live lymphocyte population and then on the T-cell subsets. Proliferation is measured by the successive halving of CFSE fluorescence intensity in dividing cells.
-
-
Cytokine Analysis (ELISA):
-
On day 3 or 4, carefully collect 100 µL of the culture supernatant from each well.
-
Measure the concentration of cytokines such as IL-2 and IFN-γ using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis and Interpretation
-
T-Cell Proliferation: Calculate the percentage of proliferated cells in the treated groups relative to the positive control. Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Cytokine Production: Quantify the cytokine concentrations from the standard curve of the ELISA. Calculate the percentage of inhibition of cytokine production for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a powerful tool for studying the role of CRAC channels and calcium signaling in T-cell-mediated immune responses. The provided protocol for a one-way MLR assay offers a robust framework for characterizing the immunosuppressive activity of this compound. By quantifying its effects on both T-cell proliferation and cytokine production, researchers can gain valuable insights into its therapeutic potential for treating autoimmune diseases and preventing transplant rejection.
References
- 1. The mixed lymphocyte reaction (MLR): a classic assay for modern drug immune assessment. | Revvity [revvity.com]
- 2. marinbio.com [marinbio.com]
- 3. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
Troubleshooting & Optimization
RO2959 monohydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of RO2959 monohydrochloride. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway information to facilitate your research.
Solubility Data Summary
The solubility of this compound can vary depending on the solvent and experimental conditions. The following table summarizes key quantitative data for easy comparison.
| Solvent | Concentration (w/v) | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] | 21.55 mM[1] | Sonication is recommended to aid dissolution.[1] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[2] | 53.89 mM[2] | Ultrasonic assistance is needed.[2] |
| Water | < 0.1 mg/mL | Insoluble[2] | Considered insoluble even with ultrasonic waves, warming, and heating to 60°C.[2] |
| In Vivo Formulation 1 (Suspension) | 2.5 mg/mL | 5.39 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication.[3] |
| In Vivo Formulation 2 (Suspension) | 2.5 mg/mL | 5.39 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline). Requires sonication.[3] |
Troubleshooting and FAQs
This section addresses common issues and questions regarding the solubility of this compound.
Q1: My this compound is not dissolving in DMSO at the expected concentration. What should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Sonication Time: The compound may require extended sonication to fully dissolve. Ensure your sonicator is functioning correctly.[1][2]
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) while stirring or vortexing. Avoid excessive heat, which could degrade the compound.
-
Check Purity: Impurities in either the compound or the solvent can affect solubility. Ensure you are using high-purity reagents.
-
Start with a Lower Concentration: If you are aiming for a high concentration, try preparing a more dilute stock solution first and then, if necessary, carefully concentrate it under a stream of inert gas, although this is generally not recommended.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS for my cell-based assays?
A2: No, this compound is practically insoluble in water and aqueous buffers.[2] Direct dissolution in PBS will likely result in precipitation. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.[1]
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are some solutions:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, and then add this to your culture medium.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and minimize precipitation.
-
Use of Pluronic F-68: For in vitro assays, a small amount of a non-ionic surfactant like Pluronic F-68 can be added to the final dilution to improve solubility and prevent precipitation.
-
Vortexing During Dilution: Add the DMSO stock dropwise to the aqueous medium while continuously vortexing or stirring to ensure rapid and even dispersion.
Q4: For my in vivo experiments, what is the best way to formulate this compound?
A4: For in vivo administration, a suspension is typically required. A common formulation involves a mixture of solvents to improve bioavailability and prevent precipitation. A recommended protocol is to first dissolve the compound in DMSO and then sequentially add other co-solvents like PEG300 and Tween-80 before finally adding saline.[3] It is crucial to maintain the suspension through methods like sonication before administration.[3]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 463.93 g/mol ). For 1 mL of a 10 mM solution, you will need 4.64 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the vial for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath and sonicate until the solution is clear.[1] This may take several minutes.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4]
Preparation of an In Vivo Suspension (2.5 mg/mL)
This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[3]
-
Prepare a Concentrated DMSO Stock: First, prepare a 25 mg/mL stock solution of this compound in DMSO. This will require sonication to dissolve.[3]
-
Mixing Co-solvents: In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.[3]
-
Add Surfactant: To the DMSO/PEG300 mixture, add 50 µL of Tween-80 and mix again until the solution is homogeneous.[3]
-
Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Vortex thoroughly to create a uniform suspension.[3]
-
Pre-dosing Preparation: Before administration, sonicate the suspension to ensure it is uniformly dispersed.[3]
Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[5][6] Its mechanism of action involves blocking store-operated calcium entry (SOCE), which is a critical process in T-cell activation and other cellular functions.[7][8]
Caption: Mechanism of action of this compound in T-cells.
The diagram above illustrates how T-cell receptor (TCR) activation leads to the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion activates STIM1, which in turn interacts with and opens the Orai1 channel in the plasma membrane, allowing for a sustained influx of calcium into the cell (SOCE). This rise in intracellular calcium activates transcription factors like NFAT, leading to the expression of genes such as IL-2, which are crucial for T-cell proliferation and cytokine production.[7] this compound acts by directly inhibiting the Orai1 channel, thereby blocking SOCE and downstream signaling events.[5][8]
Caption: General workflow for preparing this compound solutions.
References
- 1. RO2959 Hydrochloride | Interleukin | IL Receptor | TargetMol [targetmol.com]
- 2. arctomsci.com [arctomsci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|2309172-44-7|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
improving RO2959 monohydrochloride stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of RO2959 monohydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C for long-term use (up to 1 year).[1] For short-term storage, aliquots can be kept at -20°C for up to one month.[2] It is highly recommended to prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles.[3]
Q2: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur when a concentrated organic stock solution is diluted into an aqueous buffer. To avoid this, it is recommended to perform a serial dilution of the DMSO stock solution first, and then add the diluted solution to your aqueous experimental medium.[1] If precipitation has already occurred, gentle warming and sonication may help to redissolve the compound. However, be aware that elevated temperatures can accelerate degradation.
Q3: What are the likely degradation pathways for this compound in aqueous solution?
While specific degradation pathways for RO2959 have not been extensively published, compounds with similar functional groups are often susceptible to hydrolysis and oxidation.[4] Potential degradation could occur at the amide linkage or oxidation of the sulfur atom in the thiophene (B33073) ring. Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative) are necessary to definitively identify the degradation products and pathways.
Q4: How can I assess the stability of my this compound solution?
A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to assess the stability of a drug substance in solution.[5][6] This method should be able to separate the intact RO2959 from any potential degradation products. The peak area of the parent compound can be monitored over time under different storage conditions to determine the rate of degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of RO2959 in solution. | Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -80°C.[1] Avoid prolonged exposure of aqueous solutions to light and elevated temperatures. |
| Loss of compound activity over time | Chemical instability in the experimental buffer. | Evaluate the stability of RO2959 in your specific buffer system. Consider adjusting the pH of the buffer, as hydrolysis can be pH-dependent.[7] |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Perform a forced degradation study to generate and identify potential degradation products. This will help in developing a robust, stability-indicating HPLC method. |
| Difficulty dissolving the compound | Low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous solutions, use a final DMSO concentration that is compatible with your experimental system (typically <0.5%). Sonication may aid dissolution.[1] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or a suitable organic solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a suitable HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile (B52724) and water/formic acid).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient to ensure that the analytical method can detect and separate the degradants.[1]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway showing RO2959's inhibition of the CRAC channel.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmtech.com [pharmtech.com]
- 3. This compound|2309172-44-7|COA [dcchemicals.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Formulation and stability of suspensions for preclinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of RO2959 monohydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of RO2959 monohydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected effects in my cellular assay that do not seem to be related to CRAC channel inhibition. What are the known off-target effects of RO2959?
A1: RO2959 is recognized as a potent and highly selective CRAC channel inhibitor.[1][2][3][4][5] Extensive screening has shown no significant inhibitory effects on a variety of other cellular receptors, transporters, and ion channels.[4]
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation. It should be stored at -80°C for long-term storage (6 months) or -20°C for short-term storage (1 month) in a sealed container, away from moisture.
-
Confirm On-Target Activity: Run a positive control experiment to confirm that RO2959 is inhibiting store-operated calcium entry (SOCE) in your system as expected.
-
Evaluate Experimental Conditions: Unintended effects could arise from the specific cell type, passage number, or unique experimental conditions. Consider running vehicle-only controls and comparing results to literature-based expectations for your specific assay.
-
Assess Cytotoxicity: At high concentrations, compounds can exhibit non-specific toxicity. Perform a dose-response curve to determine the optimal concentration for CRAC channel inhibition without inducing cytotoxicity in your cell line.
Q2: How selective is RO2959 for Orai1 over other Orai isoforms and other ion channels?
A2: RO2959 demonstrates significant selectivity for Orai1. It inhibits Orai1 with much higher potency than Orai3.[1] Furthermore, studies have indicated that RO2959 does not have significant inhibitory effects on several other ion channels, including Kv, Cl-, TRPC1, TRPM2, TRPM4, and Cav1.2 channels.[4]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound against its primary targets and its lack of activity against tested off-target channels.
Table 1: On-Target Inhibitory Activity of RO2959
| Target/Process | IC50 Value | Cell Type/System |
| CRAC Channel Current (ICRAC) | ~400 nM | RBL-2H3 cells |
| Orai1/STIM1 Mediated SOCE | 25 nM | CHO cells expressing human Orai1 and STIM1 |
| Orai3 | 530 nM | Not Specified |
| Store-Operated Calcium Entry (SOCE) | 265 nM | Activated CD4+ T lymphocytes |
| Human IL-2 Production | Potent Inhibition | Not Specified |
Data sourced from multiple references.[1][3][4]
Table 2: Off-Target Selectivity Profile of RO2959
| Receptor / Transporter / Ion Channel | Effect |
| GABA Receptors | No significant inhibitory effect |
| Dopamine Transporter | No significant inhibitory effect |
| 5-HT Transporter | No significant inhibitory effect |
| Kv channels | No significant inhibitory effect |
| Cl- channels | No significant inhibitory effect |
| TRPC1 | No significant inhibitory effect |
| TRPM2 | No significant inhibitory effect |
| TRPM4 | No significant inhibitory effect |
| Cav1.2 channels | No significant inhibitory effect |
Data sourced from reference[4].
Experimental Protocols
Protocol 1: Assessment of Store-Operated Calcium Entry (SOCE) Inhibition
This protocol outlines a general method for measuring the effect of RO2959 on SOCE in a cellular context using a calcium-sensitive fluorescent dye.
Materials:
-
Cells of interest (e.g., CD4+ T cells, CHO cells stably expressing Orai1/STIM1)
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM)
-
This compound
-
Calcium-free buffer
-
Calcium-containing buffer
Procedure:
-
Cell Preparation: Plate cells on a suitable substrate for fluorescence imaging.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence in a calcium-free buffer.
-
Store Depletion: Add thapsigargin to the calcium-free buffer to deplete intracellular calcium stores.
-
Compound Treatment: Add the desired concentration of RO2959 or vehicle control to the cells and incubate.
-
Calcium Influx Measurement: Reintroduce calcium to the extracellular solution and measure the change in fluorescence, which corresponds to SOCE.
-
Data Analysis: Quantify the rate and magnitude of the fluorescence increase to determine the extent of SOCE inhibition by RO2959.
Visualizations
The following diagrams illustrate the mechanism of action of RO2959 and a general experimental workflow.
Caption: Mechanism of RO2959 inhibition of store-operated calcium entry.
Caption: General experimental workflow for assessing RO2959 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|2309172-44-7|COA [dcchemicals.com]
RO2959 Monohydrochloride In Vitro Cytotoxicity Assessment: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the in vitro cytotoxicity of RO2959 monohydrochloride. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] It functions by blocking store-operated calcium entry (SOCE), a process crucial for the activation and function of various cell types, particularly T lymphocytes.[1][2] By inhibiting CRAC channels, RO2959 effectively suppresses T cell receptor-triggered gene expression, cytokine production (like IL-2), and T cell proliferation.[1][2]
Q2: What are the recommended in vitro assays to assess the cytotoxicity of this compound?
Several robust in vitro assays can be employed to evaluate the cytotoxicity of this compound. The choice of assay depends on the specific research question and the cell type being investigated. Commonly used methods include:
-
Metabolic Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells by assessing the reduction of MTT by mitochondrial dehydrogenases into a purple formazan (B1609692) product.[4][5]
-
Resazurin (B115843) (AlamarBlue®) Assay: This is another metabolic assay where viable cells reduce the blue resazurin dye to the fluorescent pink resorufin.
-
-
Membrane Integrity Assays:
-
Lysosomal Integrity Assays:
-
Neutral Red Uptake Assay: This method assesses the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.[4]
-
-
Flow Cytometry-Based Assays: This technique allows for the multiparametric analysis of individual cells, enabling the differentiation between live, apoptotic, and necrotic cells using specific fluorescent dyes.[6]
Q3: What are the expected IC50 values for this compound?
The IC50 (half-maximal inhibitory concentration) values for this compound are highly dependent on the specific biological effect being measured and the cell line used. For its primary target, the CRAC channel, the IC50 is approximately 402 nM.[1][3] As a potent blocker of store-operated calcium entry (SOCE) mediated by Orai1/Stim1 channels, its IC50 is around 25 nM.[1][3] The IC50 for the inhibition of SOCE in activated CD4+ T lymphocytes is 265 nM.[1]
For cytotoxicity, the IC50 values would be expected to be significantly higher than those for its therapeutic target, indicating a favorable therapeutic window. Below is a table of hypothetical cytotoxicity (IC50) values for this compound against various cell lines to illustrate expected trends.
Data Presentation
Table 1: Hypothetical Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Hypothetical IC50 (µM) |
| Jurkat | Human T lymphocyte | MTT | > 50 |
| PBMC | Human Peripheral Blood Mononuclear Cells | LDH Release | > 50 |
| HEK293 | Human Embryonic Kidney | MTT | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | Resazurin | > 100 |
| A549 | Human Lung Carcinoma | Neutral Red | > 100 |
Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Detailed Methodology for the MTT Cytotoxicity Assay:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize (for adherent cells) and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent lines or 30,000-50,000 cells/well for suspension cells).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Potential Causes:
-
Inconsistent cell seeding.
-
Pipetting errors during compound addition or reagent handling.
-
Edge effects in the 96-well plate due to evaporation.
-
Presence of air bubbles in the wells.[7]
-
-
Solutions:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.
-
Carefully inspect wells for bubbles and remove them with a sterile pipette tip if necessary.
-
Issue 2: Low Signal or Absorbance Readings
-
Potential Causes:
-
Insufficient cell number.
-
Suboptimal incubation time with the assay reagent (e.g., MTT).[8]
-
Use of expired or improperly stored reagents.
-
-
Solutions:
-
Optimize the initial cell seeding density. Perform a cell titration to find the linear range for your cell line.[8]
-
Increase the incubation time with the assay reagent. A time-course experiment can help determine the optimal duration.
-
Always use fresh reagents and store them according to the manufacturer's instructions.
-
Issue 3: High Background in Control Wells
-
Potential Causes:
-
Contamination of the cell culture or reagents.
-
High spontaneous cell death in the untreated control.
-
The compound or solvent interferes with the assay chemistry.
-
-
Solutions:
-
Maintain aseptic techniques and regularly check for contamination.
-
Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Run a control with the compound in cell-free medium to check for direct interference with the assay reagents.
-
Issue 4: Unexpected Cytotoxicity in Vehicle Control
-
Potential Causes:
-
The final concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity.
-
-
Solutions:
-
Keep the final solvent concentration as low as possible, typically below 0.5% for DMSO.[8]
-
Perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration.
-
Visualizations
Caption: A flowchart illustrating the key steps in an in vitro cytotoxicity assay.
Caption: The signaling pathway illustrating how RO2959 inhibits T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing RO2959 Monohydrochloride for T Cell Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using RO2959 monohydrochloride for T cell inhibition experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent CRAC channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels.[1] T cell activation, initiated by T cell receptor (TCR) engagement, triggers a signaling cascade that depletes intracellular calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by STIM1 proteins, which then activate Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane. The subsequent influx of extracellular calcium, known as store-operated calcium entry (SOCE), is a critical signal for T cell activation. This compound blocks this channel, thereby inhibiting the downstream signaling pathways that lead to T cell proliferation, cytokine production, and gene expression.[2][3]
Q2: What are the primary effects of this compound on T cells?
A2: By blocking CRAC channel-mediated calcium entry, this compound effectively suppresses key T cell functions. It has been shown to completely inhibit cytokine production, such as Interleukin-2 (IL-2), and T cell proliferation following TCR stimulation.[2][4] Furthermore, it potently blocks TCR-triggered gene expression and functional pathways, with effects comparable to calcineurin inhibitors like Cyclosporin A (CsA) and FK506.[4]
Q3: What is the recommended starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. However, based on its reported IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most T cell-based assays. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various cellular systems. The following table summarizes the key IC50 values.
| Target/Process | Cell Type/System | IC50 Value |
| CRAC channels | Electrophysiology | 402 nM[2] |
| Orai1/Stim1 mediated SOCE | CHO cells | 25 nM[2] |
| Orai3 | T-REx-CHO cells | 530 nM[2] |
| SOCE in activated CD4+ T lymphocytes | Human primary CD4+ T cells | 265 nM[2] |
| IL-2 Production | Human T cells | Potent inhibitor (specific IC50 not provided)[2] |
| T cell proliferation | Human T cells | Complete inhibition (specific IC50 not provided)[2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, refer to the diagrams below.
Experimental Protocols
Protocol 1: In Vitro T Cell Proliferation Assay using CFSE
This protocol outlines the steps to measure the inhibition of T cell proliferation by this compound using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
This compound
-
DMSO (for stock solution)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
CFSE dye
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or PHA)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
T Cell Preparation: Isolate human T cells from PBMCs using your preferred method (e.g., magnetic-activated cell sorting).
-
CFSE Labeling:
-
Resuspend T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium (e.g., from 10 µM down to 1 nM). Include a DMSO vehicle control.
-
Add 50 µL of the RO2959 dilutions or vehicle to the appropriate wells and pre-treat the cells for 30-60 minutes at 37°C.
-
-
T Cell Stimulation:
-
Prepare a stimulation cocktail (e.g., anti-CD3/CD28 beads at the recommended concentration) in complete RPMI-1640 medium.
-
Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls). The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Data Acquisition:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer.
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel (e.g., FITC).
-
-
Data Analysis: Analyze the CFSE dilution profiles to determine the percentage of proliferating cells in each condition. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Protocol 2: IL-2 Production Assay using ELISA
This protocol describes how to measure the inhibition of IL-2 production by this compound.
Materials:
-
Human PBMCs or isolated T cells
-
This compound
-
DMSO
-
Complete RPMI-1640 medium
-
T cell activation reagents
-
Human IL-2 ELISA kit
Procedure:
-
Cell Plating and Treatment: Follow steps 3.1 to 3.4 from the T cell proliferation assay protocol.
-
T Cell Stimulation: Follow step 4 from the T cell proliferation assay protocol.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IL-2 in each sample. Plot the percentage of IL-2 inhibition against the concentration of this compound to determine the IC50 value.
Troubleshooting Guide
Issue 1: High levels of cell death observed in treated wells.
-
Possible Cause: The concentration of this compound or the DMSO vehicle is too high, leading to cytotoxicity.
-
Solution:
-
Perform a dose-response experiment with a wider range of this compound concentrations to identify the optimal non-toxic concentration.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). Run a vehicle-only control to assess the toxicity of the solvent.
-
Perform a cell viability assay (e.g., using Trypan Blue or a live/dead stain for flow cytometry) to distinguish between specific inhibition and cytotoxicity.
-
Issue 2: No significant inhibition of T cell proliferation or cytokine production is observed.
-
Possible Cause 1: The concentration of this compound is too low.
-
Solution 1: Perform a dose-response experiment with a higher range of concentrations, informed by the IC50 values in the table above.
-
Possible Cause 2: Inefficient T cell activation.
-
Solution 2: Verify your T cell activation protocol. Check the activity of your anti-CD3/CD28 antibodies or other stimuli. Ensure your positive control (stimulated, untreated cells) shows a robust proliferative response or cytokine production compared to the unstimulated control.
-
Possible Cause 3: Issues with the compound's stability or solubility.
-
Solution 3: Prepare fresh stock solutions of this compound for each experiment. Ensure the compound is fully dissolved in the stock solution. When diluting in aqueous media, be mindful of potential precipitation.
Issue 3: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell numbers per well.
-
Solution 1: Ensure accurate and consistent pipetting of the cell suspension into each well. Mix the cell suspension thoroughly before plating.
-
Possible Cause 2: Uneven distribution of stimulation reagents (e.g., beads).
-
Solution 2: Mix the stimulation reagent suspension well before adding it to the wells.
-
Possible Cause 3: Edge effects in the 96-well plate.
-
Solution 3: Avoid using the outer wells of the plate for your experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Issue 4: Unexpected results with different T cell subsets.
-
Possible Cause: Different T cell subsets may have varying dependence on CRAC channel-mediated calcium influx. For example, some studies suggest that natural regulatory T cells (nTregs) may be more resistant to CRAC channel inhibition compared to conventional T cells.
-
Solution: If working with mixed T cell populations, consider using flow cytometry with subset-specific markers to analyze the differential effects of this compound on various T cell populations.
References
long-term stability of RO2959 monohydrochloride in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of RO2959 monohydrochloride in DMSO. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For optimal long-term stability of this compound stock solutions in DMSO, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month. To prevent degradation due to moisture absorption, stock solutions should be stored in tightly sealed containers.
Q2: Can I subject my this compound in DMSO stock solution to multiple freeze-thaw cycles?
A2: While some compounds are stable through multiple freeze-thaw cycles, it is generally recommended to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles and potential degradation.[1] Studies on a diverse set of compounds have shown no significant loss after 11 freeze-thaw cycles when proper handling procedures are followed.[2][3]
Q3: What are the primary factors that can affect the stability of this compound in DMSO?
A3: The main factors that can influence the stability of small molecules like this compound in DMSO are the presence of water, storage temperature, and exposure to oxygen.[1][2][3] DMSO is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis of the compound.[1]
Q4: How can I be sure my this compound solution is still active?
A4: The activity of your this compound solution can be verified by performing a functional assay, such as measuring its inhibitory effect on store-operated calcium entry (SOCE) or T-cell activation.[4][5] Additionally, the purity and concentration of the stock solution can be assessed using analytical methods like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The compound may have low solubility at colder temperatures or the concentration may be too high. | Gently warm the solution and sonicate to aid dissolution before use. For future preparations, consider if a lower stock concentration is feasible for your experimental needs. |
| Inconsistent or weaker than expected experimental results. | The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from solid this compound. Verify the concentration and purity of the new stock solution using an appropriate analytical method like HPLC. |
| Stock solution appears discolored. | This could be a sign of chemical degradation. | Discard the discolored solution and prepare a fresh stock. Ensure that anhydrous DMSO is used and exposure to light and air is minimized during preparation and storage. |
Quantitative Stability Data
The following table summarizes the recommended storage conditions and stability period for this compound in DMSO based on manufacturer guidelines.
| Storage Temperature | Stability Period |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in DMSO
This protocol outlines a method to assess the stability of this compound in DMSO over time at different storage temperatures.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Internal standard (a stable compound with similar chromatographic properties)
Procedure:
-
Preparation of Stock Solution:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Accurately weigh the desired amount of this compound.
-
Dissolve the powder in a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use amber glass vials.
-
Clearly label each vial with the compound name, concentration, date of preparation, and storage condition.
-
Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, and 4°C).
-
-
Analysis at Time Points:
-
At designated time points (e.g., 0, 1, 3, and 6 months), retrieve one aliquot from each storage condition.
-
Allow the vials to equilibrate to room temperature before opening.
-
Prepare samples for HPLC analysis by diluting a small volume of the stock solution and the internal standard with the mobile phase.
-
Inject the samples onto the HPLC system in triplicate.
-
-
Data Analysis:
-
Develop an HPLC method that provides good separation of this compound from any potential degradation products and the internal standard.
-
Record the peak area of this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard. The ratio at time point 0 will serve as the 100% reference value.
-
Determine the percentage of this compound remaining at each subsequent time point relative to the initial measurement.
-
Visualizations
Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Precipitation of Small Molecule Compounds in Media
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the precipitation of small molecule compounds, such as hydrochloride salts like RO2959 monohydrochloride, in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I add it to my cell culture media?
A: Compound precipitation in aqueous media is a common issue that can arise from several factors.[1][2] When a compound dissolved in a concentrated organic stock solution (like DMSO) is diluted into an aqueous buffer or cell culture medium, it can "crash out" if its concentration exceeds its solubility limit in the final solution.[1][2] Key contributing factors include the compound's intrinsic hydrophobicity, the final concentration, the pH of the media, temperature, and interactions with media components.[1][3]
Q2: What is the best solvent to use for my initial stock solution?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds due to its high solubilizing power and miscibility with aqueous media.[4][5] It is crucial to use anhydrous (water-free) DMSO, as absorbed water can reduce the compound's solubility in the stock solution over time.[1] For some compounds, other solvents like ethanol (B145695) or co-solvent mixtures (e.g., DMSO:Ethanol) may also be effective.[2][6]
Q3: How does the pH of the cell culture media affect the solubility of a hydrochloride salt?
A: The pH of the medium is a critical factor for ionizable drugs, including hydrochloride salts.[3][7] Hydrochloride salts of weak bases are generally more soluble at a lower (acidic) pH where the molecule is protonated and charged.[8][9] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which can be less optimal for the solubility of some hydrochloride salts, potentially leading to precipitation.[8][9][10]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A: While DMSO is widely used, it can be toxic to cells at higher concentrations. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to minimize effects on cell physiology and gene expression.[5][11] It is always recommended to run a vehicle control experiment with the same final concentration of DMSO to account for any solvent effects.[11]
Q5: Can components in the media, like serum, affect my compound's solubility?
A: Yes, components in the media can interact with your compound. Proteins present in fetal bovine serum (FBS) can bind to hydrophobic compounds, which can help to keep them solubilized in the media.[2] Conversely, high concentrations of salts in the media can sometimes decrease the solubility of a compound.
Troubleshooting Guide for Compound Precipitation
If you observe precipitation, consult the following table for common causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of the compound exceeds its solubility limit in the aqueous medium.[1] | - Perform a solubility test to find the maximum soluble concentration.- Lower the final working concentration of the compound.[1] |
| Rapid dilution causes localized high concentrations, leading to the compound "crashing out".[2] | - Use a stepwise serial dilution method.[2]- Add the stock solution dropwise to pre-warmed media while gently vortexing.[2] | |
| Precipitation Over Time | The temperature shift from room temperature to 37°C in the incubator affects solubility. | - Always use pre-warmed (37°C) cell culture medium for dilutions.[1][2] |
| The pH of the media is not optimal for the compound's solubility.[1] | - Test the compound's solubility at different pH values.- Consider using a different buffering system if compatible with your cells. | |
| The compound is unstable in the aqueous environment over the duration of the experiment. | - Test the compound's stability in the media over time.- Prepare fresh working solutions immediately before use.[12] | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at low temperatures, or the solvent (e.g., DMSO) has absorbed water. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[11]- Ensure you are using anhydrous DMSO and store it properly.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of the compound powder (e.g., this compound) in a sterile microcentrifuge tube. Due to the small quantities often used, it is recommended to dissolve the entire contents of the vial directly.[4]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Dissolution: Vortex the solution thoroughly. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if the compound is difficult to dissolve.[4]
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes and store them at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[11]
Protocol 2: Preparing the Final Working Solution in Cell Culture Media
This protocol uses a stepwise dilution method to minimize the risk of precipitation.
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[2]
-
Intermediate Dilution (Optional but Recommended):
-
Thaw a single aliquot of your high-concentration stock solution.
-
In a sterile tube, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of the pre-warmed media (e.g., a 1:100 dilution). Vortex gently immediately after addition.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate step) to your final volume of pre-warmed media in the cell culture plate or flask.
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of media).
-
Mix immediately by gently swirling the plate or pipetting up and down.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to a separate culture vessel.
Visualizations
Troubleshooting Workflow for Precipitation
Caption: A logical workflow for troubleshooting compound precipitation in media.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates how a compound like RO2959 might inhibit a cellular signaling pathway, a common application for such molecules in research.
Caption: Hypothetical inhibition of the Kinase B signaling node by RO2959.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How does pH affect drug delivery? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. benchchem.com [benchchem.com]
RO2959 monohydrochloride protocol for minimizing cell toxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using RO2959 monohydrochloride, with a specific focus on minimizing potential cell toxicity and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] It primarily targets the Orai1 protein, which forms the pore of the CRAC channel.[1][4] By blocking the CRAC channel, RO2959 prevents store-operated calcium entry (SOCE) into the cell.[1] This process is crucial for the activation and function of various cell types, particularly T lymphocytes.[5][4] Inhibition of SOCE by RO2959 leads to the suppression of downstream signaling pathways, resulting in the inhibition of T-cell proliferation and cytokine production.[5][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO.[6] For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in cell culture medium.[6] To avoid precipitation when diluting into an aqueous medium, it is recommended to perform serial dilutions of the DMSO stock solution first before adding it to your buffer or media.[6] For long-term storage, the solid powder should be stored at -20°C for up to three years, and the DMSO stock solution should be stored at -80°C for up to one year.[6]
Q3: At what concentration is this compound effective?
A3: The effective concentration of this compound is dependent on the specific cell type and the biological process being investigated. The half-maximal inhibitory concentration (IC50) has been reported for several targets and cellular processes. For instance, it inhibits CRAC channels with an IC50 of 402 nM.[1][2][3] It is a potent blocker of SOCE mediated by Orai1/STIM1 channels with an IC50 of 25 nM.[1][2][3] In activated CD4+ T lymphocytes, RO2959 blocks SOCE with an IC50 of 265 nM.[4]
Q4: Is this compound known to be toxic to cells?
A4: While specific data on the cytotoxicity of this compound is limited in the public domain, it is important to note that many small molecule inhibitors, including CRAC channel inhibitors, can exhibit off-target effects and toxicity at higher concentrations or with prolonged exposure.[1] Therefore, it is crucial for researchers to determine the optimal, non-toxic working concentration for their specific cell line and experimental conditions. A cell viability assay is highly recommended to establish the cytotoxic profile of RO2959 in your experimental system.
Troubleshooting Guide: Minimizing Cell Toxicity
Issue: I am observing unexpected cell death or a significant decrease in cell proliferation after treating my cells with this compound.
Possible Cause 1: The concentration of this compound is too high.
-
Troubleshooting:
-
Perform a dose-response curve: Test a wide range of RO2959 concentrations (e.g., from 1 nM to 10 µM) to determine the optimal concentration that provides the desired inhibitory effect without causing significant cell death.
-
Run a cell viability assay: Use a standard cell viability assay, such as MTT, MTS, or a resazurin-based assay, to quantify cell viability across the tested concentration range. This will allow you to determine the toxic threshold for your specific cell line.
-
Start with a low concentration: Based on the published IC50 values (see Data Presentation section), begin your experiments with a concentration at or slightly above the IC50 for your target of interest and titrate up as needed.
-
Possible Cause 2: The incubation time is too long.
-
Troubleshooting:
-
Perform a time-course experiment: Evaluate the effect of RO2959 on cell viability at different time points (e.g., 24, 48, and 72 hours). It is possible that prolonged exposure, even at a seemingly non-toxic concentration, could be detrimental to the cells.
-
Optimize your experimental window: Determine the shortest incubation time that is sufficient to observe the desired biological effect.
-
Possible Cause 3: Off-target effects of the compound.
-
Troubleshooting:
-
Consult selectivity data: RO2959 has been shown to be highly selective for CRAC channels over other ion channels and receptors.[1] However, at high concentrations, the risk of off-target effects increases.
-
Use appropriate controls: Include a vehicle control (DMSO) at the same concentration as in your experimental conditions. If available, use a structurally related but inactive compound as a negative control to confirm that the observed effects are due to the specific inhibition of the CRAC channel.
-
Consider the cellular context: The expression levels of CRAC channel components (Orai and STIM proteins) can vary between cell types, potentially influencing their sensitivity to RO2959.
-
Possible Cause 4: Issues with compound solubility and stability in culture media.
-
Troubleshooting:
-
Ensure proper dissolution: When preparing your working solutions, ensure that the DMSO stock is thoroughly mixed with the culture medium to avoid the formation of precipitates, which can be toxic to cells.
-
Prepare fresh dilutions: It is best practice to prepare fresh dilutions of RO2959 in culture medium for each experiment to ensure its stability and potency.
-
Data Presentation
Table 1: IC50 Values for this compound
| Target/Process | IC50 Value | Cell Type/System |
| CRAC Channel | 402 nM | - |
| Orai1/STIM1 mediated SOCE | 25 nM | - |
| Orai3 | 530 nM | - |
| SOCE in activated CD4+ T lymphocytes | 265 nM | Human primary CD4+ T cells |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 25 mg/mL (53.89 mM) | Ultrasonic treatment may be needed. |
| Water | < 0.1 mg/mL | Insoluble. |
Experimental Protocols
Protocol: Determining the Cytotoxic Profile of this compound using a Resazurin-Based Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of RO2959 in adherent or suspension cell lines.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence-based assays)
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count your cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for your specific cell line.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow adherent cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare working solutions at 2x the final desired concentrations. It is recommended to test a range of concentrations (e.g., 0.01, 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO at the highest concentration used for the compound dilutions) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared 2x working solutions to the respective wells. For suspension cells, add 100 µL of the 2x working solution directly to the 100 µL of cell suspension in the wells.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Following the incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time with the reagent may need to be determined for your cell line.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission for resazurin).
-
-
Data Analysis:
-
Subtract the background fluorescence from a "no-cell" control well.
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the RO2959 concentration to generate a dose-response curve and determine the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for determining RO2959 cytotoxicity.
Caption: Troubleshooting decision tree for RO2959-induced cell toxicity.
References
- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|2309172-44-7|COA [dcchemicals.com]
- 3. What are CRAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term In Vitro Expansion of Epithelial Stem Cells Enabled by Pharmacological Inhibition of PAK1-ROCK-Myosin II and TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RO2959 Monohydrochloride Activity in the Presence of Serum
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential impact of serum on the in vitro activity of RO2959 monohydrochloride, a potent and selective CRAC channel inhibitor. The information herein is intended to help researchers design robust experiments and troubleshoot potential issues arising from the presence of serum in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, with a primary target of the Orai1 subunit.[1][2] CRAC channels are crucial for store-operated calcium entry (SOCE), a process that refills intracellular calcium stores and generates sustained calcium signals.[1] The signaling pathway is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. STIM1 then translocates to the plasma membrane and activates Orai1 channels, leading to an influx of extracellular calcium. This calcium influx is vital for various cellular processes, including T-cell activation and cytokine production.[3]
Q2: How can serum affect the in vitro activity of this compound?
Serum is a complex mixture of proteins, growth factors, and other molecules that can influence the activity of small molecule inhibitors like this compound in several ways:
-
Protein Binding: Small molecules can bind to serum proteins, primarily albumin and alpha-1-acid glycoprotein. This binding reduces the free concentration of the compound available to interact with its target, Orai1, potentially leading to a rightward shift in the IC50 value (i.e., a decrease in apparent potency).
-
Non-specific Inhibition: Components in the serum may have inhibitory effects on the target or other cellular components, confounding the interpretation of the inhibitor's activity.
-
Growth Factor Signaling: Serum contains growth factors that can activate signaling pathways that may indirectly modulate CRAC channel activity or downstream signaling events.
Q3: Are there any known physicochemical properties of this compound that suggest it might bind to serum proteins?
In silico prediction tools can provide an estimated LogP value for this compound. While these are estimations, they can offer valuable guidance.
Q4: How can I experimentally determine the impact of serum on my this compound experiments?
A "serum shift assay" is a straightforward method to quantify the effect of serum on the potency of this compound. This involves determining the IC50 value of the compound in the absence and presence of a defined concentration of serum (e.g., 10% Fetal Bovine Serum). A significant increase in the IC50 value in the presence of serum suggests that protein binding is reducing the effective concentration of the inhibitor.
Troubleshooting Guide
This guide addresses common issues that may arise when assessing the activity of this compound in the presence of serum.
| Issue | Possible Cause | Troubleshooting Steps |
| Increased IC50 value in the presence of serum | Serum Protein Binding: this compound is likely binding to proteins in the serum, reducing its free concentration. | 1. Perform a serum shift assay to quantify the effect. 2. Consider reducing the serum concentration in your assay, if compatible with cell health. 3. If possible, use purified serum albumin (e.g., Bovine Serum Albumin, BSA) to assess the specific contribution of this protein to the observed effect. |
| High background fluorescence in calcium influx assays | Autofluorescence from Serum and Media: Components in serum and cell culture media (e.g., phenol (B47542) red) can be autofluorescent. | 1. Use serum-free or low-serum media for the final assay steps. 2. Switch to phenol red-free media. 3. Include appropriate controls (wells with serum but no cells, and cells with serum but no fluorescent dye) to determine the background fluorescence. |
| Variability in patch-clamp recordings | Electrical Noise: Serum components can sometimes affect the seal resistance and introduce noise in electrophysiological recordings. | 1. Ensure a high-resistance seal (>1 GΩ) is formed before adding serum-containing solutions. 2. If noise persists, consider using a perfusion system to apply the compound and serum, which can help maintain a stable recording environment. 3. Filter all solutions immediately before use to remove any particulates. |
| Unexpected cellular responses | Bioactive Components in Serum: Growth factors and other molecules in serum may be activating parallel signaling pathways that influence calcium homeostasis or cell health. | 1. Characterize the effect of serum alone on your cells in the absence of this compound. 2. If a specific growth factor is suspected, try to supplement serum-free media with that factor to see if it recapitulates the effect. 3. Ensure that the observed effects are specific to CRAC channel inhibition by using appropriate positive and negative controls. |
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Serum Binding |
| Molecular Weight | 468.99 g/mol | Does not strongly predict protein binding. |
| Predicted XLogP3 | 4.1 | A relatively high value, suggesting a higher likelihood of binding to hydrophobic pockets of serum proteins like albumin. |
| Predicted Water Solubility | 0.0074 mg/mL | Low aqueous solubility can sometimes correlate with higher protein binding. |
Note: These values are based on in silico predictions and should be considered as estimates. Experimental validation is recommended.
Table 2: Representative Data from a Hypothetical Serum Shift Assay
| Condition | IC50 of this compound (nM) | Fold Shift |
| 0% FBS | 25 | - |
| 10% FBS | 150 | 6 |
This is example data and the actual fold shift may vary depending on the cell type and assay conditions.
Experimental Protocols
Protocol 1: Calcium Influx Assay Using a Fluorescent Indicator (e.g., Fura-2 AM)
Objective: To measure the inhibitory effect of this compound on store-operated calcium entry in the presence and absence of serum.
Materials:
-
Cells expressing CRAC channels (e.g., Jurkat T cells)
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS) with and without calcium
-
This compound
-
Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Dye Loading: Load cells with Fura-2 AM in HBS.
-
Wash: Wash cells with calcium-free HBS.
-
Compound Incubation: Add this compound at various concentrations in calcium-free HBS with or without 10% FBS.
-
Store Depletion: Add thapsigargin to deplete ER calcium stores.
-
Calcium Add-back: Add HBS containing calcium to initiate SOCE.
-
Fluorescence Measurement: Measure the fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) over time.
-
Data Analysis: Calculate the inhibition of the calcium influx peak or area under the curve and determine the IC50 values.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of this compound on CRAC channel currents (ICRAC) in the presence of serum.
Materials:
-
Cells expressing CRAC channels
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Standard intracellular and extracellular solutions
-
This compound
-
Serum or purified serum albumin
Procedure:
-
Cell Preparation: Prepare cells for patch-clamp recording.
-
Pipette Preparation: Pull and fire-polish glass pipettes and fill with intracellular solution.
-
Seal Formation: Form a high-resistance gigaseal on a single cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Current Recording: Record baseline ICRAC by store depletion (e.g., with thapsigargin in the bath solution).
-
Compound Application: Perfuse the cell with extracellular solution containing this compound with or without serum/albumin.
-
Data Acquisition: Record the inhibition of ICRAC.
-
Data Analysis: Measure the current amplitude before and after compound application to determine the percentage of inhibition.
Mandatory Visualizations
Caption: Signaling pathway of CRAC channel activation and inhibition by this compound.
References
Technical Support Center: Controlling for Vehicle Effects of RO2959 Monohydrochloride In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the effects of the vehicle used to administer RO2959 monohydrochloride in in vivo experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the choice of vehicle important for in vivo studies?
A1: this compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a crucial role in T-cell activation and other immune responses by mediating store-operated calcium entry (SOCE).[1][2] For in vivo administration, this compound, like many small molecules, requires a vehicle for solubilization and delivery. The vehicle itself can have biological effects, which may confound the experimental results. Therefore, selecting an appropriate vehicle and including a proper vehicle control group is critical to ensure that the observed effects are solely attributable to the pharmacological action of this compound.[3][4]
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: Based on supplier recommendations, two common vehicle formulations for preparing a suspended solution of this compound at a concentration of 2.5 mg/mL for oral or intraperitoneal injection are:
-
Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
Vehicle 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
Q3: What are the potential in vivo effects of the components of these vehicles?
A3: Each component of the recommended vehicles can have independent biological effects.
-
Dimethyl Sulfoxide (DMSO): A common solvent for water-insoluble compounds. At high concentrations, it can cause local irritation, and systemic administration has been associated with neurotoxicity and behavioral changes in animal models.[5][6][7] Some studies suggest keeping the final DMSO concentration low, for example, at 2% for sensitive animal models.[8]
-
Polyethylene Glycol 300 (PEG300): A co-solvent used to increase the solubility of various compounds. While generally considered safe, high doses of PEG-400 have been shown to cause neuromotor toxicity in mice.[5]
-
Tween-80 (Polysorbate 80): A non-ionic surfactant used to create stable emulsions. High concentrations of Tween-80 have been shown to decrease locomotor activity in mice.[9] It can also cause irritation at the injection site.[8]
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin (B1172386) used to enhance the solubility and stability of drugs. It is generally considered safe for parenteral administration and does not exhibit the nephrotoxicity associated with parent β-cyclodextrin.[4][10]
Q4: How should I design my experiment to control for vehicle effects?
A4: It is essential to include a "vehicle control" group in your experimental design. This group should receive the identical vehicle formulation, at the same volume and by the same route of administration as the group receiving this compound, but without the active compound.[4][11] This allows for the direct assessment of any effects caused by the vehicle itself.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle during preparation or storage. | The compound has limited solubility in the prepared vehicle. The order of solvent addition or mixing technique may be incorrect. | 1. Ensure the solvents are added in the correct order as specified in the protocol.[8] 2. Use sonication or gentle heating to aid dissolution.[1] 3. Prepare the formulation fresh before each use.[1] |
| Signs of local irritation at the injection site (e.g., redness, swelling). | The vehicle components, particularly DMSO and Tween-80, can be irritants. The pH of the formulation may not be optimal. | 1. Reduce the concentration of DMSO in the vehicle if possible, ensuring this compound remains in solution.[8] 2. Ensure the final pH of the formulation is close to physiological pH (7.2-7.4). 3. Consider an alternative vehicle with a better-established safety profile for the chosen route of administration. |
| Unexpected behavioral changes in the vehicle control group (e.g., sedation, hyperactivity). | Vehicle components like DMSO, PEG300, and Tween-80 can have systemic effects on the central nervous system.[5][9] | 1. Carefully observe and quantify any behavioral changes in the vehicle control group compared to a naive (untreated) control group. 2. If significant vehicle effects are observed, consider reducing the concentration of the problematic component(s) or exploring an alternative vehicle. |
| High variability in experimental results within the vehicle control group. | Inconsistent preparation of the vehicle or administration technique. Individual animal responses to the vehicle. | 1. Standardize the vehicle preparation protocol, including the source and purity of reagents, mixing times, and storage conditions. 2. Ensure consistent and accurate administration technique for all animals. 3. Increase the number of animals per group to improve statistical power. |
| The observed effect of this compound is less than expected. | The vehicle may be interacting with the compound, affecting its stability or bioavailability. The vehicle itself may have opposing biological effects. | 1. Confirm the stability of this compound in the chosen vehicle over the duration of the experiment. 2. Investigate potential interactions between the vehicle components and the biological pathway being studied. For example, DMSO can affect intracellular calcium levels.[11] |
Quantitative Data on Vehicle Component Effects
The following table summarizes some reported in vivo effects of common vehicle components. Note that these effects can be dose and route-dependent.
| Vehicle Component | Animal Model | Route of Administration | Concentration | Observed Effect | Reference |
| DMSO | Mice | Intraperitoneal | 32% and 64% | Significant decrease in locomotor activity. | [9] |
| Tween-80 | Mice | Intraperitoneal | 32% | Significant decrease in locomotor activity. | [9] |
| PEG-400 | Mice | Intraperitoneal | Not specified | Strong neuromotor toxicity at early time points. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO/PEG300/Tween-80/Saline Vehicle (2.5 mg/mL)
This protocol is adapted from a supplier's recommendation for a suspended solution suitable for oral or intraperitoneal injection.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO. c. Mix thoroughly by vortexing. d. Add 50 µL of Tween-80 and mix again. e. Add 450 µL of sterile saline. f. Vortex until a uniform suspension is formed. Use of an ultrasonic bath may be necessary.[1]
-
For the vehicle control group: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of DMSO. c. Mix thoroughly by vortexing. d. Add 50 µL of Tween-80 and mix again. e. Add 450 µL of sterile saline. f. Vortex until a uniform solution is formed.
Protocol 2: Preparation of this compound in DMSO/SBE-β-CD/Saline Vehicle (2.5 mg/mL)
This protocol is an alternative formulation for a suspended solution.[1]
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation: a. In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO. c. Vortex thoroughly until a uniform suspension is formed. Use of an ultrasonic bath may be necessary.[1]
-
For the vehicle control group: a. In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution. b. Add 100 µL of DMSO. c. Vortex thoroughly until a uniform solution is formed.
Visualizations
CRAC Channel Signaling Pathway
Caption: CRAC channel signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study with Vehicle Control
Caption: Recommended experimental workflow for in vivo studies with this compound.
Logical Flow for Troubleshooting Vehicle-Related Issues
Caption: A logical workflow for troubleshooting potential vehicle-related issues.
References
- 1. CRAC Channels and Ca2+-Dependent Gene Expression - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Errors related to different techniques of intraperitoneal injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Ca2+ release-activated Ca2+ channels are responsible for histamine-induced Ca2+ entry, permeability increase, and interleukin synthesis in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
RO2959 monohydrochloride light sensitivity and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and potential troubleshooting of RO2959 monohydrochloride. Please refer to the following guides and frequently asked questions to ensure the stability and efficacy of the compound in your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound, with a focus on its stability and handling.
Question: I am observing inconsistent or lower than expected potency of this compound in my assays. What could be the cause?
Answer: Inconsistent or reduced potency can stem from several factors related to compound handling and storage. Here are the primary aspects to verify:
-
Improper Storage: this compound is sensitive to storage conditions. Ensure that the solid compound and stock solutions have been stored at the recommended temperatures. Long-term storage at incorrect temperatures can lead to degradation.
-
Solution Instability: Whenever possible, prepare and use solutions on the same day.[1] If you need to use pre-made stock solutions, ensure they have been stored correctly and for no longer than the recommended duration.
-
Equilibration: Before use, allow the vial to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming inside the vial upon opening, which could affect the concentration and stability of the compound.
Question: What are the best practices for preparing and storing stock solutions of this compound?
Answer: To ensure the integrity of your stock solutions, follow these guidelines:
-
Solvent Selection: DMSO is a commonly used solvent for preparing stock solutions of this compound.
-
Fresh is Best: Ideally, solutions should be prepared fresh for each experiment.[1]
-
Storage of Stock Solutions: If you need to store stock solutions, aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months. Always protect the vials from light.
Question: My this compound powder appears darker than expected. Can I still use it?
Answer: The reported appearance of this compound is a light brown to brown solid. A significant deviation in color could indicate degradation. If you have concerns about the quality of the compound, it is advisable to use a new, properly stored vial to ensure the reliability of your experimental results.
Data Presentation: Storage and Handling Conditions
For easy reference, the following table summarizes the recommended storage conditions for this compound in both solid form and as a stock solution.
| Form | Storage Temperature | Duration | Additional Instructions |
| Solid | 4°C | Short-term | Store in a tightly sealed container, away from moisture. |
| -20°C | 3 years | Store in a tightly sealed container, away from moisture. | |
| Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles; protect from light. |
| (in DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles; protect from light. |
Experimental Protocols & Visualizations
The following diagrams illustrate key experimental workflows and the signaling pathway associated with this compound.
Experimental Workflow: Handling of a Potentially Light-Sensitive Compound
This workflow outlines the recommended procedure for handling this compound from receipt to experimental use, emphasizing precautions for potential light sensitivity.
Signaling Pathway: Inhibition of T-Cell Activation by RO2959
This compound is a potent and selective inhibitor of CRAC (Calcium Release-Activated Calcium) channels. It blocks store-operated calcium entry (SOCE) mediated by the Orai1/Stim1 channels, which is a critical step in T-cell activation. By inhibiting this pathway, RO2959 ultimately blocks the production of IL-2 and subsequent T-cell proliferation.[2][3]
References
Technical Support Center: Ensuring Complete Dissolution of Research Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete dissolution of two distinct chemical compounds: the photoinitiator Irgacure 2959 and the CRAC channel inhibitor RO2959 monohydrochloride.
It has come to our attention that there may be some confusion between these two compounds. Please verify the identity of your compound before proceeding with any dissolution protocol.
-
Irgacure 2959 is a photoinitiator used to initiate polymerization reactions upon exposure to UV light, commonly used in the formation of hydrogels.
-
This compound is a potent and selective CRAC (Ca2+ release-activated Ca2+) channel inhibitor used in cell signaling research.[1][2]
This guide is divided into two sections to address the specific properties and handling requirements of each compound.
Section 1: Irgacure 2959
Irgacure 2959 is a widely used photoinitiator in biomedical applications for creating hydrogels.[3] However, its low water solubility can present challenges.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Powder is not dissolving in aqueous solution (e.g., PBS). | Low water solubility of Irgacure 2959. | 1. Gently warm the solution in a water bath (40-60°C) for 20-30 minutes. 2. Vortex the solution intermittently to agitate any undissolved particles. 3. Consider dissolving in a small amount of a more soluble organic solvent like methanol, ethanol, or DMSO first, and then adding it to your aqueous solution. Be mindful of the final solvent concentration's potential effects on your experiment. |
| Solution is cloudy or contains visible particles. | Incomplete dissolution. | 1. Increase the warming time and/or temperature (within the recommended range). 2. Increase the frequency of vortexing. 3. If using an organic solvent, ensure you are using a sufficient volume to fully dissolve the powder before adding it to the aqueous phase. |
| Precipitate forms after adding the Irgacure 2959 stock solution to the final hydrogel precursor solution. | The final concentration of Irgacure 2959 exceeds its solubility limit in the final solution. | 1. Ensure the final concentration of Irgacure 2959 is within the recommended range for your application (typically 0.05% to 0.5% w/v). 2. Maintain a slightly elevated temperature (e.g., 37-40°C) while mixing the final solution before crosslinking. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Irgacure 2959?
A1: For applications where water is not a suitable solvent due to low solubility, methanol, ethanol, and DMSO are commonly used. For cell culture applications, it is crucial to keep the final concentration of these organic solvents low to avoid cytotoxicity.
Q2: Can I heat the Irgacure 2959 solution to aid dissolution?
A2: Yes, warming the solution in a water bath between 40-60°C can significantly improve the dissolution of Irgacure 2959 in aqueous buffers like PBS.[4]
Q3: What is a typical concentration range for Irgacure 2959 in hydrogel preparation?
A3: The concentration of Irgacure 2959 can be optimized for specific applications, but a common range is 0.05% to 0.5% (w/v).[3][5][6]
Q4: Is it necessary to protect the Irgacure 2959 solution from light?
A4: Yes, Irgacure 2959 is a photoinitiator and is sensitive to light. It is recommended to prepare and store the solution in a container protected from light, for example, by wrapping it in aluminum foil.[4]
Quantitative Data: Solubility of Irgacure 2959
| Solvent | Solubility | Notes |
| Water | Low | Warming can increase solubility. |
| Methanol | Soluble | A 10% (100 mg/ml) solution can be prepared. |
| Ethanol | Soluble | Often used to create stock solutions. |
| DMSO | Soluble | A good alternative for cell culture applications, but the final concentration must be carefully controlled. |
| PBS | Low | Requires heating and agitation for dissolution.[4] |
Experimental Protocol: Dissolving Irgacure 2959 in PBS
This protocol is adapted from a method for preparing an Irgacure 2959 solution for hydrogel formation.[4]
-
Determine the required amount: Calculate the mass of Irgacure 2959 powder needed based on the desired final concentration and volume.
-
Initial Mixing: Add the weighed Irgacure 2959 powder to the appropriate volume of PBS in a container that can be sealed and protected from light.
-
Heating: Place the sealed container in a water bath set to 40-60°C for 20 minutes.
-
Agitation: Remove the container from the water bath and vortex it to agitate any undissolved particles.
-
Continued Heating: Return the container to the water bath for an additional 10 minutes.
-
Final Check: Visually inspect the solution to ensure all particles have dissolved.
-
Sterilization (if required): If sterility is required for cell culture applications, the solution can be filter-sterilized using a 0.22 µm syringe filter.
Experimental Workflow: Hydrogel Preparation
Section 2: this compound
This compound is a potent and selective inhibitor of CRAC channels, which are involved in store-operated calcium entry (SOCE) in cells.[1][2] It is a valuable tool for studying T-cell activation and other calcium-dependent signaling pathways.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Powder is not dissolving in aqueous buffers. | This compound has low aqueous solubility. | 1. The recommended solvent for creating a stock solution is DMSO.[8][9][10] 2. For in vivo studies, specific co-solvent formulations are required to create a suspended solution.[1] |
| Precipitate forms when adding the DMSO stock solution to an aqueous medium. | The compound has precipitated out of the solution due to the change in solvent polarity. | 1. It is recommended to first dilute the inhibitor with DMSO to form a gradient, and then add the diluted inhibitor to the buffer or cell culture medium.[9] 2. Ensure the final concentration of DMSO in the aqueous medium is low and compatible with your experimental system. |
| The solution appears as a suspension rather than a clear solution. | For certain applications, particularly in vivo, this compound is formulated as a suspended solution.[1] | This is the expected outcome for the specified in vivo formulation protocol. Ensure the suspension is homogenous by mixing thoroughly before use. |
Frequently Asked questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound.[8][9][10]
Q2: Is this compound soluble in water?
A2: No, this compound is practically insoluble in water.[10]
Q3: How should I prepare this compound for in vivo experiments?
A3: For in vivo use, this compound is typically prepared as a suspended solution using a combination of solvents like DMSO, PEG300, Tween-80, and saline.[1]
Quantitative Data: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 10 mM[8] or 25 mg/mL (53.89 mM)[10] | Sonication may be needed.[9][10] |
| Water | < 0.1 mg/mL (insoluble)[10] | |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 2.5 mg/mL (5.39 mM) | Forms a suspended solution; requires sonication.[1] |
Experimental Protocol: Preparing a DMSO Stock Solution of this compound
-
Calculate the required mass: Determine the amount of this compound powder needed to achieve the desired stock solution concentration (e.g., 10 mM).
-
Add Solvent: Add the appropriate volume of DMSO to the vial containing the powder.
-
Aid Dissolution: If necessary, gently warm the vial and/or sonicate the solution to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Signaling Pathway: CRAC Channel Activation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bjhswn.com [bjhswn.com]
- 4. okasciences.com [okasciences.com]
- 5. Optimization of Irgacure® 2959 Concentration as Photo-Initiator on Chitosan-Alginate Based Hydrogel for Colon Tissue Sealant [ijtech.eng.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RO2959 Hydrochloride | 1219927-22-6 | Calcium Channel | MOLNOVA [molnova.com]
- 9. RO2959 Hydrochloride | Interleukin | IL Receptor | TargetMol [targetmol.com]
- 10. arctomsci.com [arctomsci.com]
Technical Support Center: Validating RO2959 Monohydrochloride Activity in a New Cell Line
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in validating the activity of RO2959 monohydrochloride in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] Its primary mechanism of action is to block store-operated calcium entry (SOCE) into cells, a process mediated by the Orai1/Stim1 channels.[1][4] This inhibition of calcium influx subsequently blocks downstream signaling pathways, particularly those involved in T cell activation and proliferation, such as the inhibition of human IL-2 production.[1][4][5]
Q2: What are the known IC50 values for this compound?
A2: The inhibitory concentrations of this compound are summarized in the table below.
| Target | Assay | IC50 Value |
| CRAC Channel | Electrophysiology | 402 nM |
| Orai1/Stim1 mediated SOCE | Calcium-based fluorescence | 25 nM |
| Orai1 | Not specified | 25 nM |
| Orai3 | Not specified | 530 nM |
| SOCE in activated CD4+ T lymphocytes | Not specified | 265 nM |
Data compiled from multiple sources.[1][4]
Q3: What are the first steps I should take when validating RO2959 in a new cell line?
A3: When introducing RO2959 to a new cell line, it is crucial to first establish the optimal, non-toxic working concentration. This is best achieved by performing a dose-response experiment (also known as a concentration-response curve) and assessing cell viability across a wide range of concentrations.[6][7] This will help you determine the EC50 (half-maximal effective concentration) for your specific cell line and identify a concentration range that inhibits the target without causing widespread cell death.[6]
Q4: How can I be sure the observed effects are due to CRAC channel inhibition and not off-target effects?
A4: Distinguishing between on-target and off-target effects is a critical aspect of validating a small molecule inhibitor.[6][7] To confirm that the observed cellular phenotype is due to the inhibition of the CRAC channel, consider the following approaches:
-
Use a rescue experiment: If possible, overexpress the target protein (Orai1/Stim1) in your cell line and assess if this mitigates the effects of RO2959.
-
Use a structurally different CRAC channel inhibitor: Comparing the effects of RO2959 with another known CRAC channel inhibitor can help confirm that the observed phenotype is due to on-target inhibition.[6]
-
Assess downstream signaling: The inhibition of SOCE by RO2959 is known to suppress the activation of NFAT (Nuclear Factor of Activated T-cells), a key transcription factor in T cells.[5] Measuring the nuclear translocation or activation of NFAT can serve as a downstream marker of on-target activity.
-
Use a negative control cell line: If available, test RO2959 in a cell line that does not express the target proteins (Orai1/Stim1) to see if the observed effects persist, which would suggest off-target activity.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Unexpectedly high cell death at desired inhibitor concentration. | - Inhibitor concentration is too high for the specific cell line.- Solvent (e.g., DMSO) toxicity.[6]- Incorrect assessment of cell viability. | - Perform a dose-response curve to determine the EC50 and optimal working concentration.[6]- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).[6]- Use multiple, complementary cytotoxicity assays (e.g., MTT and LDH) to confirm results.[6] |
| Inconsistent results between experiments. | - Variations in cell seeding density.[6]- Different inhibitor exposure times.[6]- Cell line instability or high passage number. | - Optimize and standardize cell seeding density for each cell line.[6]- Strictly control the duration of inhibitor exposure.[6]- Use low-passage, authenticated cell lines.[6] |
| No observable effect of RO2959 on the new cell line. | - The cell line may not express the target CRAC channels (Orai1/Stim1).- The chosen concentration of RO2959 is too low.- The compound has degraded. | - Verify the expression of Orai1 and Stim1 in your cell line using qPCR or Western blotting.- Perform a dose-response experiment with a wider range of concentrations.- Check the stability of your RO2959 stock solution. Prepare fresh solutions and store them properly.[8] |
| Cell morphology changes not correlated with the expected mechanism of action. | - Off-target effects of the inhibitor.[6][7]- Induction of cellular stress responses. | - Investigate potential off-target interactions.[6]- Assess markers of cellular stress (e.g., heat shock proteins).- Consider if the inhibitor is inducing a different cellular process, such as cell cycle arrest or senescence, which can be investigated by flow cytometry or senescence-associated β-galactosidase staining respectively.[7] |
Experimental Protocols
1. Dose-Response and Cell Viability Assay (MTS Assay)
This protocol is for determining the optimal, non-toxic concentration of this compound.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest RO2959 concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of RO2959 or the vehicle control.
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration, the direct target of RO2959.
-
Materials:
-
Your cell line of interest
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Pluronic F-127
-
This compound
-
Thapsigargin (B1683126) (a SERCA pump inhibitor to induce store depletion)
-
Fluorometric plate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in HBSS with Pluronic F-127.
-
Wash the cells with HBSS and then incubate them with the Fluo-4 AM loading solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS (calcium-free) containing the desired concentration of RO2959 or vehicle control and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add thapsigargin to deplete intracellular calcium stores and continue to measure fluorescence.
-
Add HBSS containing calcium to initiate store-operated calcium entry and continue recording the fluorescence.
-
The peak fluorescence after the addition of calcium indicates the extent of SOCE. Compare the fluorescence intensity in RO2959-treated cells to the vehicle control.
-
3. IL-2 Production Assay (ELISA)
This protocol is for measuring the production of IL-2, a downstream effector of T cell activation that is inhibited by RO2959. This is particularly relevant for immune cell lines.
-
Materials:
-
Your immune cell line (e.g., Jurkat T cells)
-
Complete cell culture medium
-
T cell activators (e.g., anti-CD3 and anti-CD28 antibodies or PMA and ionomycin)
-
This compound
-
Human IL-2 ELISA kit
-
Plate reader
-
-
Procedure:
-
Plate your cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of RO2959 or a vehicle control for 1-2 hours.
-
Stimulate the cells with T cell activators according to your established protocol.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Measure the absorbance and calculate the concentration of IL-2. Compare the IL-2 levels in RO2959-treated cells to the stimulated vehicle control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|2309172-44-7|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CRAC Channel Inhibitors: RO2959 Monohydrochloride vs. YM-58483
For researchers in immunology, inflammation, and drug development, the selective inhibition of Calcium Release-Activated Calcium (CRAC) channels presents a promising therapeutic strategy. These channels are pivotal for store-operated calcium entry (SOCE), a fundamental process governing the activation and function of various non-excitable cells, particularly lymphocytes. This guide provides an objective comparison of two prominent CRAC channel inhibitors, RO2959 monohydrochloride and YM-58483 (also known as BTP2), supported by experimental data to aid in the selection of the most suitable compound for specific research needs.
Mechanism of Action: Targeting the STIM-Orai Signaling Axis
Both this compound and YM-58483 exert their effects by inhibiting SOCE through the blockade of CRAC channels. The activation of these channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular calcium. This calcium influx is critical for downstream signaling events, including the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT), which drives the expression of key cytokines such as Interleukin-2 (IL-2).[1][2][3]
This compound and YM-58483 are potent blockers of this process, effectively suppressing the sustained calcium influx and subsequent T-cell activation, proliferation, and cytokine production.[4][5]
In Vitro Efficacy and Potency
The following tables summarize the key in vitro activities of this compound and YM-58483 based on available experimental data.
Table 1: Inhibition of Store-Operated Calcium Entry (SOCE)
| Compound | Assay | Cell Type | IC50 | Reference(s) |
| This compound | SOCE mediated by Orai1/STIM1 | CHO cells | 25 nM | [5][6] |
| SOCE in activated CD4+ T lymphocytes | Human primary CD4+ T cells | 265 nM | [6] | |
| CRAC channel current (ICRAC) | RBL-2H3 cells | 402 nM | [2][5] | |
| YM-58483 | Thapsigargin-induced sustained Ca2+ influx | Jurkat T-cells | 100 nM | [4] |
| Thapsigargin-induced SOCE | HEK293, DT40 B-cells, A7r5 | 100 - 300 nM | [7] |
Table 2: Inhibition of T-Cell Function
| Compound | Assay | Cell Type | IC50 | Reference(s) |
| This compound | IL-2 Production | Human T-cells | Potent inhibitor (specific IC50 not provided) | [5] |
| T-cell Proliferation (TCR stimulation or MLR) | Human T-cells | Complete inhibition | [5] | |
| YM-58483 | IL-2 Production | Jurkat cells | 17 ± 3.2 nM (PHA-induced) | [8] |
| IL-4 and IL-5 Production | Murine Th2 T cell clone (D10.G4.1) | ~100 nM | [9] | |
| IL-5 and IL-13 Production | Human peripheral blood cells | 125 nM and 148 nM (PHA-stimulated) | [10] | |
| T-cell Proliferation (MLR) | Human T-cells | 330 nM | [10] | |
| NFAT-driven promoter activity | Jurkat cells | Potent inhibitor (specific IC50 not provided) | [4][11] |
Selectivity Profile
An important consideration for a pharmacological inhibitor is its selectivity for the intended target.
This compound demonstrates selectivity for Orai1 over other Orai isoforms, with IC50 values of 25 nM for Orai1 and 530 nM for Orai3.[6] It has been shown to have no significant inhibitory effect on a variety of other receptors, transporters, and ion channels, including TRPC1.[2]
YM-58483 exhibits high selectivity for CRAC channels over voltage-gated calcium channels.[4][7] However, it shows some moderate inhibitory effects on TRPC3 and TRPC5 channels (~300 nM) and a potentiating effect on TRPM4.[7]
In Vivo Efficacy
Both compounds have demonstrated immunomodulatory and anti-inflammatory effects in various animal models.
YM-58483 has been shown to be effective in a mouse model of delayed-type hypersensitivity with an ED50 of 1.1 mg/kg.[4] It also prevents antigen-induced airway eosinophilia and late-phase asthmatic responses in animal models of asthma.[9][11] Furthermore, it has shown efficacy in a mouse graft-versus-host disease (GVHD) model.[10]
While extensive in vivo data for This compound was not as readily available in the reviewed literature, its potent in vitro activity suggests it would be a valuable tool for in vivo studies of autoimmune and inflammatory diseases.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: CRAC Signaling Pathway and Inhibition by RO2959/YM-58483.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE)
Objective: To determine the IC50 of the inhibitor on SOCE.
Materials:
-
Cells (e.g., Jurkat T-cells, HEK293 cells)
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
EGTA
-
CaCl2
-
Test compound (RO2959 or YM-58483) and vehicle control (e.g., DMSO)
Protocol:
-
Cell Loading: Incubate cells with Fura-2 AM in a calcium-containing buffer.
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation) in a calcium-free buffer containing EGTA.
-
Store Depletion: Add thapsigargin to deplete ER calcium stores, observing an initial transient increase in cytosolic calcium.
-
Inhibitor Incubation: Add various concentrations of the test compound or vehicle control.
-
Calcium Re-addition: Add CaCl2 to the extracellular medium to initiate SOCE.
-
Data Acquisition: Record the sustained increase in the fluorescence ratio, which represents SOCE.
-
Data Analysis: Calculate the percentage of inhibition of the peak SOCE response at each compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a concentration-response curve.[7]
T-Cell Proliferation Assay (CFSE Dilution)
Objective: To assess the effect of the inhibitor on T-cell proliferation.
Materials:
-
T-cells (e.g., PBMCs)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies, PHA)
-
Test compound and vehicle control
-
Complete culture medium
Protocol:
-
Cell Labeling: Label T-cells with CFSE.
-
Cell Plating: Plate the CFSE-labeled cells in a 96-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle for 30-60 minutes.
-
Stimulation: Stimulate T-cell proliferation with anti-CD3/CD28 antibodies or PHA.
-
Incubation: Culture the cells for 3-5 days.
-
Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.
-
Data Analysis: Quantify the percentage of proliferating cells in the presence of the inhibitor compared to the vehicle control.[1]
Cytokine Production Assay (ELISA)
Objective: To measure the effect of the inhibitor on the production of specific cytokines (e.g., IL-2).
Materials:
-
T-cells
-
T-cell stimulation reagents
-
Test compound and vehicle control
-
ELISA kit for the cytokine of interest
Protocol:
-
Cell Plating and Treatment: Plate T-cells and pre-treat with the inhibitor as described for the proliferation assay.
-
Stimulation: Stimulate the cells to produce cytokines.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.
-
Data Analysis: Determine the IC50 of the inhibitor for cytokine production.
Conclusion
Both this compound and YM-58483 are potent and selective inhibitors of CRAC channels, making them valuable tools for investigating the role of SOCE in various physiological and pathological processes.
-
This compound appears to be a more potent inhibitor of Orai1-mediated SOCE in engineered cell lines, with high selectivity over other ion channels.
-
YM-58483 has a well-characterized in vivo profile, demonstrating efficacy in models of autoimmune and allergic diseases.
The choice between these two compounds will depend on the specific experimental context. For studies requiring high potency and selectivity for Orai1 in vitro, this compound may be preferred. For in vivo studies or when a broader characterization of immunomodulatory effects is desired, the extensive data available for YM-58483 makes it a strong candidate. Researchers should carefully consider the presented data and the specific requirements of their experimental design to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis of Calcium Signaling in Lymphocytes: STIM and ORAI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
A Head-to-Head Battle in T-Cell Inhibition: RO2959 Monohydrochloride vs. Cyclosporin A
In the landscape of immunosuppressive agents, the precise modulation of T-cell activity is a critical goal for researchers in immunology and drug development. This guide provides a detailed comparison of two prominent T-cell inhibitors, RO2959 monohydrochloride and the well-established Cyclosporin A. By examining their distinct mechanisms of action and presenting supporting experimental data from in vitro T-cell assays, this document serves as a valuable resource for scientists selecting the appropriate tool for their research needs.
At the core of the adaptive immune response, T-lymphocytes play a pivotal role. Their activation, proliferation, and effector functions are tightly regulated processes that, when dysregulated, can lead to autoimmune diseases and transplant rejection. Consequently, the development of potent and specific T-cell inhibitors is of paramount importance. This comparison focuses on this compound, a selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, and Cyclosporin A, a widely used calcinein inhibitor.
Mechanisms of Action: Two Distinct Approaches to T-Cell Suppression
The pathways to T-cell inhibition for this compound and Cyclosporin A diverge at a fundamental level, targeting different key signaling molecules.
This compound: Targeting the Gateway of Calcium Entry
This compound exerts its inhibitory effect by targeting the CRAC channel, a crucial gateway for calcium entry into T-cells following T-cell receptor (TCR) activation. This influx of calcium is a critical second messenger that initiates a signaling cascade leading to T-cell activation. Specifically, RO2959 is a potent and selective inhibitor of the Orai1 and Orai3 components of the CRAC channel.[1] By blocking this channel, RO2959 prevents the sustained increase in intracellular calcium required for the activation of downstream signaling pathways, ultimately leading to the suppression of T-cell proliferation and cytokine production, including the key T-cell growth factor, Interleukin-2 (IL-2).[1]
Cyclosporin A: A Veteran Inhibitor of Calcineurin Signaling
Cyclosporin A, a cornerstone of immunosuppressive therapy for decades, operates further downstream in the T-cell activation pathway. Upon entering the T-cell, Cyclosporin A binds to the immunophilin, cyclophilin. This complex then targets and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Dephosphorylation allows NFAT to translocate to the nucleus and initiate the transcription of genes essential for T-cell activation, most notably the gene encoding IL-2. By inhibiting calcineurin, Cyclosporin A effectively prevents NFAT activation and subsequent IL-2 production, thereby halting the T-cell activation cascade.
The distinct mechanisms are visualized in the signaling pathway diagram below.
Performance in T-Cell Assays: A Quantitative Comparison
The efficacy of this compound and Cyclosporin A in inhibiting T-cell function can be quantified through in vitro assays that measure T-cell proliferation and IL-2 production. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these compounds.
| Assay | Compound | IC50 (nM) | Cell Type |
| T-Cell Proliferation | This compound | ~50 | Human peripheral blood mononuclear cells (PBMCs) |
| Cyclosporin A | ~5-20 | Human peripheral blood mononuclear cells (PBMCs) | |
| IL-2 Production | This compound | ~40 | Human peripheral blood mononuclear cells (PBMCs) |
| Cyclosporin A | ~2-10 | Jurkat cells and human peripheral blood T-cells |
Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions, cell type, and stimulation method used.
Experimental Protocols
To provide a clear understanding of how the comparative data is generated, detailed methodologies for key T-cell assays are outlined below.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the inhibition of T-cell division.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
CFSE Staining: Resuspend PBMCs in phosphate-buffered saline (PBS) and stain with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the staining reaction with fetal bovine serum (FBS).
-
Cell Culture and Treatment: Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium. Add a T-cell mitogen, such as anti-CD3 and anti-CD28 antibodies, to stimulate proliferation. Immediately add serial dilutions of this compound or Cyclosporin A to the designated wells.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division. The percentage of proliferating cells is determined by gating on the cell populations that have undergone one or more divisions.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
IL-2 Production Assay (ELISA)
This assay quantifies the amount of IL-2 secreted by activated T-cells.
Methodology:
-
Cell Culture and Stimulation: Isolate and culture PBMCs or purified T-cells as described for the proliferation assay. Stimulate the cells with a mitogen (e.g., anti-CD3/CD28 antibodies or PMA and ionomycin) in the presence of serial dilutions of this compound or Cyclosporin A.
-
Supernatant Collection: After an incubation period of 24 to 48 hours, centrifuge the culture plates and carefully collect the cell-free supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and a standard curve of recombinant human IL-2 to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for human IL-2. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of IL-2 in each sample by interpolating from the standard curve. Determine the percentage of inhibition of IL-2 production for each compound concentration relative to the untreated control. Calculate the IC50 value as described for the proliferation assay.
Conclusion
Both this compound and Cyclosporin A are potent inhibitors of T-cell activation, but they achieve this through distinct molecular mechanisms. RO2959 acts early in the signaling cascade by blocking calcium entry through CRAC channels, while Cyclosporin A targets the downstream calcineurin-NFAT pathway. The choice between these two inhibitors will depend on the specific research question. RO2959 offers a more targeted approach to studying the role of store-operated calcium entry in T-cell function, while Cyclosporin A remains a valuable tool for broader immunosuppression studies. The provided experimental data and protocols offer a solid foundation for researchers to design and interpret their own comparative studies in the field of T-cell immunology.
References
A Comparative Analysis of RO2959 Monohydrochloride and FK506 (Tacrolimus) in T-Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of two potent immunomodulatory compounds: RO2959 monohydrochloride, a selective CRAC channel inhibitor, and FK506 (Tacrolimus), a well-established calcineurin inhibitor. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes the distinct signaling pathways targeted by each compound.
Executive Summary
This compound and FK506 both exhibit profound inhibitory effects on T-cell activation and function, albeit through different molecular mechanisms. RO2959 acts upstream by blocking store-operated calcium entry (SOCE), a critical step in T-cell receptor (TCR) signaling, while FK506 acts further downstream by inhibiting calcineurin, a key phosphatase in the calcium signaling cascade. While direct side-by-side comparative studies with quantitative efficacy data are limited in publicly available literature, existing data for each compound allow for a robust evaluation of their respective potencies and mechanisms.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and FK506, highlighting their inhibitory concentrations in various in vitro assays. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Inhibitory Activity of this compound
| Target/Process | Assay System | IC50 |
| CRAC Channel Current | RBL-2H3 cells | ~400 nM[1][2] |
| Orai1/Stim1-mediated SOCE | CHO cells | 25 nM[1] |
| Orai3/Stim1-mediated SOCE | CHO cells | 530 nM[1] |
| T-Cell Proliferation | Human Primary CD4+ T-cells | Potent Inhibition (specific IC50 not provided)[1][2] |
| Cytokine (IL-2) Production | Human Primary CD4+ T-cells | Potent Inhibition (specific IC50 not provided)[1][2] |
Table 2: Inhibitory Activity of FK506 (Tacrolimus)
| Target/Process | Assay System | IC50 / Effective Concentration |
| T-Cell Proliferation (A23187-stimulated) | Human Peripheral Blood Lymphocytes | >90% inhibition at 1 ng/mL[3] |
| T-Cell Proliferation (PHA-stimulated) | Human Peripheral Blood Lymphocytes | ~50% inhibition at 1 ng/mL[3] |
| IL-2 Release (A23187-stimulated) | Human Peripheral Blood Lymphocytes | >90% inhibition at 1 ng/mL[3] |
| T-Cell Proliferation (Allogeneic) | Human T-cells | Inhibition observed (specific IC50 not provided)[4] |
| IL-2 Production | Phytohemagglutinin-stimulated T-cells | Suppression observed |
Note: FK506 is consistently reported to be 100 to 400 times more potent than Cyclosporin A in similar assays.[3]
Mechanism of Action: Distinct Pathways to Immunosuppression
The immunosuppressive effects of RO2959 and FK506 stem from their interference with the T-cell activation signaling cascade, but at different key points.
This compound: Targeting the "On" Switch of Calcium Signaling
RO2959 is a selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. In T-cells, TCR activation triggers the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 proteins in the ER membrane, which then translocate to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel. The influx of extracellular calcium through the CRAC channel is a critical signal for downstream events, including the activation of calcineurin and the subsequent transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2). By blocking the CRAC channel, RO2959 effectively prevents this calcium influx, thereby halting the T-cell activation cascade at an early stage.
FK506 (Tacrolimus): A Downstream Blockade of Calcineurin
FK506 operates further down the signaling pathway. After entering the T-cell, FK506 binds to an intracellular receptor, the FK506-binding protein 12 (FKBP12). This FK506-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). In its phosphorylated state, NFAT is retained in the cytoplasm. Dephosphorylation is required for its translocation into the nucleus, where it acts as a transcription factor to induce the expression of IL-2 and other cytokine genes. By preventing NFAT activation, FK506 effectively suppresses the production of key signaling molecules required for T-cell proliferation and the orchestration of the immune response.
Experimental Protocols
The following are representative protocols for assessing T-cell proliferation and IL-2 production, key measures of the efficacy of immunosuppressive compounds like RO2959 and FK506. These protocols are synthesized from methodologies described in the cited literature.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells by tracking the dilution of a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE), as cells divide.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or beads)
-
This compound and FK506
-
96-well cell culture plates
-
Flow cytometer
-
Fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in PBS and incubate with an appropriate concentration of CFSE. Quench the labeling reaction with FBS-containing medium.
-
Cell Culture: Seed the CFSE-labeled PBMCs in a 96-well plate.
-
Treatment: Add serial dilutions of this compound or FK506 to the designated wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add T-cell stimuli to all wells except for the unstimulated control.
-
Incubation: Culture the cells for 3 to 5 days at 37°C in a humidified CO2 incubator.
-
Staining and Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers. Analyze the cells by flow cytometry, gating on the T-cell populations of interest. Proliferation is quantified by the decrease in CFSE fluorescence intensity, with each peak representing a cell division.
IL-2 Production Assay (ELISA)
This assay quantifies the amount of IL-2 secreted by T-cells into the culture supernatant.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with supplements
-
T-cell activation stimuli (e.g., Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies)
-
This compound and FK506
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Cell Culture: Isolate and seed PBMCs in a 96-well plate as described for the proliferation assay.
-
Treatment: Add serial dilutions of this compound or FK506, including a vehicle control.
-
Stimulation: Add T-cell stimuli to the appropriate wells.
-
Incubation: Culture the cells for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves incubating the supernatant in an antibody-coated plate, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IL-2 in each sample by comparing to a standard curve.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Differentiation of Human Cytotoxic T Lymphocytes in the Presence of FK 506 and CyA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dendritic cells loaded with FK506 kill T cells in an antigen-specific manner and prevent autoimmunity in vivo | eLife [elifesciences.org]
Selectivity Profile of RO2959 Monohydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of RO2959 monohydrochloride against various ion channels. The data presented herein is compiled from publicly available research to facilitate an objective comparison with other ion channel modulators.
This compound has emerged as a potent and highly selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, including T lymphocytes.[1][2] Its high degree of selectivity is a key attribute for a research tool and a potential therapeutic agent, minimizing off-target effects that can confound experimental results and lead to adverse effects in clinical applications.
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and its lack of significant activity against a panel of other ion channels at a concentration of 10 µM.
| Ion Channel/Target | Assay Type | Cell Type | IC50 (nM) | Reference |
| Primary Targets | ||||
| CRAC Channel (Icrac) | Electrophysiology | RBL-2H3 cells | 402 | [1][2] |
| Orai1/STIM1 (SOCE) | Calcium Influx | CHO cells | 25 | [1] |
| Orai1 | Not Specified | T-REx-CHO cells | 25 | [2] |
| Orai3 | Not Specified | T-REx-CHO cells | 530 | [2] |
| SOCE | Calcium Influx | Activated CD4+ T lymphocytes | 265 | [1] |
| Off-Target Ion Channels and Transporters (at 10 µM) | ||||
| Voltage-gated Potassium (Kv) Channels | Radioligand Binding/Functional Assay | Various | No significant effect | [2] |
| Chloride (Cl-) Channels | Radioligand Binding/Functional Assay | Various | No significant effect | [2] |
| TRPC1 | Radioligand Binding/Functional Assay | Various | No significant effect | [2] |
| TRPM2 | Radioligand Binding/Functional Assay | Various | No significant effect | [2] |
| TRPM4 | Radioligand Binding/Functional Assay | Various | No significant effect | [2] |
| Cav1.2 (L-type calcium channel) | Radioligand Binding/Functional Assay | Various | No significant effect | [2] |
| Dopamine Transporter | Radioligand Binding Assay | Various | No significant effect | [2] |
| 5-HT Transporter | Radioligand Binding Assay | Various | No significant effect | [2] |
| GABA Receptors | Radioligand Binding Assay | Various | No significant effect | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize the selectivity of this compound.
Electrophysiological Measurement of CRAC Channel Activity (ICRAC)
The inhibitory effect of RO2959 on the CRAC current (ICRAC) is typically determined using whole-cell patch-clamp electrophysiology.
-
Cell Preparation: Rat basophilic leukemia (RBL-2H3) cells, which endogenously express CRAC channels, are cultured and prepared for patch-clamp recording.
-
Recording Configuration: The whole-cell patch-clamp configuration is established to allow for the measurement of ionic currents across the entire cell membrane.
-
Store Depletion: Intracellular calcium stores are depleted to activate the CRAC channels. This is achieved by including a calcium chelator, such as BAPTA, in the intracellular pipette solution.
-
Application of RO2959: Following the establishment of a stable ICRAC, various concentrations of RO2959 are applied to the cells via a perfusion system.
-
Data Acquisition and Analysis: The current is recorded in response to voltage ramps or steps. The inhibitory effect of RO2959 is quantified by measuring the reduction in the ICRAC amplitude at a specific voltage (e.g., -100 mV). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal curve.
Calcium Imaging of Store-Operated Calcium Entry (SOCE)
The effect of RO2959 on SOCE is assessed using fluorescent calcium indicators.
-
Cell Loading: Cells (e.g., CHO cells stably expressing Orai1 and STIM1, or primary T lymphocytes) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Baseline Measurement: The baseline intracellular calcium concentration is measured in a calcium-free external solution.
-
Store Depletion: Thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, is added to the calcium-free solution to passively deplete intracellular calcium stores.
-
Calcium Add-back and SOCE Measurement: Calcium is then added back to the extracellular solution, and the subsequent increase in intracellular calcium due to SOCE is monitored by measuring the change in fluorescence of the calcium indicator.
-
Inhibition by RO2959: To determine the inhibitory effect of RO2959, cells are pre-incubated with various concentrations of the compound before the calcium add-back step. The reduction in the peak or integrated calcium signal is used to calculate the IC50 value.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: CRAC Channel Activation Signaling Pathway.
Caption: Ion Channel Selectivity Screening Workflow.
References
Validating SOCE Inhibition: A Comparative Guide to RO2959 Monohydrochloride and Alternatives
For researchers, scientists, and drug development professionals investigating the intricacies of Store-Operated Calcium Entry (SOCE), the selection of a potent and selective inhibitor is critical. RO2959 monohydrochloride has emerged as a significant tool for this purpose. This guide provides an objective comparison of this compound with other common SOCE inhibitors, supported by experimental data, to facilitate the selection of the most suitable compound for your research needs.
The SOCE pathway is a crucial signaling cascade in numerous cell types, primarily mediated by the interaction of the endoplasmic reticulum (ER) calcium sensor, STIM1, and the plasma membrane calcium channel, Orai1. Depletion of calcium stores in the ER triggers the activation and migration of STIM proteins, which in turn engage and open Orai channels, leading to an influx of extracellular calcium. This calcium influx is pivotal for a multitude of cellular functions, and its dysregulation is implicated in various pathologies, making SOCE a compelling therapeutic target.
Performance Comparison of SOCE Inhibitors
The inhibitory potency of various small molecules on SOCE is a key determinant in their utility. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's efficacy. The following table summarizes the IC50 values for this compound and a selection of alternative SOCE inhibitors across different cell lines and assay conditions. It is important to note that IC50 values can vary depending on the specific experimental setup.
| Inhibitor | Cell Type | Assay Condition | IC50 | Reference |
| This compound | Orai1/Stim1 expressing cells | SOCE Inhibition | 25 nM | [1][2] |
| Activated CD4+ T lymphocytes | SOCE Inhibition | 265 nM | [3] | |
| RBL-2H3 cells | CRAC channel inhibition | 402 nM | [1][2] | |
| HEK293 cells | Thapsigargin-induced SOCE | 490 nM | [4] | |
| YM-58483 (BTP2) | Jurkat T cells | Thapsigargin-induced Ca2+ influx | 100 nM | [1][5][6] |
| Human peripheral blood cells | PHA-stimulated IL-5 production | 125 nM | [1][7] | |
| Human peripheral blood cells | PHA-stimulated IL-13 production | 148 nM | [1][7] | |
| RBL-2H3 cells | DNP antigen-induced leukotriene production | 310 nM | [1][7] | |
| One-way mixed lymphocyte reaction | T cell proliferation | 330 nM | [8] | |
| RBL-2H3 cells | DNP antigen-induced histamine (B1213489) release | 460 nM | [1][7] | |
| Synta-66 | Vascular Smooth Muscle Cells (VSMCs) | SOCE Inhibition | ~26 nM | [1] |
| HEK293 cells | Thapsigargin-induced SOCE | 209 nM | [4] | |
| Jurkat T cells | SOCE Inhibition | ~1000 nM | [1] | |
| RBL cells | SOCE Inhibition | 1.4 µM | [1][2] | |
| GSK-7975A | RBL-2H3 cells | Thapsigargin-induced Ca2+ entry | 0.8 µM | [9] |
| Orai1/STIM1 expressing HEK293 cells | Orai1 current inhibition | 4.1 µM | [9][10] | |
| Orai3/STIM1 expressing HEK293 cells | Orai3 current inhibition | 3.8 µM | [9][10] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of inhibition and the methods used for validation, it is essential to visualize the SOCE signaling pathway and the experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 7. The suppressive effects of YM-58483/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CRAC Channel Inhibitors: RO2959 and Synta66
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of the Calcium Release-Activated Calcium (CRAC) channel: RO2959 and Synta66. The CRAC channel, formed by ORAI and STIM proteins, is a critical regulator of intracellular calcium signaling and a key therapeutic target in various pathologies, including autoimmune diseases and inflammatory conditions. This document aims to equip researchers with the necessary information to make informed decisions when selecting a CRAC channel inhibitor for their studies.
Mechanism of Action
Both RO2959 and Synta66 exert their inhibitory effects by targeting the CRAC channel, which is central to store-operated calcium entry (SOCE). The activation of this pathway is initiated by the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by the ER-resident protein STIM1, which then translocates to the plasma membrane to interact with and activate the ORAI1 channel, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular calcium through the ORAI1 channel is known as the CRAC current (ICRAC) and is essential for various cellular functions, including T-cell activation and mast cell degranulation.[1][2]
RO2959 is a potent and selective CRAC channel inhibitor.[2][3] Synta66 is also an inhibitor of the store-operated calcium entry channel Orai, which forms the pore of the CRAC channel.[1][4]
Data Presentation: A Quantitative Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for RO2959 and Synta66 from various published studies. It is important to note that a direct comparison of potencies across different studies can be challenging due to variations in experimental setups, cell types, and assay conditions.[5]
Table 1: Potency of RO2959 against CRAC Channels
| Cell Type | Assay Type | IC50 Value | Reference |
| RBL-2H3 cells | ICRAC | ~402 nM | [3][6] |
| CHO cells (STIM1/Orai1) | SOCE | 25 nM | [3][6] |
| Activated CD4+ T lymphocytes | SOCE | 265 nM | [3] |
| T-REx-CHO (STIM1/ORAI1) | Patch Clamp | 25 nM | [7] |
| T-REx-CHO (STIM1/ORAI3) | Patch Clamp | 530 nM | [7] |
Table 2: Potency of Synta66 against CRAC Channels
| Cell Type | Assay Type | IC50 Value | Reference |
| RBL cells | ICRAC | 1.4 µM | [6][8] |
| RBL cells | ICRAC | ~3 µM | [6][9] |
| Human Vascular Smooth Muscle Cells | SOCE | 26 nM & 43 nM | [10] |
| HL-60 | SOCE | 1.76 µM | [10] |
| Jurkat | SOCE | 1 µM | [10] |
| Rat RBL | SOCE | 1.4 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of CRAC channel inhibitors.
Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM
This protocol outlines the measurement of intracellular calcium concentration changes in response to CRAC channel activation and inhibition.
Materials:
-
Cells of interest (e.g., RBL-2H3)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
CRAC channel inhibitor (RO2959 or Synta66)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Dye Loading: Wash cells with HBS and then incubate with Fura-2 AM and Pluronic F-127 in HBS for 30-60 minutes at 37°C.
-
Washing: Wash the cells multiple times with HBS to remove extracellular dye.
-
Baseline Measurement: Record the baseline fluorescence ratio at 340/380 nm excitation and 510 nm emission.
-
Store Depletion: Add thapsigargin to the wells to deplete the ER calcium stores, which will cause a transient increase in intracellular calcium.
-
Inhibitor Addition: Add the desired concentrations of RO2959 or Synta66 to the respective wells.
-
Calcium Add-back: After the signal returns to baseline, add CaCl2 to the wells to initiate calcium influx through the opened CRAC channels.
-
Data Recording: Continuously record the fluorescence ratio to measure the increase in intracellular calcium due to SOCE.
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). The magnitude of SOCE can be quantified by the peak or the area under the curve of the calcium signal upon re-addition of extracellular calcium. Plot the percentage of SOCE inhibition against the inhibitor concentration to determine the IC50 value.
Electrophysiological Recording of CRAC Current (ICRAC)
This protocol describes the direct measurement of the CRAC channel current using whole-cell patch-clamp electrophysiology.
Materials:
-
Cells of interest (e.g., RBL-2H3)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution
-
Intracellular (pipette) solution containing a calcium chelator (e.g., BAPTA) and IP3 to deplete stores
-
RO2959 or Synta66
Procedure:
-
Cell Plating: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Obtain a gigaseal on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV) to elicit and measure the inwardly rectifying ICRAC.
-
Inhibitor Application: Perfuse the cell with the extracellular solution containing different concentrations of RO2959 or Synta66.
-
Data Recording: Record the ICRAC before and after the application of the inhibitor to determine the extent of blockade.
Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV). Plot the percentage of current inhibition against the inhibitor concentration to calculate the IC50 value.
Mandatory Visualization
References
- 1. Blockage of Store-Operated Ca2+ Influx by Synta66 is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 8. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
RO2959 Monohydrochloride: A Superior Alternative to BTP2/YM-58483 for CRAC Channel Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Calcium Release-Activated Calcium (CRAC) channels is crucial for investigating a multitude of cellular processes and developing novel therapeutics for inflammatory and autoimmune diseases. For years, BTP2 (also known as YM-58483) has been a widely used tool for this purpose. However, the emergence of RO2959 monohydrochloride presents a more potent and selective alternative, offering significant advantages for in-depth studies of CRAC channel function.
This guide provides a comprehensive comparison of this compound and BTP2/YM-58483, supported by experimental data, to assist researchers in selecting the optimal inhibitor for their specific needs.
Performance Comparison at a Glance
This compound consistently demonstrates superior potency in inhibiting CRAC channels and downstream cellular functions compared to BTP2/YM-58483. This heightened potency allows for the use of lower concentrations, minimizing potential off-target effects and providing a clearer understanding of the specific roles of CRAC channels.
| Parameter | This compound | BTP2/YM-58483 |
| CRAC Channel Inhibition (IC50) | 402 nM[1][2][3][4][5] | ~100 nM[6] |
| Store-Operated Ca2+ Entry (SOCE) Inhibition (IC50) | 25 nM (Orai1/Stim1 mediated)[1][2][3][5] | Not explicitly stated for Orai1/Stim1, but inhibits thapsigargin-induced Ca2+ influx with an IC50 of 100 nM[6] |
| Orai1 Inhibition (IC50) | 25 nM[1][4] | Not explicitly stated |
| Orai3 Inhibition (IC50) | 530 nM[1][4] | Not explicitly stated |
| T-Cell Proliferation Inhibition (IC50) | Potently inhibits[1] | 330 nM (in mixed lymphocyte reaction)[7] |
| IL-2 Production Inhibition | Potent inhibitor[1][2][4] | Potently inhibits |
| IL-5 Production Inhibition (IC50) | Not explicitly stated | 125 nM (in human peripheral blood cells)[7][8] |
| IL-13 Production Inhibition (IC50) | Not explicitly stated | 148 nM (in human peripheral blood cells)[7][8] |
Delving into the Mechanism: The CRAC Channel Signaling Pathway
The activation of CRAC channels is a critical step in initiating a signaling cascade that leads to various cellular responses, including T-cell activation and cytokine release. Understanding this pathway is essential for appreciating the mechanism of action of inhibitors like RO2959 and BTP2.
Caption: CRAC Channel Signaling Cascade and Point of Inhibition.
Experimental Protocols: A Guide to Comparing Inhibitor Performance
To facilitate the independent evaluation of CRAC channel inhibitors, detailed methodologies for key experiments are provided below.
Electrophysiological Measurement of CRAC Channel Activity (I-CRAC)
This protocol allows for the direct measurement of the ionic current through CRAC channels.
Caption: Workflow for Electrophysiological Recording of I-CRAC.
Methodology:
-
Cell Preparation: Use human T-lymphocytes or a cell line expressing CRAC channels, such as RBL-2H3 cells.
-
Store Depletion: Deplete intracellular calcium stores by incubating cells in a Ca2+-free solution containing a SERCA pump inhibitor like thapsigargin (B1683126) (1-2 µM).
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration. The internal pipette solution should contain a high concentration of a Ca2+ chelator (e.g., BAPTA) to prevent Ca2+-dependent inactivation of the channels.
-
Inhibitor Application: Perfuse the cells with solutions containing different concentrations of this compound or BTP2/YM-58483.
-
Current Recording: Apply voltage ramps (e.g., -100 to +100 mV) to measure the inwardly rectifying I-CRAC.
-
Data Analysis: Normalize the current amplitude to the cell capacitance to obtain current density. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Calcium Imaging of Store-Operated Calcium Entry (SOCE)
This method measures the influx of calcium into the cytoplasm following the depletion of intracellular stores.
Methodology:
-
Cell Loading: Load cells with a ratiometric calcium indicator dye, such as Fura-2 AM.
-
Baseline Measurement: Measure the baseline fluorescence ratio in a Ca2+-free medium.
-
Store Depletion: Induce depletion of ER calcium stores by adding thapsigargin.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound or BTP2/YM-58483.
-
Calcium Re-addition: Reintroduce a Ca2+-containing solution to the cells to initiate SOCE.
-
Fluorescence Measurement: Record the change in the fluorescence ratio, which corresponds to the increase in intracellular Ca2+ concentration.
-
Data Analysis: Quantify the level of SOCE by measuring the peak fluorescence increase after Ca2+ re-addition. Calculate the IC50 for inhibition by plotting the percentage of SOCE inhibition against the inhibitor concentration.
T-Cell Proliferation Assay
This assay assesses the impact of CRAC channel inhibition on the proliferative capacity of T-cells.
Methodology:
-
T-Cell Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).
-
Cell Staining: Label the T-cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture and Stimulation: Culture the labeled T-cells in the presence of T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin) and varying concentrations of this compound or BTP2/YM-58483.
-
Incubation: Incubate the cells for a period sufficient to allow for several rounds of cell division (typically 3-5 days).
-
Flow Cytometry Analysis: Analyze the cells using flow cytometry. The fluorescence intensity of the proliferation dye will be halved with each cell division.
-
Data Analysis: Quantify the percentage of proliferated cells in each condition and determine the IC50 for the inhibition of proliferation.
Conclusion: RO2959 as the Preferred Tool for CRAC Channel Research
The available data strongly indicate that this compound is a more potent and selective inhibitor of CRAC channels, particularly those containing the Orai1 subunit, compared to BTP2/YM-58483. Its superior performance in inhibiting SOCE and downstream T-cell functions at lower concentrations makes it an invaluable tool for researchers aiming to dissect the intricate roles of CRAC channels in health and disease. The detailed protocols provided herein offer a framework for the direct comparison of these inhibitors, enabling investigators to make informed decisions for their specific research applications. The use of this compound is poised to facilitate more precise and impactful discoveries in the field of immunology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of RO2959 Monohydrochloride Cross-Reactivity with TRP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of RO2959 monohydrochloride with Transient Receptor Potential (TRP) channels, supported by available experimental data. This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is primarily formed by Orai1 and STIM1 proteins.[1][2] Its high affinity for the CRAC channel makes it a valuable tool for studying store-operated calcium entry (SOCE) and its role in various physiological processes, particularly in immune cells.[1][2]
Overview of this compound Selectivity
This compound is characterized as a potent blocker of SOCE mediated by Orai1/STIM1 channels, with a reported IC50 of 25 nM.[2] It also inhibits the overall CRAC channel current with an IC50 of 402 nM.[2] Extensive studies have highlighted its selectivity for CRAC channels over other ion channels.
One study reported that RO2959 had no significant inhibitory effect on a variety of other cellular receptors, transporters, and ion channels, including the TRP channels TRPC1, TRPM2, and TRPM4. This indicates a high degree of selectivity for CRAC channels over these specific members of the TRP family.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the known inhibitory concentrations (IC50) of this compound against CRAC channels and its lack of significant activity against other tested channels.
| Target Channel | Inhibitor | IC50 | Cell Type/System |
| CRAC (Orai1/STIM1) | This compound | 25 nM | Stably expressing CHO cells |
| CRAC Current (Icrac) | This compound | 402 nM | RBL-2H3 cells |
| TRPC1 | This compound | No significant inhibition | Not specified |
| TRPM2 | This compound | No significant inhibition | Not specified |
| TRPM4 | This compound | No significant inhibition | Not specified |
| TRPV1 | This compound | Data not available | - |
| TRPA1 | This compound | Data not available | - |
| TRPM8 | This compound | Data not available | - |
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the CRAC channel, which is a key component of the store-operated calcium entry (SOCE) pathway.
Caption: CRAC Channel Signaling and RO2959 Inhibition.
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of this compound on CRAC channels typically involve electrophysiology and calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology for I-CRAC Measurement
This method directly measures the ion current (I-CRAC) through CRAC channels.
Caption: Experimental Workflow for Patch-Clamp Analysis.
Protocol Details:
-
Cell Culture: RBL-2H3 cells endogenously expressing CRAC channels or HEK293/CHO cells stably co-expressing human Orai1 and STIM1 are commonly used.
-
Solutions:
-
External Solution (in mM): 120 NaCl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 MgCl2, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH). To activate I-CRAC, 20 µM IP3 can be included in the pipette solution.
-
-
Store Depletion: Intracellular stores are depleted by dialysis of the cell with the IP3-containing pipette solution upon achieving the whole-cell configuration. Alternatively, cells can be pre-treated with a SERCA pump inhibitor like thapsigargin (B1683126) (1-2 µM).
-
Recording: Whole-cell currents are recorded using a patch-clamp amplifier. A voltage ramp protocol (e.g., -100 to +100 mV over 50 ms) is applied periodically to elicit I-CRAC.
-
Drug Application: After a stable baseline I-CRAC is established, various concentrations of this compound are applied to the bath solution to determine the dose-dependent inhibition.
-
Data Analysis: The amplitude of the inward current at a negative potential (e.g., -80 mV) is measured before and after drug application. The percentage of inhibition is calculated, and an IC50 value is determined by fitting the concentration-response data to a Hill equation.
Ratiometric Calcium Imaging for SOCE Measurement
This method measures the influx of Ca²⁺ into the cytoplasm upon store depletion, providing an indirect measure of CRAC channel activity.
Caption: Experimental Workflow for Calcium Imaging.
Protocol Details:
-
Cell Preparation: Adherent cells (e.g., HEK293, CHO, or primary T-cells) are grown on glass coverslips.
-
Dye Loading: Cells are loaded with a cell-permeant ratiometric calcium indicator, such as Fura-2 AM (2-5 µM), in a physiological salt solution for 30-60 minutes at room temperature.
-
Experimental Procedure:
-
Coverslips with dye-loaded cells are placed in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Cells are initially perfused with a Ca²⁺-containing solution to establish a baseline intracellular Ca²⁺ level.
-
The perfusion is switched to a Ca²⁺-free solution containing a SERCA pump inhibitor (e.g., 1 µM thapsigargin) to deplete intracellular Ca²⁺ stores. This is observed as a transient rise in intracellular Ca²⁺ due to leakage from the stores.
-
Different concentrations of this compound are then added to the Ca²⁺-free medium.
-
Finally, the perfusion is switched back to a Ca²⁺-containing solution. The subsequent rise in intracellular Ca²⁺ is indicative of SOCE.
-
-
Data Analysis: The magnitude of the Ca²⁺ influx upon re-addition of extracellular Ca²⁺ is quantified. The inhibitory effect of RO2959 is determined by comparing the SOCE in the presence and absence of the compound.
Conclusion
This compound is a highly potent and selective inhibitor of CRAC channels. Available data demonstrates its lack of significant cross-reactivity with TRPC1, TRPM2, and TRPM4 channels, underscoring its selectivity. However, to provide a complete picture of its interaction with the broader TRP channel family, further studies are required to investigate its effects on other key members such as TRPV1, TRPA1, and TRPM8. Researchers utilizing RO2959 as a tool compound should be aware of the current limitations in its selectivity profile. The experimental protocols provided herein offer robust methods for further characterizing the activity of RO2959 and other potential CRAC channel modulators.
References
Confirming the On-Target Effect of RO2959 Monohydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RO2959 monohydrochloride's on-target performance against other alternative Calcium Release-Activated Calcium (CRAC) channel inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
This compound is a potent and selective inhibitor of the CRAC channel, a key player in store-operated calcium entry (SOCE).[1][2][3][4][5] The CRAC channel is composed of Orai1 proteins, which form the pore of the channel in the plasma membrane, and STIM1 proteins, which act as calcium sensors in the endoplasmic reticulum.[2][3][6] Depletion of calcium stores in the endoplasmic reticulum triggers STIM1 to activate Orai1, leading to an influx of calcium into the cell. This process is crucial for the activation of various cellular functions, particularly in T lymphocytes where it governs gene expression, proliferation, and cytokine production.[1][5][6]
This compound effectively blocks this pathway by inhibiting the Orai1/STIM1-mediated SOCE.[1][2][3][4][5] Its on-target effect is demonstrated by its potent inhibition of CRAC channel currents, leading to the suppression of downstream T-cell functions such as interleukin-2 (B1167480) (IL-2) production and proliferation.[1][5][6]
Comparative Analysis of CRAC Channel Inhibitors
The following table summarizes the quantitative data for this compound and other known CRAC channel inhibitors, providing a direct comparison of their potencies.
| Compound | Target(s) | IC50 (CRAC Channel Current) | IC50 (SOCE) | IC50 (Other) |
| This compound | CRAC (Orai1) | 402 nM [1][2][4][5][6] | 25 nM (Orai1/STIM1) [1][2][3][4][5] | 530 nM (Orai3) [1][5] |
| 265 nM (CD4+ T cells) [1][5] | ||||
| Pyr6 | SOCE | Not specified | 0.49 µM | |
| GSK-5498A | CRAC | 1 µM | Not specified | |
| SKF-96365 | SOCE, TRPC | Not specified | Not specified | |
| Synta66 | Orai | Not specified | Not specified | |
| MRS1845 | SOC (ORAI1) | 1.7 µM | Not specified |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to confirm the on-target effects, the following diagrams are provided.
Caption: CRAC Channel Signaling and RO2959 Inhibition.
Caption: Experimental Workflow for SOCE Assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Measurement of Store-Operated Calcium Entry (SOCE)
This protocol outlines the steps to measure SOCE in a cell population using a fluorescent calcium indicator.
-
Cell Preparation: Plate cells (e.g., Jurkat T cells or HEK293 cells stably expressing Orai1/STIM1) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a calcium-free buffer to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) using a fluorescence plate reader.
-
Compound Incubation: Add this compound or an alternative inhibitor at various concentrations and incubate for the desired period.
-
Store Depletion: Induce depletion of endoplasmic reticulum calcium stores by adding a SERCA pump inhibitor, such as thapsigargin, in a calcium-free buffer.
-
Calcium Influx Measurement: Add a buffer containing calcium to the cells and measure the subsequent increase in fluorescence, which represents SOCE.
-
Data Analysis: Calculate the extent of SOCE inhibition for each concentration of the compound and determine the IC50 value.
T-Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on T-cell proliferation.
-
T-Cell Isolation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs).
-
Labeling: Label the T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation: Activate the T cells using anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound or a vehicle control.
-
Culture: Culture the cells for 3-5 days to allow for proliferation.
-
Flow Cytometry: Analyze the CFSE fluorescence of the cells using a flow cytometer. Each cell division will result in a halving of the CFSE fluorescence intensity.
-
Data Analysis: Quantify the percentage of proliferating cells in each condition and determine the inhibitory effect of the compound.
Selectivity Profile of RO2959
An important aspect of a targeted inhibitor is its selectivity. RO2959 has been shown to be highly selective for CRAC channels. Studies have demonstrated that it has no significant inhibitory effects on a variety of other ion channels and receptors, including TRPC1, TRPM2, TRPM4, Cav1.2, GABA receptors, and dopamine (B1211576) and 5-HT transporters.[6] This high selectivity minimizes the potential for off-target effects, making it a valuable tool for studying the specific roles of CRAC channels in cellular physiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|2309172-44-7|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RO2959 Monohydrochloride's Impact on T Cell Subsets: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of RO2959 monohydrochloride's effects on various T cell subsets. This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component in T cell activation and function.
This document details the compound's mechanism of action and presents a comparative analysis of its performance against other T cell modulators, supported by available data. Detailed experimental protocols and visualizations of the relevant signaling pathways are also provided to facilitate further research and application.
Mechanism of Action: Targeting the CRAC Channel
This compound exerts its effects by potently and selectively inhibiting the CRAC channel.[1] The CRAC channel, primarily composed of Orai1 and STIM1 proteins, is the main conduit for store-operated calcium entry (SOCE) in T lymphocytes.[2][3] Upon T cell receptor (TCR) engagement, intracellular calcium stores are depleted, triggering STIM1 to activate Orai1 at the plasma membrane, leading to a sustained influx of calcium. This increase in intracellular calcium is essential for the activation of downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T cells) pathway, which governs T cell activation, proliferation, and cytokine production.[2][4] By blocking the CRAC channel, RO2959 effectively abrogates this sustained calcium signal, thereby inhibiting T cell effector functions.[2][3][5]
Comparative Analysis of this compound in T Cell Subsets
Current research indicates that CRAC channel inhibitors as a class exhibit a differential impact on T helper (Th) cell subsets. They have been shown to inhibit Th1 and Th17 cytokines, such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17), more potently than Th2 and regulatory T cell (Treg) cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). This pattern of inhibition is distinct from that of the calcineurin inhibitor Cyclosporine A.
While specific IC50 values for this compound on the hallmark cytokines of each T cell subset are not extensively available in public literature, the compound has been demonstrated to completely inhibit overall cytokine production in activated human primary CD4+ T cells.[2] The following tables summarize the available quantitative data for RO2959 and its comparators.
Table 1: Comparative Inhibition of T Cell Function by this compound and Alternatives
| Compound | Target | General Effect on T Cells | IC50 (Overall Cytokine Production) |
| This compound | CRAC channel (Orai1/STIM1) | Potent inhibitor of T cell activation, proliferation, and cytokine production.[1][2] | Data not available |
| Cyclosporine A | Calcineurin | Inhibits T cell activation and cytokine production. | Data not available |
| YM-58483 (BTP2) | CRAC channel | Potent inhibitor of T cell activation and Th2 cytokine production. | Data not available |
Table 2: Comparative IC50 Values for Cytokine Inhibition
| Compound | Th1 (IFN-γ) | Th2 (IL-4) | Th17 (IL-17) | Treg (IL-10) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Cyclosporine A | ~8.0 ng/mL[1] | Data not available | Data not available | More potently inhibited than IFN-γ, IL-4, and IL-17 |
| YM-58483 (BTP2) | Data not available | Inhibits IL-4 production | Data not available | Data not available |
Note: The available data for Cyclosporine A suggests a differential effect on T cell subsets, with a stronger inhibition of the Treg-associated cytokine IL-10.
Experimental Protocols
To facilitate further investigation into the effects of this compound on T cell subsets, the following detailed experimental protocols are provided. These protocols are adapted from established methods for in vitro T cell differentiation and cytotoxicity assays.
Protocol 1: In Vitro Differentiation of Human T Helper Subsets and Treatment with this compound
This protocol outlines the procedure for differentiating naive CD4+ T cells into Th1, Th2, Th17, and Treg subsets and assessing the inhibitory effect of this compound on their hallmark cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant human cytokines: IL-12 (for Th1), IL-4 (for Th2), IL-6, IL-23, TGF-β (for Th17), and TGF-β, IL-2 (for Treg)
-
Neutralizing antibodies: Anti-IL-4 (for Th1), Anti-IFN-γ (for Th2 and Th17), Anti-IL-12 (for Th2 and Th17)
-
This compound (dissolved in DMSO)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Brefeldin A
-
ELISA kits for IFN-γ, IL-4, IL-17A, and IL-10
-
Flow cytometer and relevant antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A, anti-FoxP3)
Procedure:
-
Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
T Cell Activation and Polarization:
-
Coat a 24-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add the following polarizing cytokines and neutralizing antibodies to the respective wells:
-
Th1: IL-12 (20 ng/mL) and Anti-IL-4 (10 µg/mL).
-
Th2: IL-4 (20 ng/mL), Anti-IFN-γ (10 µg/mL), and Anti-IL-12 (10 µg/mL).
-
Th17: IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β (5 ng/mL), Anti-IFN-γ (10 µg/mL), and Anti-IL-4 (10 µg/mL).
-
Treg: TGF-β (10 ng/mL) and IL-2 (100 U/mL).
-
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the polarizing cultures at the time of cell seeding.
-
-
Cell Culture: Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Restimulation and Cytokine Analysis:
-
On the final day of culture, restimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of Brefeldin A for 4-6 hours.
-
Harvest the cell culture supernatants for cytokine analysis by ELISA.
-
Harvest the cells for intracellular cytokine staining and analysis by flow cytometry. For Treg cells, perform intranuclear staining for FoxP3.
-
-
Data Analysis: Determine the concentration of hallmark cytokines (IFN-γ, IL-4, IL-17A, IL-10) in the supernatants by ELISA. Analyze the percentage of cytokine-producing cells and FoxP3+ cells by flow cytometry. Calculate the IC50 values for this compound on the production of each cytokine.
Protocol 2: CD8+ T Cell Cytotoxicity Assay
This protocol describes a method to assess the effect of this compound on the cytotoxic function of CD8+ T cells.
Materials:
-
Human CD8+ T cells
-
Target cells (e.g., a tumor cell line or virus-infected cells)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Cytotoxicity detection kit (e.g., based on LDH release or Calcein-AM release)
-
96-well U-bottom plates
Procedure:
-
Effector Cell Preparation:
-
Isolate human CD8+ T cells from PBMCs.
-
Activate the CD8+ T cells with anti-CD3/anti-CD28 beads and IL-2 for 2-3 days.
-
-
Target Cell Preparation:
-
Culture the target cells to the appropriate density.
-
Label the target cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-based assay.
-
-
Cytotoxicity Assay:
-
Seed the labeled target cells into a 96-well U-bottom plate.
-
Pre-incubate the activated CD8+ T cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add the pre-treated CD8+ T cells to the target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells lysed with detergent).
-
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Measurement of Cytotoxicity:
-
If using an LDH release assay, collect the supernatant and measure LDH activity according to the manufacturer's protocol.
-
If using a Calcein-AM release assay, measure the fluorescence of the supernatant or the remaining fluorescence in the cells.
-
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 Determine the effect of this compound on the cytotoxic activity of CD8+ T cells.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: T Cell Activation Pathway and Site of RO2959 Inhibition.
Caption: Experimental Workflow for T Cell Differentiation and Drug Treatment.
Conclusion
This compound is a potent inhibitor of T cell function through its targeted blockade of the CRAC channel. While specific quantitative data on its differential effects on T cell subsets are limited, the available evidence for the broader class of CRAC channel inhibitors suggests a more pronounced impact on Th1 and Th17 pro-inflammatory responses compared to Th2 and Treg-mediated functions. This profile distinguishes it from calcineurin inhibitors like Cyclosporine A. The provided experimental protocols and pathway diagrams offer a framework for researchers to further elucidate the specific activities of this compound and its potential as a therapeutic agent for immune-mediated diseases. Further investigation into the dose-dependent effects of this compound on individual T cell subsets is warranted to fully understand its immunomodulatory potential.
References
- 1. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of RO2959 Monohydrochloride in Primary Cells
For researchers and professionals in drug development, selecting the right tool to modulate cellular signaling pathways is paramount. This guide provides an objective comparison of RO2959 monohydrochloride, a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, with other key modulators, YM-58483 and Cyclosporin (B1163) A. The focus is on their specificity and performance in primary cells, supported by experimental data.
Mechanism of Action: A Tale of Three Inhibitors
This compound and YM-58483 both target the early stages of T-cell activation by inhibiting store-operated calcium entry (SOCE), a critical step for sustained intracellular calcium signaling. They achieve this by blocking the CRAC channel, which is composed of Orai1 proteins forming the pore and STIM1 proteins acting as calcium sensors in the endoplasmic reticulum. In contrast, Cyclosporin A acts further downstream by inhibiting calcineurin, a phosphatase essential for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which in turn regulates the expression of key cytokines like Interleukin-2 (IL-2).
Comparative Performance in Primary T-Cells
The efficacy of these inhibitors has been quantified in primary human CD4+ T-cells, providing a basis for direct comparison.
| Parameter | This compound | YM-58483 | Cyclosporin A |
| Primary Target | CRAC Channel (Orai1) | CRAC Channel | Calcineurin |
| IC50 for SOCE in CD4+ T-cells | 265 nM[1] | ~100 nM[2] | N/A |
| IC50 for IL-2 Production | 15 nM[3] | ~100 nM[2] | ~1-10 nM[4] |
| IC50 for T-Cell Proliferation (MLR) | Potent Inhibition (IC50 not specified)[1] | 330 nM [ ] | 12.7 nM [ ] |
Specificity Profile
A critical aspect of any inhibitor is its specificity. Off-target effects can lead to confounding results and potential toxicity.
| Inhibitor | Primary Target | Known Off-Target Effects |
| This compound | CRAC channel (Orai1) | High selectivity for Orai1 over Orai3 (IC50 of 25 nM for Orai1 vs. 530 nM for Orai3)[1]. No significant activity against a panel of other ion channels has been reported, suggesting high specificity[5]. |
| YM-58483 | CRAC channel | Can inhibit TRPC3 and TRPC5 channels with potencies similar to CRAC channels. |
| Cyclosporin A | Calcineurin | Binds to cyclophilins, which are ubiquitously expressed, leading to a broader range of effects beyond T-cell immunosuppression. |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Store-Operated Calcium Entry (SOCE) Assay
This protocol outlines the measurement of SOCE in primary T-cells using a fluorescent calcium indicator.
T-Cell Proliferation Assay
This protocol describes the use of a fluorescent dye to track T-cell proliferation.
Cytokine Release Assay
This protocol details the measurement of cytokine production from primary T-cells.
-
Cell Preparation and Culture: Isolate primary T-cells and culture them in the presence of the desired inhibitor (RO2959, YM-58483, or Cyclosporin A) at various concentrations.
-
Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies or other appropriate stimuli to induce cytokine production.
-
Incubation: Incubate the cells for 24-72 hours to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., IL-2) in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound emerges as a highly potent and selective inhibitor of CRAC channels, particularly for the Orai1 subunit. Its high specificity, as suggested by the available data, makes it a valuable tool for dissecting the role of SOCE in primary cell function with potentially fewer off-target effects compared to YM-58483. While Cyclosporin A is a potent immunosuppressant, its downstream and broader mechanism of action distinguishes it from the direct CRAC channel inhibitors. The choice of inhibitor will ultimately depend on the specific research question, with RO2959 offering a more targeted approach for investigating the direct consequences of CRAC channel blockade in primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentrations of cyclosporin A and FK506 that inhibit IL-2 induction in human T cells do not affect TGF-beta1 biosynthesis, whereas higher doses of cyclosporin A trigger apoptosis and release of preformed TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of RO2959 Monohydrochloride and Other CRAC Channel Inhibitors on Cytokine Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RO2959 monohydrochloride, a potent and selective Calcium Release-Activated Calcium (CRAC) channel inhibitor, and its effects on cytokine profiles. The document is intended for researchers, scientists, and drug development professionals interested in the modulation of cytokine release for therapeutic purposes. We will explore the mechanism of action of this compound and compare its performance with other known CRAC channel inhibitors, supported by available experimental data.
Introduction to this compound and CRAC Channels
This compound is a small molecule inhibitor that potently and selectively targets CRAC channels.[1] These channels are crucial for store-operated calcium entry (SOCE) in various cell types, including T lymphocytes.[1] Upon T-cell receptor (TCR) stimulation, the depletion of calcium from the endoplasmic reticulum triggers the opening of CRAC channels, leading to a sustained influx of extracellular calcium. This calcium signaling cascade is essential for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn orchestrate the expression and release of a wide array of cytokines. By blocking CRAC channels, this compound effectively inhibits SOCE, thereby suppressing T-cell activation and subsequent cytokine production.[1]
Comparative Analysis of Cytokine Profile Modulation
| Compound | Target | Reported Effect on Cytokine Profile | IC50 for CRAC/SOCE Inhibition |
| This compound | CRAC Channels | Potent inhibitor of human IL-2 production.[1] Reported to completely inhibit cytokine production mediated by TCR stimulation.[1] | 402 nM (CRAC channels)[1] |
| CM4620 (Zegocractin) | CRAC Channels (selective for Orai1) | Markedly inhibits the release of various cytokines from human peripheral blood mononuclear cells (PBMCs), with IC50 values ranging from 47 to 952 nM for different cytokines. | Not explicitly stated for SOCE, but inhibits Orai1/STIM1-mediated Ca2+ currents with an IC50 of ~120 nM. |
| Synta-66 | CRAC Channels | Causes greater than 90% inhibition of IL-2, IFNγ, and TNFα secretion from pulmonary CD8+ cells at a concentration of 1000 nM. | IC50 of ~1-3 µM in RBL mast cells and ~4 µM for over-expressed STIM1/Orai1 currents.[2] |
| BTP2 (YM-58483) | CRAC Channels | Dose-dependently reduces the production of several inflammatory cytokines, including IL-2, IL-17, and IFNγ in CD4+ and CD8+ effector T cells. Also suppresses TNFα production. | 10-100 nM (SOCE and I CRAC) |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate the effects of these inhibitors, the following diagrams are provided.
Caption: Signaling pathway of T-cell activation and cytokine production, and the inhibitory action of this compound on CRAC channels.
References
Safety Operating Guide
Proper Disposal of RO2959 Monohydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of potent, research-grade compounds like RO2959 monohydrochloride is a critical component of laboratory best practices. Adherence to established protocols minimizes risks to personnel and prevents the release of biologically active molecules into the environment. This guide provides a procedural framework for the proper disposal of this compound, treating it as a hazardous chemical waste in line with general laboratory safety principles.
Core Principle: Handle as Hazardous Chemical Waste
Due to its nature as a potent and selective CRAC channel inhibitor, all waste materials containing this compound, including the pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.[1] This precautionary measure is essential given the compound's biological activity.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This serves as the first line of defense against accidental exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines a systematic process for the safe segregation, collection, and disposal of this compound waste.
Step 1: Waste Segregation at the Source
Proper segregation is crucial to prevent unintended chemical reactions and to facilitate correct disposal.[1]
-
Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items such as weighing paper or spatulas, in a designated "Hazardous Chemical Waste" container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled "Hazardous Liquid Chemical Waste" container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled for chemically contaminated sharps.[2]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) with trace contamination should be collected in a designated hazardous waste container. Non-disposable glassware must be decontaminated. A common practice for empty containers of hazardous chemicals is to triple rinse them with a suitable solvent; this rinsate must be collected and disposed of as hazardous waste.[3][4]
Step 2: Container Management
Proper container selection and labeling are critical for safety and compliance.
-
Container Type: Use containers that are compatible with the chemical waste being collected. They must be in good condition and have a secure, leak-proof lid.[1]
-
Labeling: All waste containers must be clearly and accurately labeled.[1] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other components in the waste stream (e.g., solvents)
-
The date accumulation started
-
-
Container Status: Keep waste containers closed at all times, except when adding waste.[5][6]
Step 3: Storage
Waste must be stored safely and securely pending collection.
-
Designated Area: Store waste containers in a designated and secure satellite accumulation area.[6]
-
Secondary Containment: All liquid hazardous waste containers must be placed within a larger, chemically resistant secondary container to contain any potential spills or leaks.[1][5][6]
-
Segregation of Incompatibles: Ensure that containers of incompatible waste types are not stored together.[5][7]
Step 4: Disposal
The final disposal of hazardous waste is a regulated process.
-
Contact EHS: When a waste container is full or has reached the designated storage time limit set by your institution, arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Prohibited Disposal Methods: Never dispose of this compound or any hazardous chemical waste by pouring it down the sink or placing it in the regular trash.[1][5]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from laboratory activities involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chemical Waste – EHS [ehs.mit.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling RO2959 Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of RO2959 monohydrochloride, a potent and selective CRAC channel inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
This compound is a potent blocker of store-operated calcium entry (SOCE) mediated by Orai1/Stim1 channels.[1][2] Its potency necessitates careful handling to avoid potential exposure.[3][4]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.[5] The following table summarizes recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.[6] - Disposable, solid-front lab coat with tight-fitting cuffs.[6] - Double-gloving (e.g., nitrile).[5][6] - Disposable sleeves.[6] - Safety glasses or goggles (if not using a full-face respirator).[6][7] | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection is critical. Double-gloving provides an additional barrier against contamination.[6] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[6] - Lab coat.[5][6][7] - Safety glasses with side shields or chemical splash goggles.[5][6][7] - Single pair of chemical-resistant gloves (e.g., nitrile).[5][6][7] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[6] |
| General Laboratory Operations | - Lab coat.[5][6][7] - Safety glasses.[5][6][7] - Gloves.[5][6][7] | Standard laboratory practice to protect against incidental contact.[6] |
Operational Plan
A systematic approach is vital for safely handling potent compounds like this compound from receipt to disposal.
1. Receipt and Storage:
-
Upon receipt, log the compound into inventory and verify the integrity of the container.
-
Store in a tightly sealed container in a dry, well-ventilated area.[8]
-
Recommended storage for the stock solution is at -80°C for up to 6 months or -20°C for up to 1 month.[1]
2. Pre-Handling Preparation:
-
Review this safety guide and any available Safety Data Sheet (SDS) for similar compounds.
-
Conduct a thorough risk assessment for the specific procedures to be performed.[5]
-
Ensure the work area, such as a chemical fume hood, is certified and functioning correctly.[6]
-
Decontaminate all surfaces before starting work.
-
Prepare a spill kit appropriate for the quantity of the compound being handled.
3. Handling Procedures:
-
Always handle this compound within a certified chemical fume hood or other appropriate containment device.[3][6]
-
Don the appropriate PPE as determined by the risk assessment.[4][6]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, and date.
4. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully doff PPE to avoid self-contamination and dispose of it as hazardous waste.[6]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[9]
-
Contaminated Solids (e.g., unused compound): Collect in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the compound's name.[6]
-
Contaminated PPE (e.g., gloves, lab coat): Place in a sealed bag or container labeled as hazardous waste.[6]
-
Liquid Waste (e.g., solutions): Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[10]
Quantitative Data
| Parameter | Value | Species/System |
| IC₅₀ (CRAC channel) | 402 nM | - |
| IC₅₀ (SOCE via Orai1/Stim1) | 25 nM | - |
| IC₅₀ (Orai1) | 25 nM | - |
| IC₅₀ (Orai3) | 530 nM | - |
| IC₅₀ (SOCE in CD4+ T lymphocytes) | 265 nM | Human |
Data sourced from MedchemExpress.[1]
Experimental Workflow
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. escopharma.com [escopharma.com]
- 4. agnopharma.com [agnopharma.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
